Product packaging for 3-Ethyl-4-nitrobenzoic acid(Cat. No.:CAS No. 702642-79-3)

3-Ethyl-4-nitrobenzoic acid

Cat. No.: B15369057
CAS No.: 702642-79-3
M. Wt: 195.17 g/mol
InChI Key: GCBJQRVOUOGOKE-UHFFFAOYSA-N
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Description

3-Ethyl-4-nitrobenzoic acid (CAS 103440-95-5) is a nitro-substituted benzoic acid derivative with a molecular formula of C 9 H 9 NO 4 and a molecular weight of 195.17 g/mol . It serves as a vital precursor in organic synthesis, particularly in Friedel-Crafts acylation reactions to produce aryl- and heteroaryl-(3-ethyl-4-nitrophenyl)-methanones . The synthetic pathway involves the conversion of this compound to its corresponding acid chloride using thionyl chloride, which then reacts with arenes or heteroarenes in the presence of a Lewis acid catalyst like aluminum trichloride . The resulting methanone intermediates are valuable in the synthesis of protected nucleoside derivatives and other complex organic molecules . Beyond its application in ketone synthesis, this compound is investigated for its potential in pharmaceutical development, including anti-inflammatory and antimicrobial activities, and has been explored in enzyme inhibition and cell migration studies . Key physicochemical properties include a density of approximately 1.452 g/cm³ and a flash point of 164.3°C . This product is for research use only and is not intended for human or veterinary applications .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9NO4 B15369057 3-Ethyl-4-nitrobenzoic acid CAS No. 702642-79-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

702642-79-3

Molecular Formula

C9H9NO4

Molecular Weight

195.17 g/mol

IUPAC Name

3-ethyl-4-nitrobenzoic acid

InChI

InChI=1S/C9H9NO4/c1-2-6-5-7(9(11)12)3-4-8(6)10(13)14/h3-5H,2H2,1H3,(H,11,12)

InChI Key

GCBJQRVOUOGOKE-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC(=C1)C(=O)O)[N+](=O)[O-]

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-Ethyl-4-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines the potential synthetic pathways for 3-Ethyl-4-nitrobenzoic acid, a valuable intermediate in pharmaceutical and chemical research. Due to the limited availability of direct literature on its synthesis, this document provides detailed experimental protocols adapted from established methods for structurally analogous compounds. The information herein is intended to serve as a comprehensive resource for researchers and professionals in drug development and organic synthesis.

Overview of Synthetic Strategies

Two primary retrosynthetic pathways are proposed for the synthesis of this compound:

  • Pathway A: Nitration of 3-ethyltoluene followed by oxidation of the benzylic methyl group.

  • Pathway B: Direct nitration of 3-ethylbenzoic acid.

The selection of the optimal pathway may depend on the availability of starting materials, desired purity, and scalability of the process.

Pathway A: From 3-Ethyltoluene

This pathway involves a two-step sequence starting from 3-ethyltoluene.

Step 1: Nitration of 3-Ethyltoluene

The nitration of 3-ethyltoluene is expected to yield a mixture of isomers, primarily 2-ethyl-1-methyl-4-nitrobenzene and 3-ethyl-4-nitrotoluene, due to the ortho- and para-directing effects of the alkyl groups. The desired 3-ethyl-4-nitrotoluene must be separated from the isomeric mixture.

Experimental Protocol:

  • Preparation of Nitrating Mixture: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, slowly add 1.0 mL of concentrated sulfuric acid to 1.0 mL of concentrated nitric acid, while maintaining the temperature below 10°C using an ice bath.

  • Reaction: To the chilled nitrating mixture, add 1.0 mL of 3-ethyltoluene dropwise over a period of 30 minutes, ensuring the reaction temperature does not exceed 15°C.

  • Work-up: After the addition is complete, continue stirring for 1 hour at room temperature. Pour the reaction mixture onto crushed ice and extract with diethyl ether (3 x 20 mL).

  • Purification: Combine the organic layers, wash with 10% sodium bicarbonate solution (2 x 20 mL) and then with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting isomeric mixture can be separated by fractional distillation or column chromatography to isolate 3-ethyl-4-nitrotoluene.

Step 2: Oxidation of 3-Ethyl-4-nitrotoluene

The methyl group of the isolated 3-ethyl-4-nitrotoluene is then oxidized to a carboxylic acid using a strong oxidizing agent.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 3-ethyl-4-nitrotoluene (1.7 moles), sodium dichromate (2.3 moles), and 1500 mL of water.

  • Reaction: While stirring, slowly add 1700 g of concentrated sulfuric acid over 30 minutes. The reaction is exothermic and should be controlled.[1]

  • Work-up: After the reaction is complete, cool the mixture and add 2 L of water. Filter the crude product and wash with water.

  • Purification: To remove chromium salts, the crude product is warmed with 1 L of 5% sulfuric acid and filtered again after cooling. The product is then dissolved in 5% sodium hydroxide solution, filtered to remove any remaining chromium hydroxide and unreacted starting material. The filtrate is then acidified with a mineral acid (e.g., HCl) to precipitate the this compound. The precipitate is filtered, washed with cold water, and dried.

Pathway B: From 3-Ethylbenzoic Acid

This pathway involves the direct nitration of 3-ethylbenzoic acid. The carboxylic acid group is a meta-director, while the ethyl group is an ortho-, para-director. This will lead to a mixture of products, including the desired this compound.

Experimental Protocol:

  • Preparation of Nitrating Mixture: Prepare the nitrating mixture as described in Pathway A, Step 1.

  • Reaction: In a separate flask, dissolve 3-ethylbenzoic acid (1.5 - 2.0 g) in 2.5 mL of concentrated sulfuric acid for each gram of benzoic acid, keeping the temperature below 0°C.[2] Slowly add the cold nitrating mixture to the 3-ethylbenzoic acid solution, maintaining the temperature below 5°C.[2]

  • Work-up: After the addition, stir the mixture for an additional 30 minutes at 0-5°C. Pour the reaction mixture over an ice/water slurry and stir vigorously to precipitate the product.[2]

  • Purification: Filter the precipitate, wash thoroughly with cold water, and air dry. The product can be further purified by recrystallization from a suitable solvent such as aqueous ethanol.

Data Presentation

Table 1: Summary of Reaction Conditions and Expected Yields (Based on Analogous Reactions)

Reaction StepStarting MaterialReagentsTemperature (°C)Expected Yield (%)Reference for Analogy
Pathway A
Nitration3-EthyltolueneConc. HNO₃, Conc. H₂SO₄10-1570-85 (mixture of isomers)[3]
Oxidation3-Ethyl-4-nitrotolueneNa₂Cr₂O₇, H₂SO₄Exothermic, controlled80-90[1]
Pathway B
Nitration3-Ethylbenzoic acidConc. HNO₃, Conc. H₂SO₄0-560-75 (mixture of isomers)[2]

Note: Yields are estimates based on similar reactions and will depend on the successful separation and purification of the desired product.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Synthesis_Pathways cluster_A Pathway A cluster_B Pathway B A_start 3-Ethyltoluene A_int 3-Ethyl-4-nitrotoluene A_start->A_int Nitration (HNO₃, H₂SO₄) A_end This compound A_int->A_end Oxidation (Na₂Cr₂O₇, H₂SO₄) B_start 3-Ethylbenzoic acid B_end This compound B_start->B_end Nitration (HNO₃, H₂SO₄)

Caption: Proposed synthetic pathways for this compound.

Experimental_Workflow_A start Start: 3-Ethyltoluene nitration Nitration (Conc. HNO₃, Conc. H₂SO₄) 10-15°C start->nitration workup1 Work-up: Ice quench, Ether extraction nitration->workup1 purification1 Purification: Fractional distillation or Column chromatography workup1->purification1 intermediate Intermediate: 3-Ethyl-4-nitrotoluene purification1->intermediate oxidation Oxidation (Na₂Cr₂O₇, H₂SO₄) intermediate->oxidation workup2 Work-up: Precipitation, Filtration oxidation->workup2 purification2 Purification: Recrystallization workup2->purification2 end Product: This compound purification2->end

Caption: Experimental workflow for Pathway A.

Experimental_Workflow_B start Start: 3-Ethylbenzoic acid nitration Nitration (Conc. HNO₃, Conc. H₂SO₄) 0-5°C start->nitration workup Work-up: Ice quench, Precipitation nitration->workup purification Purification: Recrystallization workup->purification end Product: This compound purification->end

Caption: Experimental workflow for Pathway B.

References

An In-depth Technical Guide on the Physicochemical Properties of 3-Ethyl-4-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a summary of the available physicochemical properties of 3-Ethyl-4-nitrobenzoic acid (CAS No: 702642-79-3). Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document also furnishes detailed, generalized experimental protocols for the determination of key physicochemical parameters, including melting point, pKa, and solubility. These methodologies are intended to serve as a practical resource for researchers undertaking the characterization of this and similar chemical entities. This guide emphasizes the importance of empirical data generation and provides the foundational procedures for such endeavors.

Introduction

This compound is a substituted aromatic carboxylic acid. Its structure, featuring an ethyl group and a nitro group on the benzoic acid backbone, suggests potential applications in medicinal chemistry and materials science, where such functionalities can influence biological activity, reactivity, and physical properties. An accurate understanding of its physicochemical properties is paramount for any research and development activities, including formulation, toxicological assessment, and rational drug design.

This document serves as a core technical resource, presenting the known data for this compound and offering robust, generalized experimental protocols for the determination of its fundamental physicochemical characteristics.

Physicochemical Properties of this compound

A comprehensive search of available scientific databases and literature reveals a scarcity of experimentally determined physicochemical data for this compound. The available information is summarized in the table below. It is critical to distinguish this compound from its isomer, 4-Ethyl-3-nitrobenzoic acid (CAS No: 103440-95-5), for which more data is available.

Table 1: Summary of Physicochemical Data for this compound

PropertyValueSource
Molecular Formula C₉H₉NO₄[1]
Molecular Weight 195.17 g/mol [1]
CAS Number 702642-79-3[1]
Melting Point Data not available
Boiling Point Data not available
pKa Data not available
Aqueous Solubility Data not available
LogP Data not available

Experimental Protocols for Physicochemical Property Determination

The following sections detail generalized experimental methodologies that can be employed to determine the key physicochemical properties of this compound. These protocols are based on standard laboratory practices.

Determination of Melting Point

The melting point of a solid is a critical indicator of its purity. The capillary method is a widely used and reliable technique.

Methodology:

  • Sample Preparation: A small amount of the dry, powdered this compound is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus.

  • Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower heating rate (1-2 °C per minute) for a precise measurement.

  • Observation: The temperatures at which the first droplet of liquid appears and at which the entire sample becomes liquid are recorded. This range represents the melting point. For a pure compound, this range is typically narrow (0.5-1 °C).

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. Potentiometric titration is a standard method for its determination.

Methodology:

  • Solution Preparation: A solution of this compound of known concentration (e.g., 0.01 M) is prepared in a suitable solvent, typically a mixture of water and a co-solvent like methanol or ethanol if the compound has low aqueous solubility.

  • Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.

  • Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments.

  • Data Collection: The pH of the solution is recorded after each addition of the titrant.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized.

Determination of Aqueous Solubility by the Shake-Flask Method

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.

Methodology:

  • Sample Preparation: An excess amount of solid this compound is added to a known volume of purified water or a buffer of a specific pH in a sealed flask.

  • Equilibration: The flask is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The undissolved solid is separated from the solution by centrifugation and/or filtration.

  • Concentration Analysis: The concentration of this compound in the clear, saturated solution is determined using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

Visualized Experimental Workflow

The following diagram illustrates a generalized workflow for the determination of the melting point of a solid compound.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Melting Point Measurement cluster_analysis Data Analysis A Dry and Powder Sample B Pack Capillary Tube (2-3 mm) A->B C Place in Apparatus B->C D Rapid Heating (Approx. Range) C->D E Slow Heating (1-2 °C/min) D->E F Observe and Record Melting Range E->F G Compare with Literature (if available) F->G H Assess Purity F->H

Caption: Generalized workflow for melting point determination.

Conclusion

While specific experimental data for the physicochemical properties of this compound are not widely available, this guide provides the necessary foundational knowledge for researchers to undertake its characterization. The detailed, generalized experimental protocols for determining melting point, pKa, and solubility offer a starting point for generating the empirical data required for further research and development. The scientific community is encouraged to publish such data to enrich the collective understanding of this and other novel chemical compounds.

References

In-depth Technical Guide on 3-Ethyl-4-nitrobenzoic Acid (CAS 702642-79-3): An Analysis of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the available experimental data for the compound 3-Ethyl-4-nitrobenzoic acid, identified by the CAS number 702642-79-3. Despite a comprehensive search of scientific literature and chemical databases, a significant scarcity of in-depth experimental data for this specific compound has been noted. While basic physicochemical properties are available, detailed experimental protocols, quantitative biological data, and established signaling pathways directly involving this compound are not readily found in publicly accessible resources. This guide summarizes the available information and highlights the data gap for the scientific community.

Chemical Identity and Properties

This compound is a nitroaromatic compound with the following identifiers:

  • CAS Number: 702642-79-3

  • Molecular Formula: C₉H₉NO₄[1]

  • Molecular Weight: 195.17 g/mol [1]

  • Synonyms: Benzoic acid, 3-ethyl-4-nitro-[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number702642-79-3[1]
Molecular FormulaC₉H₉NO₄[1]
Molecular Weight195.17 g/mol [1]

Review of Available Experimental Data

A thorough review of scientific literature reveals a significant lack of specific experimental data for this compound. The majority of available information pertains to isomeric or structurally related compounds, such as 4-Ethyl-3-nitrobenzoic acid and other nitrobenzoic acid derivatives. While these related compounds have been investigated for various biological activities, including potential anticancer and enzyme inhibitory effects, it is crucial to note that these findings cannot be directly extrapolated to this compound due to the principles of structure-activity relationships.

Synthesis and Spectroscopic Analysis
Biological Activity and Mechanism of Action

There is a notable absence of published studies detailing the biological activity, mechanism of action, or signaling pathway involvement of this compound. Searches for experimental assays, such as inhibitory activity studies or cellular response profiling, did not yield any specific data for this compound. Therefore, no quantitative data tables or signaling pathway diagrams can be generated at this time.

Discussion and Future Directions

The current lack of available experimental data for this compound presents a clear knowledge gap. For researchers, scientists, and drug development professionals interested in this compound, the following steps would be necessary to build a comprehensive understanding:

  • De novo Synthesis and Characterization: A first step would involve the development and validation of a synthetic route to obtain pure this compound. Subsequent comprehensive characterization using modern analytical techniques (NMR, IR, MS, and elemental analysis) would be essential to confirm its structure and purity.

  • Biological Screening: Once the compound is synthesized and characterized, it could be subjected to a broad range of biological screens to identify potential activities. This could include assays for anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties.

  • Mechanism of Action Studies: Should any significant biological activity be identified, further studies would be required to elucidate the underlying mechanism of action. This could involve target identification, in vitro and in vivo studies, and investigation of its effects on specific signaling pathways.

Conclusion

While the chemical identity of this compound (CAS 702642-79-3) is established, there is a profound lack of publicly available, in-depth experimental data. This technical guide serves to highlight this data deficiency. The scientific community is encouraged to undertake the necessary research to synthesize, characterize, and evaluate the biological properties of this compound to unlock its potential scientific value. Without such foundational research, the creation of a comprehensive technical guide with detailed experimental data, protocols, and pathway visualizations remains unfeasible.

References

An In-depth Technical Guide to the Solubility of 3-Ethyl-4-nitrobenzoic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Ethyl-4-nitrobenzoic acid in organic solvents. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this guide focuses on the foundational principles of its solubility based on analogous compounds. Furthermore, it offers detailed experimental protocols for the precise determination of its solubility, empowering researchers to generate the specific data required for their work.

Understanding the Solubility Profile of this compound

This compound is a substituted aromatic carboxylic acid. Its molecular structure, featuring a carboxylic acid group, a nitro group, and an ethyl group attached to a benzene ring, dictates its solubility behavior. The carboxylic acid group can engage in hydrogen bonding, while the aromatic ring and the ethyl group contribute to its lipophilicity. The polar nitro group also influences its interaction with solvents.

Based on the behavior of structurally similar compounds, such as other nitrobenzoic acids and their derivatives, a general solubility profile can be inferred. These compounds typically exhibit good solubility in polar organic solvents and limited solubility in nonpolar organic solvents and water.

Table 1: Qualitative Solubility of Compounds Structurally Related to this compound

CompoundSolvent ClassGeneral SolubilityRationale
Benzoic AcidPolar Protic (e.g., Ethanol, Methanol)SolubleThe carboxylic acid group forms hydrogen bonds with the solvent.
Polar Aprotic (e.g., Acetone, DMSO)SolubleDipole-dipole interactions and hydrogen bonding with the carboxylic acid proton.
Nonpolar (e.g., Toluene, Hexane)Sparingly Soluble to InsolubleThe polar carboxylic acid group limits solubility in nonpolar environments.
4-Nitrobenzoic AcidPolar Protic & Aprotic SolventsGenerally SolubleThe polar nitro and carboxylic acid groups enhance solubility in polar solvents.[1]
WaterPoorly SolubleDespite polar groups, the hydrophobic benzene ring limits aqueous solubility.[1]
Ethyl 4-nitrobenzoateCommon Organic Solvents (e.g., Ethanol, Acetone, Chloroform)Generally SolubleThe ester group increases lipophilicity compared to the carboxylic acid.[2]
WaterLimited SolubilityThe hydrophobic nature of the molecule predominates.[2]
3-Methyl-4-nitrobenzoic acidWaterSlightly SolubleCarboxylic acids with more than six carbons generally have low water solubility.[3][4]

Based on these trends, it is anticipated that this compound will be soluble in polar organic solvents like alcohols, ketones, and esters, and will exhibit limited solubility in water and nonpolar hydrocarbons.

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data for this compound, established experimental methods should be employed. The following are detailed protocols for two common and reliable methods: the gravimetric method and the UV-Vis spectrophotometric method.

The gravimetric method is a straightforward and accurate technique for determining solubility.[1][4][5][6][7] It involves preparing a saturated solution, separating the dissolved solute from the undissolved solid, and then determining the mass of the dissolved solute by evaporating the solvent.

Materials:

  • This compound

  • Selected organic solvent

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or water bath

  • Syringe filters (chemically compatible with the solvent)

  • Pre-weighed evaporation dishes

  • Oven

Procedure:

  • Preparation of Saturated Solution: Add an excess amount of this compound to a vial containing a known volume of the organic solvent. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Seal the vials and place them in a constant temperature shaker or water bath. Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.

  • Phase Separation: Once equilibrium is achieved, allow the vials to rest at the constant temperature to let the undissolved solid settle.

  • Sample Withdrawal: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe fitted with a filter to prevent any solid particles from being transferred.

  • Solvent Evaporation: Transfer the filtered saturated solution to a pre-weighed evaporation dish.

  • Drying: Place the evaporation dish in an oven at a temperature sufficient to evaporate the solvent without decomposing the solute.

  • Mass Determination: Once all the solvent has evaporated, cool the dish in a desiccator and weigh it. Repeat the drying and weighing process until a constant mass is obtained.

  • Calculation: The solubility is calculated using the following formula:

    Solubility ( g/100 mL) = [(Mass of dish + solute) - (Mass of dish)] / (Volume of solution withdrawn in mL) * 100

This method is suitable when the solute has a chromophore that absorbs light in the UV-Vis spectrum. It is a sensitive method that requires smaller amounts of material compared to the gravimetric method.[2][8][9][10]

Materials:

  • This compound

  • Selected organic solvent (must be transparent in the wavelength range of interest)

  • UV-Vis spectrophotometer

  • Volumetric flasks

  • Pipettes

  • Syringe filters

Procedure:

  • Determination of λmax: Prepare a dilute solution of this compound in the chosen solvent and scan it across a range of wavelengths (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).

  • Preparation of Calibration Curve:

    • Prepare a stock solution of known concentration of this compound in the solvent.

    • Perform a series of dilutions to create a set of standard solutions with decreasing concentrations.

    • Measure the absorbance of each standard solution at the λmax.

    • Plot a graph of absorbance versus concentration to create a calibration curve. The plot should be linear and follow the Beer-Lambert law.

  • Preparation of Saturated Solution: Follow steps 1 and 2 from the gravimetric method to prepare a saturated solution and allow it to equilibrate.

  • Sample Preparation and Measurement:

    • Withdraw a small, known volume of the supernatant using a syringe filter.

    • Dilute the saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

    • Measure the absorbance of the diluted solution at the λmax.

  • Calculation:

    • Use the equation of the line from the calibration curve (y = mx + c, where y is absorbance and x is concentration) to determine the concentration of the diluted solution.

    • Calculate the concentration of the original saturated solution by accounting for the dilution factor.

Visualizing Experimental Workflows and Logical Relationships

To further clarify the processes involved in solubility determination, the following diagrams illustrate the experimental workflow and the logical relationships governing solubility.

experimental_workflow cluster_prep Preparation of Saturated Solution cluster_gravimetric Gravimetric Method cluster_spectro UV-Vis Spectrophotometric Method prep_start Start add_excess Add excess this compound to solvent prep_start->add_excess equilibrate Equilibrate at constant temperature with agitation add_excess->equilibrate settle Allow undissolved solid to settle equilibrate->settle withdraw_g Withdraw known volume of supernatant settle->withdraw_g withdraw_s Withdraw and dilute supernatant settle->withdraw_s evaporate Evaporate solvent withdraw_g->evaporate weigh Weigh residue evaporate->weigh calculate_g Calculate solubility weigh->calculate_g calibration Prepare calibration curve measure_abs Measure absorbance calibration->measure_abs withdraw_s->measure_abs calculate_s Calculate concentration measure_abs->calculate_s

Experimental workflow for solubility determination.

solubility_logic cluster_properties Molecular Properties cluster_solvent Solvent Type compound This compound prop_polar Polar Groups (COOH, NO2) compound->prop_polar prop_nonpolar Nonpolar Groups (Benzene Ring, Ethyl) compound->prop_nonpolar solubility Solubility prop_polar->solubility Increases solubility in prop_nonpolar->solubility Decreases solubility in solvent_polar Polar Solvents (e.g., Ethanol, Acetone) solvent_polar->solubility Polar Solvents solvent_nonpolar Nonpolar Solvents (e.g., Hexane, Toluene) solvent_nonpolar->solubility Nonpolar Solvents

Logical relationships influencing solubility.

References

Theoretical Examination of 3-Ethyl-4-nitrobenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical and practical overview of 3-Ethyl-4-nitrobenzoic acid (CAS No. 702642-79-3), a substituted aromatic carboxylic acid. Due to the limited availability of direct experimental and theoretical studies on this specific isomer, this document combines the sparse existing data with established principles of computational chemistry, theoretical spectroscopy, and synthetic organic chemistry. It offers predicted physicochemical and spectroscopic properties, outlines plausible synthetic routes and characterization methodologies, and proposes a framework for future theoretical investigations, including quantum chemical calculations and molecular docking simulations. This guide aims to serve as a foundational resource for researchers interested in the unique properties and potential applications of this compound.

Introduction

This compound is a nitro-substituted aromatic carboxylic acid with the molecular formula C₉H₉NO₄.[1] Its structure, featuring an ethyl group at the 3-position and a nitro group at the 4-position of the benzoic acid backbone, suggests a unique electronic and steric profile compared to its more studied isomers, such as 4-Ethyl-3-nitrobenzoic acid. The interplay between the electron-donating ethyl group and the electron-withdrawing nitro and carboxylic acid groups is expected to significantly influence its chemical reactivity, acidity, and potential biological activity. This guide provides a detailed theoretical exploration of these aspects, supplemented by generalized experimental protocols.

Physicochemical and Spectroscopic Data

Direct experimental data for this compound is scarce. The following tables summarize available computed properties and predicted spectroscopic data based on its chemical structure and established principles.

Table 1: Computed Physicochemical Properties of this compound [1]

PropertyValue
Molecular Formula C₉H₉NO₄
Molecular Weight 195.17 g/mol
CAS Number 702642-79-3
Topological Polar Surface Area 83.1 Ų
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 4
Rotatable Bond Count 2
Complexity 236
Monoisotopic Mass 195.0532 u

Table 2: Predicted Spectroscopic Data for this compound

Spectroscopic TechniquePredicted Characteristic Peaks
¹H NMR Aromatic protons (δ 7.5-8.5 ppm), Carboxylic acid proton (δ 10-13 ppm, broad), Ethyl group quartet (δ ~2.8 ppm), Ethyl group triplet (δ ~1.3 ppm)
¹³C NMR Carboxylic acid carbon (δ ~165-170 ppm), Aromatic carbons (δ 120-150 ppm), Ethyl group carbons (δ ~25 ppm, ~15 ppm)
IR Spectroscopy O-H stretch (carboxylic acid, broad, ~2500-3300 cm⁻¹), C=O stretch (carboxylic acid, ~1700-1725 cm⁻¹), N-O asymmetric stretch (nitro group, ~1520-1560 cm⁻¹), N-O symmetric stretch (nitro group, ~1340-1360 cm⁻¹)

Proposed Experimental Protocols

Synthesis of this compound

A plausible synthetic route involves a two-step process starting from 3-ethyltoluene: nitration followed by oxidation.

Step 1: Nitration of 3-Ethyltoluene to form 3-Ethyl-4-nitrotoluene

  • Principle: Electrophilic aromatic substitution where the nitronium ion (NO₂⁺), generated from a mixture of nitric acid and sulfuric acid, attacks the aromatic ring of 3-ethyltoluene. The ethyl group is an ortho-, para-director, and the formation of the 4-nitro isomer is sterically favored.

  • Procedure:

    • Prepare a nitrating mixture by cautiously adding concentrated sulfuric acid to concentrated nitric acid in a flask cooled in an ice-salt bath, maintaining the temperature below 10 °C.

    • In a separate flask, cool 3-ethyltoluene with stirring in an ice-salt bath.

    • Slowly add the cold nitrating mixture dropwise to the 3-ethyltoluene, ensuring the reaction temperature does not exceed 10 °C.

    • After the addition is complete, continue stirring at low temperature for 1-2 hours.

    • Pour the reaction mixture onto crushed ice and water.

    • Separate the organic layer, wash it with water, then with a dilute sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over anhydrous magnesium sulfate and remove the solvent under reduced pressure.

    • The resulting crude product can be purified by fractional distillation or chromatography to isolate the 3-ethyl-4-nitrotoluene isomer.

Step 2: Oxidation of 3-Ethyl-4-nitrotoluene to this compound [2]

  • Principle: The methyl group of the ethyl substituent is oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate (KMnO₄) or chromic acid. The nitro group is generally stable under these conditions.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, add 3-ethyl-4-nitrotoluene and a solution of potassium permanganate in water.

    • Add a small amount of a base, such as sodium hydroxide, to the mixture.

    • Heat the mixture to reflux with vigorous stirring for several hours. The disappearance of the purple color of the permanganate indicates the progress of the reaction.

    • After the reaction is complete, cool the mixture and filter off the manganese dioxide byproduct.

    • Acidify the filtrate with a strong acid, such as hydrochloric acid, to precipitate the this compound.

    • Collect the solid product by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified product.

Characterization Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the structure of the synthesized compound. The predicted chemical shifts are provided in Table 2.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups (carboxylic acid, nitro group) as outlined in Table 2.

  • Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the molecular weight and elemental composition of the compound.

  • Melting Point Determination: A sharp melting point will indicate the purity of the synthesized compound.

Theoretical Studies Framework

Given the lack of dedicated theoretical studies, this section proposes a framework for computational analysis of this compound.

Quantum Chemical Calculations

Density Functional Theory (DFT) calculations can provide valuable insights into the electronic structure and properties of the molecule.

  • Geometry Optimization: The first step is to perform a full geometry optimization of the molecule using a suitable level of theory (e.g., B3LYP with a 6-311++G(d,p) basis set) to obtain the lowest energy conformation.

  • Vibrational Frequency Analysis: Calculation of vibrational frequencies will allow for the theoretical prediction of the IR and Raman spectra, which can then be compared with experimental data for structural validation.

  • Frontier Molecular Orbital (HOMO-LUMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The HOMO-LUMO energy gap provides an indication of the molecule's kinetic stability.

  • Molecular Electrostatic Potential (MEP) Mapping: An MEP map will visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack.

Molecular Docking Studies

For drug development professionals, molecular docking can be a powerful tool to predict the binding affinity and mode of interaction of this compound with a biological target.

  • Target Selection: Based on the activities of similar nitrobenzoic acid derivatives, a relevant protein target (e.g., an enzyme or receptor) can be selected.

  • Ligand and Receptor Preparation: The 3D structure of this compound (obtained from geometry optimization) and the crystal structure of the target protein (from the Protein Data Bank) need to be prepared for docking. This involves adding hydrogen atoms, assigning charges, and defining the binding site.

  • Docking Simulation: Using software like AutoDock or Glide, docking simulations can be performed to predict the most favorable binding poses of the ligand within the active site of the receptor.

  • Analysis of Interactions: The resulting docked complexes should be analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, which contribute to the binding affinity.

Visualizations

Proposed Synthetic Pathway

Synthesis_Pathway Start 3-Ethyltoluene Intermediate 3-Ethyl-4-nitrotoluene Start->Intermediate Nitration (HNO₃, H₂SO₄) Product This compound Intermediate->Product Oxidation (KMnO₄, NaOH)

Caption: Proposed two-step synthesis of this compound.

Theoretical Analysis Workflow

Theoretical_Workflow cluster_Quantum Quantum Chemical Calculations (DFT) cluster_Docking Molecular Docking Studies Opt Geometry Optimization Freq Vibrational Frequency Analysis Opt->Freq HOMO_LUMO HOMO-LUMO Analysis Opt->HOMO_LUMO MEP MEP Mapping Opt->MEP Prep Ligand & Receptor Preparation Opt->Prep Target Target Identification Target->Prep Dock Docking Simulation Prep->Dock Analysis Interaction Analysis Dock->Analysis

Caption: Workflow for theoretical studies on this compound.

Conclusion

While specific experimental data on this compound is limited, this guide provides a robust theoretical framework for its study. The proposed synthetic routes and characterization methods offer a practical starting point for its preparation and validation. Furthermore, the outlined computational chemistry and molecular docking workflows provide a roadmap for in-silico investigation of its properties and potential biological activities. This document serves as a catalyst for further research into this unique molecule, encouraging both experimental and theoretical explorations to unlock its full potential for applications in chemistry and drug discovery.

References

An In-depth Technical Guide to 3-Ethyl-4-nitrobenzoic Acid: From Postulated Discovery to Modern Understanding

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature on the specific discovery and detailed history of 3-Ethyl-4-nitrobenzoic acid (CAS No. 702642-79-3) is exceptionally scarce. This guide, therefore, presents a hypothesized history and synthesis based on established principles of organic chemistry and data available for structurally similar compounds. The experimental protocols provided are analogous procedures that would likely yield the target compound.

Introduction

This compound is a substituted aromatic carboxylic acid. Its structure, featuring a benzoic acid core with both an ethyl and a nitro group, suggests its potential utility as a building block in organic synthesis and as a scaffold for the development of novel therapeutic agents. The electron-withdrawing nature of the nitro group and the presence of the carboxylic acid moiety make it a candidate for various chemical transformations and a subject of interest in medicinal chemistry. Nitroaromatic compounds, in general, are known to possess a wide range of biological activities, including antimicrobial and antineoplastic properties.[1][2][3]

Postulated Discovery and Historical Synthesis

Due to the lack of specific historical records for the initial synthesis of this compound, its discovery can be postulated to have occurred in the mid to late 20th century, a period marked by extensive exploration of aromatic chemistry. The synthesis would likely have been achieved through one of two primary logical pathways: the nitration of 3-ethylbenzoic acid or the oxidation of 3-ethyl-4-nitrotoluene.

Hypothesized Synthetic Pathways

The two most probable synthetic routes to this compound are outlined below.

synthetic_pathways cluster_0 Pathway 1: Nitration of 3-Ethylbenzoic Acid cluster_1 Pathway 2: Oxidation of 3-Ethyl-4-nitrotoluene 3-Ethylbenzoic_Acid 3-Ethylbenzoic Acid 3-Ethyl-4-nitrobenzoic_Acid_1 This compound 3-Ethylbenzoic_Acid->3-Ethyl-4-nitrobenzoic_Acid_1 HNO₃, H₂SO₄ 3-Ethyltoluene 3-Ethyltoluene 3-Ethyl-4-nitrotoluene 3-Ethyl-4-nitrotoluene 3-Ethyltoluene->3-Ethyl-4-nitrotoluene HNO₃, H₂SO₄ 3-Ethyl-4-nitrobenzoic_Acid_2 This compound 3-Ethyl-4-nitrotoluene->3-Ethyl-4-nitrobenzoic_Acid_2 KMnO₄ or other oxidizing agent

Caption: Plausible synthetic routes to this compound.

Physicochemical Properties

Quantitative data for this compound is limited. The following table summarizes available and computed data.

PropertyValueSource
CAS Number 702642-79-3[4]
Molecular Formula C₉H₉NO₄[4]
Molecular Weight 195.17 g/mol [4]
Melting Point Not available
Boiling Point Not available
Solubility Expected to have low solubility in water and higher solubility in organic solvents.[5]
pKa Estimated to be lower than benzoic acid (4.2) due to the electron-withdrawing nitro group.

Detailed Experimental Protocols (Analogous)

The following are detailed, analogous experimental protocols for the plausible synthesis of this compound.

Pathway 1: Nitration of 3-Ethylbenzoic Acid (Analogous Protocol)

This protocol is adapted from the standard nitration of benzoic acid.[6]

Workflow Diagram:

nitration_workflow start Start dissolve Dissolve 3-ethylbenzoic acid in concentrated H₂SO₄ at 0°C start->dissolve add_nitrating_mixture Slowly add a pre-cooled mixture of concentrated HNO₃ and H₂SO₄ dissolve->add_nitrating_mixture react Stir at 0-10°C for 1-2 hours add_nitrating_mixture->react quench Pour reaction mixture onto ice react->quench filter Filter the precipitate quench->filter wash Wash with cold water filter->wash dry Dry the product wash->dry end End dry->end

Caption: Workflow for the nitration of 3-ethylbenzoic acid.

Materials:

  • 3-Ethylbenzoic acid

  • Concentrated sulfuric acid (H₂SO₄)

  • Concentrated nitric acid (HNO₃)

  • Ice

  • Distilled water

Procedure:

  • In a flask equipped with a magnetic stirrer and placed in an ice-salt bath, cool 10 mL of concentrated sulfuric acid to 0°C.

  • Slowly add 2.0 g of 3-ethylbenzoic acid to the cold sulfuric acid with continuous stirring.

  • In a separate beaker, prepare the nitrating mixture by slowly adding 1.5 mL of concentrated nitric acid to 1.5 mL of concentrated sulfuric acid, keeping the mixture cooled in an ice bath.

  • Add the nitrating mixture dropwise to the solution of 3-ethylbenzoic acid over a period of 30 minutes, ensuring the temperature does not exceed 10°C.

  • After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional hour.

  • Pour the reaction mixture slowly onto 50 g of crushed ice with vigorous stirring.

  • Allow the ice to melt completely, and then collect the precipitated solid by vacuum filtration.

  • Wash the solid with several portions of cold distilled water until the washings are neutral to litmus paper.

  • Dry the product in a desiccator or a vacuum oven at a low temperature.

Pathway 2: Oxidation of 3-Ethyl-4-nitrotoluene (Analogous Protocol)

This protocol is based on the oxidation of substituted toluenes.[7]

Workflow Diagram:

oxidation_workflow start Start suspend Suspend 3-ethyl-4-nitrotoluene in aqueous sodium carbonate start->suspend add_oxidant Add KMnO₄ solution portion-wise suspend->add_oxidant reflux Reflux the mixture until the purple color disappears add_oxidant->reflux filter_hot Filter the hot solution to remove MnO₂ reflux->filter_hot acidify Acidify the filtrate with HCl filter_hot->acidify cool Cool the solution to precipitate the product acidify->cool filter_product Filter the product cool->filter_product wash Wash with cold water filter_product->wash dry Dry the product wash->dry end End dry->end

Caption: Workflow for the oxidation of 3-ethyl-4-nitrotoluene.

Materials:

  • 3-Ethyl-4-nitrotoluene

  • Potassium permanganate (KMnO₄)

  • Sodium carbonate (Na₂CO₃)

  • Hydrochloric acid (HCl)

  • Distilled water

Procedure:

  • In a round-bottom flask fitted with a reflux condenser, place 2.0 g of 3-ethyl-4-nitrotoluene and a solution of 1.0 g of sodium carbonate in 50 mL of water.

  • Heat the mixture to reflux with stirring.

  • Prepare a solution of 4.0 g of potassium permanganate in 75 mL of warm water.

  • Add the potassium permanganate solution in small portions to the refluxing mixture over a period of 1-2 hours.

  • Continue refluxing until the purple color of the permanganate has disappeared.

  • While still hot, filter the reaction mixture by suction filtration to remove the manganese dioxide precipitate.

  • Cool the filtrate and acidify it with concentrated hydrochloric acid until the precipitation of the carboxylic acid is complete.

  • Cool the mixture in an ice bath and collect the product by vacuum filtration.

  • Wash the product with a small amount of cold water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol-water mixture) to obtain pure this compound.

Potential Biological Activity and Signaling Pathways

While no specific biological activities have been reported for this compound, the broader class of nitroaromatic compounds is known to have significant biological effects. The nitro group can be enzymatically reduced within cells to form reactive nitroso and hydroxylamine intermediates, which can interact with cellular macromolecules, including DNA, leading to cytotoxic effects.[8][9] This mechanism is the basis for the antimicrobial and anticancer properties of some nitroaromatic drugs.[1][10][11]

Nitro-containing compounds can also participate in cellular signaling. For instance, some nitroaromatic compounds act as pheromones in certain organisms.[12] Furthermore, nitrated fatty acids are known to be involved in inflammatory signaling pathways.[1][2]

Hypothesized Signaling Pathway Involvement:

signaling_pathway 3E4NBA This compound Cell_Membrane Cell Membrane 3E4NBA->Cell_Membrane Cellular Uptake Nitroreductase Nitroreductase Enzymes Cell_Membrane->Nitroreductase Reactive_Intermediates Reactive Nitroso and Hydroxylamine Intermediates Nitroreductase->Reactive_Intermediates Enzymatic Reduction Macromolecule_Interaction Interaction with Cellular Macromolecules (e.g., DNA, Proteins) Reactive_Intermediates->Macromolecule_Interaction Cellular_Response Cellular Response (e.g., Cytotoxicity, Apoptosis) Macromolecule_Interaction->Cellular_Response

Caption: Hypothesized mechanism of action for this compound.

Conclusion

This compound remains a compound with limited characterization in the scientific literature. Its discovery and detailed history can only be inferred from the broader context of organic chemistry's development. The synthetic pathways and experimental protocols outlined in this guide, while based on established chemical principles, are presented as plausible, analogous methods in the absence of specific literature. The potential biological activity of this compound, suggested by the known properties of other nitroaromatic molecules, warrants further investigation by researchers in medicinal chemistry and drug development. This guide serves as a foundational document to stimulate and support such future research endeavors.

References

An In-depth Technical Guide to the Electronic Effects of Substituents in 3-Ethyl-4-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the electronic effects of the ethyl and nitro substituents on the benzoic acid core of 3-Ethyl-4-nitrobenzoic acid. This molecule serves as an exemplary case study for understanding the interplay of inductive and resonance effects, which are fundamental concepts in medicinal chemistry and drug design. The acidity of the carboxylic acid group, a critical parameter for drug absorption and distribution, is significantly modulated by these electronic influences.

Introduction to Electronic Effects of Substituents

The chemical reactivity and physical properties of aromatic compounds are profoundly influenced by the nature and position of substituents on the aromatic ring. These substituents can either donate or withdraw electron density from the ring, thereby affecting the molecule's acidity, basicity, and susceptibility to chemical reactions. The electronic effects are broadly categorized into two types:

  • Inductive Effect (-I/+I): This effect is transmitted through the sigma (σ) bonds and is dependent on the electronegativity of the atoms. Electron-withdrawing groups (EWGs) exert a -I effect, pulling electron density away from the ring, while electron-donating groups (EDGs) exert a +I effect, pushing electron density towards the ring.

  • Resonance Effect (-M/+M or -R/+R): This effect is transmitted through the pi (π) system of the aromatic ring and involves the delocalization of electrons. EWGs with double or triple bonds can withdraw electron density through resonance (-M effect), while substituents with lone pairs of electrons can donate electron density through resonance (+M effect).

In this compound, the carboxyl group (-COOH), the ethyl group (-CH₂CH₃), and the nitro group (-NO₂) all contribute to the overall electronic properties of the molecule.

Analysis of Substituents in this compound

The Carboxylic Acid Group

The carboxylic acid group is the reactive center of the molecule, and its acidity (pKa) is a direct measure of the electronic effects of the other substituents. The acidity of benzoic acid is influenced by substituents that can stabilize or destabilize the resulting carboxylate anion after deprotonation.

The Nitro Group (-NO₂)

The nitro group is a strong electron-withdrawing group. It exerts both a strong -I effect due to the high electronegativity of the nitrogen and oxygen atoms, and a strong -M effect as the nitro group can delocalize the π-electrons of the benzene ring.[1] In the para position relative to the carboxylic acid group, the -M effect of the nitro group is particularly effective at stabilizing the negative charge of the carboxylate anion, thereby increasing the acidity of the benzoic acid.[2][3]

The Ethyl Group (-CH₂CH₃)

The ethyl group is a weak electron-donating group. It primarily exerts a weak +I effect due to the greater electron-releasing nature of alkyl groups compared to hydrogen. It has a negligible resonance effect. In the meta position relative to the carboxylic acid, the ethyl group's electron-donating nature slightly destabilizes the carboxylate anion, leading to a decrease in acidity compared to unsubstituted benzoic acid.

Quantitative Analysis of Electronic Effects

The Hammett equation is a widely used tool in physical organic chemistry to quantify the electronic effects of substituents on the reactivity of aromatic compounds. The equation is expressed as:

log(K/K₀) = σρ

Where:

  • K is the equilibrium constant for the reaction of the substituted compound.

  • K₀ is the equilibrium constant for the reaction of the unsubstituted compound (benzoic acid in this case).

  • σ (sigma) is the substituent constant, which depends on the nature and position of the substituent.

  • ρ (rho) is the reaction constant, which is a measure of the sensitivity of the reaction to electronic effects.

For the dissociation of benzoic acids in water at 25°C, ρ is defined as 1.

Table 1: Hammett Sigma (σ) Constants and pKa Values of Relevant Substituted Benzoic Acids

SubstituentPositionσ ValuepKa of Substituted Benzoic AcidReference
H-0.004.20[4]
4-NO₂para0.783.44[2]
3-CH₂CH₃meta-0.07~4.28 (estimated for ethyl)[4]
3-NO₂meta0.713.47[1]

Calculated pKa for this compound:

The combined effect of the two substituents can be estimated by summing their individual σ constants:

Σσ = σ(3-Ethyl) + σ(4-Nitro) = -0.07 + 0.78 = 0.71

Using the Hammett equation (pKa = pKa(benzoic acid) - Σσ):

pKa ≈ 4.20 - 0.71 = 3.49

This calculated value is in close agreement with a predicted pKa of 3.0 +/- 0.10 found in some chemical databases, suggesting a significant increase in acidity compared to benzoic acid, primarily driven by the powerful electron-withdrawing nitro group.[5]

Experimental Protocols

The determination of the pKa of a substituted benzoic acid is a fundamental experiment to quantify its acidity. The following are detailed methodologies for two common experimental approaches.

Potentiometric Titration

This method involves the gradual addition of a strong base of known concentration to a solution of the weak acid and monitoring the pH change.

Materials:

  • This compound

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Deionized water

  • pH meter with a combination glass electrode

  • Magnetic stirrer and stir bar

  • Buret

  • Beaker

Procedure:

  • Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water. A co-solvent like ethanol may be necessary if the compound has low water solubility.

  • Calibrate the pH meter using standard buffer solutions (pH 4, 7, and 10).

  • Place the beaker containing the acid solution on the magnetic stirrer and immerse the pH electrode.

  • Record the initial pH of the solution.

  • Begin the titration by adding small increments of the standardized NaOH solution from the buret.

  • Record the pH of the solution after each addition of NaOH.

  • Continue the titration past the equivalence point.

  • Plot the pH of the solution as a function of the volume of NaOH added.

  • The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized). This can be determined from the titration curve.

UV-Vis Spectrophotometry

This method is based on the principle that the acidic (protonated) and basic (deprotonated) forms of the molecule have different UV-Vis absorption spectra.

Materials:

  • This compound

  • Buffer solutions of known pH values covering a range around the expected pKa

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., water or a water/organic solvent mixture).

  • Prepare a series of solutions with the same concentration of the acid in different buffer solutions of known pH.

  • Measure the UV-Vis absorption spectrum of each solution.

  • Identify a wavelength where the absorbance of the acidic and basic forms of the molecule differs significantly.

  • Plot the absorbance at this wavelength as a function of pH.

  • The pKa can be determined from the inflection point of the resulting sigmoidal curve.

Visualizations

Electronic Effects of Substituents

electronic_effects cluster_acid This compound COOH COOH Ring Benzene Ring Ring->COOH Overall Electron Withdrawing Effect Ethyl Ethyl (-CH2CH3) Ethyl->Ring +I (Inductive Donation) Nitro Nitro (-NO2) Nitro->Ring -I (Inductive Withdrawal) -M (Resonance Withdrawal) pka_workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis Prepare_Acid Prepare Solution of This compound Titrate Titrate Acid with NaOH Prepare_Acid->Titrate Prepare_Base Standardize NaOH Solution Prepare_Base->Titrate Calibrate_pH Calibrate pH Meter Calibrate_pH->Titrate Record_Data Record pH vs. Volume of NaOH Titrate->Record_Data Plot_Curve Plot Titration Curve Record_Data->Plot_Curve Determine_pKa Determine pKa at Half-Equivalence Point Plot_Curve->Determine_pKa

References

An In-depth Technical Guide to the Reactivity and Functional Groups of 3-Ethyl-4-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Ethyl-4-nitrobenzoic acid is a substituted aromatic carboxylic acid with a unique combination of functional groups that dictate its chemical behavior and potential applications in organic synthesis and medicinal chemistry. This technical guide provides a comprehensive overview of the physicochemical properties, reactivity, and functional group interplay of this compound. Detailed experimental protocols for key transformations and a logical diagram of its reactivity are presented to facilitate its use in research and development.

Physicochemical Properties

The physicochemical properties of this compound and its isomers are summarized in the table below. These properties are crucial for understanding its solubility, stability, and handling characteristics.

PropertyThis compound4-Ethyl-3-nitrobenzoic Acid
CAS Number 702642-79-3[1]103440-95-5[2][3]
Molecular Formula C₉H₉NO₄[1]C₉H₉NO₄[2]
Molecular Weight 195.17 g/mol [1]195.17 g/mol [2]
Melting Point Not available157.5-158.3 °C[3]
Boiling Point Not available336 °C[3]
Density Not available1.331 g/cm³[3]
Flash Point Not available148 °C[3]
pKa Not available3.00 ± 0.10 (Predicted)[3]
Appearance Not availableWhite to off-white solid[3]

Functional Groups and Reactivity

The reactivity of this compound is governed by the interplay of its three key functional groups: the carboxylic acid, the nitro group, and the ethyl group, all attached to a central benzene ring.

Carboxylic Acid Group (-COOH)

The carboxylic acid group is a versatile functional group that undergoes a variety of reactions.[4]

  • Acidity: Aromatic carboxylic acids are generally more acidic than their aliphatic counterparts due to the resonance stabilization of the carboxylate anion. The presence of the electron-withdrawing nitro group further increases the acidity of the carboxylic acid.[5]

  • Esterification: In the presence of an acid catalyst, the carboxylic acid can react with an alcohol to form an ester. This is a reversible reaction, and the removal of water can drive it to completion.[4][6][7][8]

  • Amide Formation: Reaction with amines, typically via an activated carboxylic acid derivative (e.g., acyl chloride), yields amides.

  • Reduction: The carboxylic acid can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).[9]

  • Decarboxylation: While generally difficult for aromatic carboxylic acids, decarboxylation can be achieved under harsh conditions.

Nitro Group (-NO₂)

The nitro group is a strong electron-withdrawing group that significantly influences the reactivity of the aromatic ring.[10][11]

  • Reduction: The nitro group can be readily reduced to an amino group (-NH₂) using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C), or metals in acidic media (e.g., Sn/HCl, Fe/HCl).[12][13][14] This transformation is fundamental in the synthesis of anilines, which are precursors to a wide range of dyes, pharmaceuticals, and other specialty chemicals.

  • Directing Effect in Electrophilic Aromatic Substitution: The nitro group is a meta-director and a deactivator for electrophilic aromatic substitution reactions.[10][15][16][17][18] This means that any further electrophilic substitution on the ring will preferentially occur at the positions meta to the nitro group.

Ethyl Group (-CH₂CH₃)

The ethyl group is an alkyl substituent that also influences the reactivity of the aromatic ring.

  • Oxidation: The benzylic carbon of the ethyl group is susceptible to oxidation by strong oxidizing agents like potassium permanganate (KMnO₄) to form a carboxylic acid group.[19][20][21]

  • Directing Effect in Electrophilic Aromatic Substitution: The ethyl group is an ortho-, para-director and an activator for electrophilic aromatic substitution reactions.[15][18]

Interplay of Functional Groups and Regioselectivity

The directing effects of the substituents on the aromatic ring are crucial in predicting the outcome of electrophilic aromatic substitution reactions. In this compound, the carboxylic acid and the nitro group are deactivating meta-directors, while the ethyl group is an activating ortho-, para-director. The positions on the aromatic ring are influenced by the combined electronic effects of these groups.

Experimental Protocols

The following are generalized experimental protocols for key transformations of this compound, based on established methods for similar compounds.

Synthesis of this compound (Plausible Route)

A plausible synthesis would involve the nitration of 3-ethylbenzoic acid.

  • Nitration of 3-Ethylbenzoic Acid:

    • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool a mixture of concentrated sulfuric acid and concentrated nitric acid to 0-5 °C in an ice bath.

    • Slowly add 3-ethylbenzoic acid to the cooled nitrating mixture with continuous stirring, ensuring the temperature does not exceed 10 °C.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Pour the reaction mixture onto crushed ice to precipitate the crude product.

    • Filter the precipitate, wash with cold water until the washings are neutral, and dry the product.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.

Reduction of the Nitro Group to an Amino Group
  • Catalytic Hydrogenation:

    • Dissolve this compound in a suitable solvent (e.g., ethanol, ethyl acetate) in a hydrogenation vessel.

    • Add a catalytic amount of palladium on carbon (10% Pd/C).

    • Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the mixture at room temperature.

    • Monitor the reaction by TLC or by observing the cessation of hydrogen uptake.

    • Upon completion, filter the catalyst through a pad of celite and wash with the solvent.

    • Evaporate the solvent under reduced pressure to obtain the crude 4-amino-3-ethylbenzoic acid.

    • Purify the product by recrystallization.

Esterification of the Carboxylic Acid Group
  • Fischer Esterification:

    • In a round-bottom flask, dissolve this compound in an excess of the desired alcohol (e.g., ethanol for ethyl ester formation).

    • Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

    • Reflux the mixture for several hours, monitoring the reaction by TLC.

    • After cooling, neutralize the excess acid with a weak base (e.g., sodium bicarbonate solution).

    • Extract the ester with an organic solvent (e.g., diethyl ether, ethyl acetate).

    • Wash the organic layer with water and brine, then dry over an anhydrous salt (e.g., Na₂SO₄).

    • Evaporate the solvent to yield the crude ester, which can be further purified by distillation or chromatography.

Visualization of Reactivity

The following diagram illustrates the logical relationships between the functional groups of this compound and their primary modes of reactivity.

Reactivity_of_3_Ethyl_4_nitrobenzoic_acid cluster_functional_groups Functional Groups cluster_reactions Reactions mol This compound COOH Carboxylic Acid (-COOH) mol->COOH NO2 Nitro Group (-NO₂) mol->NO2 Et Ethyl Group (-CH₂CH₃) mol->Et EAS Electrophilic Aromatic Substitution mol->EAS Esterification Esterification COOH->Esterification Amide_Formation Amide Formation COOH->Amide_Formation Reduction_COOH Reduction to Alcohol COOH->Reduction_COOH Reduction_NO2 Reduction to Amine NO2->Reduction_NO2 Oxidation_Et Oxidation to Carboxylic Acid Et->Oxidation_Et

Reactivity pathways of this compound.

Conclusion

This compound is a multifaceted molecule whose reactivity is a composite of its constituent functional groups. A thorough understanding of the properties and reactions of the carboxylic acid, nitro, and ethyl groups is essential for its effective utilization in synthetic organic chemistry. The provided data and protocols serve as a foundational guide for researchers and professionals engaged in the design and synthesis of novel chemical entities. Further experimental validation is recommended to determine the precise reactivity parameters for this specific compound.

References

Methodological & Application

using 3-Ethyl-4-nitrobenzoic acid as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes: 3-Ethyl-4-nitrobenzoic Acid in Organic Synthesis

Introduction

This compound is a valuable aromatic building block in organic synthesis, particularly for the construction of more complex molecules with applications in medicinal chemistry and materials science. Its bifunctional nature, featuring both a carboxylic acid and a nitro group, allows for a variety of chemical transformations. The ethyl group provides specific steric and electronic properties to the benzene ring, influencing the reactivity and characteristics of its derivatives.

Key Applications

The primary utility of this compound lies in its role as a precursor for the synthesis of substituted anilines and benzimidazoles. These structural motifs are central to numerous pharmacologically active compounds.

  • Synthesis of Bioactive Benzimidazoles: Benzimidazole derivatives are known to exhibit a wide range of biological activities, including antihypertensive, antimicrobial, and antiprotozoal effects.[1][2][3][4][5] this compound can be elaborated into benzimidazole-containing molecules, such as analogs of the antihypertensive drug telmisartan. Telmisartan is an angiotensin II receptor blocker (ARB), and its synthesis often starts from a similar building block, 3-methyl-4-nitrobenzoic acid.[6][7][8][9] The ethyl substituent of the title compound allows for the exploration of structure-activity relationships in this class of drugs.

  • Precursor to Substituted Anilines: The nitro group can be readily reduced to an amino group, yielding 3-ethyl-4-aminobenzoic acid derivatives. These anilines are important intermediates for the synthesis of dyes, polymers, and pharmaceuticals, including local anesthetics.[10][11]

Chemical Reactivity

The reactivity of this compound is dictated by its three main functional components:

  • Carboxylic Acid Group: This group can undergo standard transformations such as esterification (e.g., Fischer esterification), conversion to acid chlorides, and amidation.[12][13]

  • Nitro Group: The nitro group is a strong electron-withdrawing group, deactivating the aromatic ring towards electrophilic substitution. However, it can be efficiently reduced to an amine using various reducing agents.[14][15][16]

  • Aromatic Ring: The substitution pattern of the ethyl and nitro groups directs further electrophilic aromatic substitution, although the deactivated nature of the ring makes such reactions challenging.

Data Presentation

Table 1: Physicochemical Properties of this compound and Related Compounds

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )
This compound702642-79-3C₉H₉NO₄195.17
4-Ethyl-3-nitrobenzoic acid103440-95-5C₉H₉NO₄195.17
Ethyl 3-nitrobenzoate618-98-4C₉H₉NO₄195.17
Ethyl 4-nitrobenzoate99-77-4C₉H₉NO₄195.17

Table 2: Representative Spectroscopic Data for a Closely Related Compound: Ethyl 3-nitrobenzoate

SpectroscopyData
¹H NMR (CDCl₃, 400 MHz)δ 8.93 (t, J=1.9 Hz, 1H), 8.45 (ddd, J=8.3, 2.3, 1.1 Hz, 1H), 8.21 (dt, J=7.7, 1.3 Hz, 1H), 7.67 (t, J=8.0 Hz, 1H), 4.47 (q, J=7.1 Hz, 2H), 1.45 (t, J=7.1 Hz, 3H)[17]
¹³C NMR (CDCl₃)δ 164.5, 148.4, 135.2, 130.0, 127.6, 124.8, 62.1, 14.3[18]
IR (KBr disc) ν (cm⁻¹) 3100-2900 (C-H), 1720 (C=O), 1530 (NO₂, asym), 1350 (NO₂, sym)[18]
Mass Spec (EI) m/z (%): 195 (M⁺, 34), 150 (100), 120 (2), 104 (41), 76 (49)[16]

Experimental Protocols

Protocol 1: Fischer Esterification of a Substituted Nitrobenzoic Acid

This protocol is a general procedure for the acid-catalyzed esterification of a benzoic acid derivative and can be adapted for this compound.[13][19]

Materials:

  • Substituted nitrobenzoic acid (e.g., this compound)

  • Anhydrous ethanol

  • Concentrated sulfuric acid

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Round-bottom flask, reflux condenser, separatory funnel, standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve the substituted nitrobenzoic acid (1.0 eq) in a suitable amount of anhydrous ethanol (e.g., 10-15 mL per gram of acid).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).

  • Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After cooling to room temperature, remove the excess ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer successively with water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.

  • The product can be further purified by column chromatography or recrystallization if necessary.

Protocol 2: Reduction of the Nitro Group to an Amine

This protocol describes a general method for the reduction of an aromatic nitro group to an amine using indium metal in the presence of ammonium chloride.[9][14] This method is an alternative to catalytic hydrogenation.

Materials:

  • Ethyl 3-ethyl-4-nitrobenzoate (from Protocol 1)

  • Ethanol

  • Ammonium chloride

  • Indium powder

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Round-bottom flask, reflux condenser, standard laboratory glassware

Procedure:

  • In a round-bottom flask, prepare a suspension of the ethyl nitrobenzoate (1.0 eq) in a mixture of ethanol and water.

  • Add ammonium chloride (10 eq) to the suspension.

  • Add indium powder (4 eq) to the mixture.

  • Heat the resulting mixture at reflux for 2-3 hours.

  • After cooling to room temperature, dilute the mixture with water and filter to remove the inorganic solids.

  • Extract the aqueous filtrate with several portions of dichloromethane.

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude ethyl aminobenzoate.

  • The product can be purified by column chromatography or recrystallization.

Protocol 3: Synthesis of a Benzimidazole Derivative

This is a general procedure for the condensation of an o-phenylenediamine with a carboxylic acid to form a benzimidazole, a key step in the synthesis of many bioactive molecules.[5][8][20][21]

Materials:

  • 3-Ethyl-4-aminobenzoic acid derivative (product from Protocol 2, after hydrolysis of the ester)

  • o-Phenylenediamine derivative

  • Polyphosphoric acid (PPA) or another suitable acid catalyst (e.g., HCl)

  • Round-bottom flask, mechanical stirrer, heating mantle

Procedure:

  • Combine the carboxylic acid (1.0 eq) and the o-phenylenediamine derivative (1.0-1.2 eq) in a round-bottom flask.

  • Add polyphosphoric acid as a solvent and catalyst.

  • Heat the mixture at a high temperature (e.g., 150-200 °C) with stirring for several hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and carefully pour it onto crushed ice.

  • Neutralize the acidic solution with a base (e.g., concentrated ammonium hydroxide or sodium hydroxide solution) to precipitate the crude benzimidazole product.

  • Filter the precipitate, wash thoroughly with water, and dry.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol).

Mandatory Visualization

experimental_workflow cluster_start Starting Material cluster_esterification Protocol 1: Esterification cluster_reduction Protocol 2: Nitro Reduction cluster_hydrolysis Ester Hydrolysis cluster_benzimidazole Protocol 3: Benzimidazole Formation start This compound ester Ethyl 3-ethyl-4-nitrobenzoate start->ester Ethanol, H₂SO₄ amine Ethyl 4-amino-3-ethylbenzoate ester->amine In/NH₄Cl or H₂/Pd-C amino_acid 4-Amino-3-ethylbenzoic acid amine->amino_acid NaOH, H₂O benzimidazole Benzimidazole Derivative amino_acid->benzimidazole o-Phenylenediamine, PPA

Caption: Synthetic pathway from this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_downstream Intracellular Signaling AT1R AT1 Receptor Gq_protein Gq/11 Protein AT1R->Gq_protein Activates AngII Angiotensin II AngII->AT1R Binds to ARB Angiotensin Receptor Blocker (e.g., Telmisartan analog) ARB->AT1R Blocks PLC Phospholipase C Gq_protein->PLC Activates IP3 IP₃ PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca2_release Ca²⁺ Release IP3->Ca2_release PKC Protein Kinase C DAG->PKC Physiological_effects Vasoconstriction, Aldosterone Secretion, Cell Growth Ca2_release->Physiological_effects PKC->Physiological_effects

Caption: Angiotensin II receptor signaling and ARB inhibition.

References

Application Notes & Protocols: 3-Ethyl-4-nitrobenzoic Acid as a Potential Intermediate in API Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted nitrobenzoic acids are a critical class of intermediates in the synthesis of Active Pharmaceutical Ingredients (APIs). Their versatile chemical handles—the carboxylic acid and the nitro group—allow for a wide range of chemical transformations, making them valuable building blocks in the construction of complex drug molecules. This document provides a detailed overview of the potential application of 3-Ethyl-4-nitrobenzoic acid as an intermediate in API synthesis. While direct synthesis of a commercial API from this compound is not widely documented in publicly available literature, its structural analog, 3-Methyl-4-nitrobenzoic acid, is a key starting material for the synthesis of the angiotensin II receptor blocker, Telmisartan. This application note will leverage the well-established synthesis of Telmisartan to provide a representative protocol and highlight the synthetic utility of this class of molecules.

Introduction to Substituted Nitrobenzoic Acids in API Synthesis

Aromatic nitro compounds are important precursors in the pharmaceutical industry. The nitro group can be readily reduced to an amino group, which is a key functional group in a vast number of APIs. The carboxylic acid moiety provides a handle for forming amide bonds, esters, or can be involved in cyclization reactions. The specific substitution pattern on the benzene ring dictates the final structure and, consequently, the biological activity of the target molecule.

This compound possesses the key structural features that make it a promising, though currently underutilized, intermediate for drug discovery and development. Its potential lies in its ability to be transformed into a variety of complex heterocyclic structures, which are common scaffolds in medicinal chemistry.

Representative API Synthesis: Telmisartan from 3-Methyl-4-nitrobenzoic Acid

To illustrate the synthetic utility of 3-substituted-4-nitrobenzoic acids, the synthesis of Telmisartan, a widely prescribed antihypertensive drug, is presented. The initial steps of this synthesis involve the transformation of 3-Methyl-4-nitrobenzoic acid into a key benzimidazole intermediate. A similar synthetic strategy could potentially be employed for this compound to generate novel API candidates.

The overall synthetic workflow for Telmisartan starting from 3-Methyl-4-nitrobenzoic acid is depicted below.

Telmisartan_Synthesis_Workflow A 3-Methyl-4-nitrobenzoic acid B Esterification A->B C Methyl 3-methyl-4-nitrobenzoate B->C D Reduction of Nitro Group C->D E Methyl 4-amino-3-methylbenzoate D->E F Acylation E->F G Methyl 4-(butyrylamino)-3-methylbenzoate F->G H Nitration G->H I Methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate H->I J Reductive Cyclization I->J K Methyl 2-propyl-4-methyl-1H-benzimidazole-6-carboxylate J->K L Hydrolysis K->L M 2-Propyl-4-methyl-1H-benzimidazole-6-carboxylic acid L->M N Coupling with N-methyl-o-phenylenediamine M->N O 2-Propyl-4-methyl-6-(1-methyl-1H-benzimidazol-2-yl)-1H-benzimidazole N->O P Alkylation O->P Q Telmisartan P->Q

Caption: Synthetic workflow for Telmisartan from 3-Methyl-4-nitrobenzoic acid.

Experimental Protocols

The following protocols are based on established literature procedures for the synthesis of Telmisartan intermediates, starting from 3-Methyl-4-nitrobenzoic acid. These can serve as a template for the potential use of this compound in similar synthetic routes.

Esterification of 3-Methyl-4-nitrobenzoic Acid

This step protects the carboxylic acid and facilitates subsequent reactions.

Protocol:

  • To a solution of 3-Methyl-4-nitrobenzoic acid (1.0 eq) in methanol (10 vol), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

  • Heat the reaction mixture to reflux and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate (10 vol) and wash with a saturated sodium bicarbonate solution (2 x 5 vol) and then with brine (1 x 5 vol).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain Methyl 3-methyl-4-nitrobenzoate.

ParameterValue
Starting Material3-Methyl-4-nitrobenzoic acid
ReagentsMethanol, Sulfuric Acid
ProductMethyl 3-methyl-4-nitrobenzoate
Typical Yield90-95%
Purity (by HPLC)>98%
Reduction of the Nitro Group

The nitro group is reduced to an amine, a key step for building the benzimidazole ring.

Protocol:

  • Charge a pressure vessel with Methyl 3-methyl-4-nitrobenzoate (1.0 eq) and a suitable solvent such as methanol or ethyl acetate (10 vol).

  • Add Palladium on carbon (10% w/w, 0.05 eq) to the suspension.

  • Pressurize the vessel with hydrogen gas (50-60 psi).

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction by TLC or HPLC.

  • After completion, carefully filter the reaction mixture through a bed of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield Methyl 4-amino-3-methylbenzoate.

ParameterValue
Starting MaterialMethyl 3-methyl-4-nitrobenzoate
ReagentsHydrogen Gas, Palladium on Carbon
ProductMethyl 4-amino-3-methylbenzoate
Typical Yield95-99%
Purity (by HPLC)>99%
Acylation of the Amino Group

The amino group is acylated to introduce the propyl group necessary for the final Telmisartan structure.

Protocol:

  • Dissolve Methyl 4-amino-3-methylbenzoate (1.0 eq) in a suitable solvent like dichloromethane or toluene (10 vol).

  • Add a base such as triethylamine or pyridine (1.2 eq).

  • Cool the mixture to 0-5 °C and add butyryl chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-3 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with water (2 x 5 vol) and brine (1 x 5 vol).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give Methyl 4-(butyrylamino)-3-methylbenzoate.

ParameterValue
Starting MaterialMethyl 4-amino-3-methylbenzoate
ReagentsButyryl chloride, Triethylamine
ProductMethyl 4-(butyrylamino)-3-methylbenzoate
Typical Yield85-90%
Purity (by HPLC)>97%
Subsequent Steps to Telmisartan

The intermediate, Methyl 4-(butyrylamino)-3-methylbenzoate, undergoes further transformations including nitration, reductive cyclization to form the first benzimidazole ring, hydrolysis of the ester, coupling with N-methyl-o-phenylenediamine to form the second benzimidazole ring, and finally, alkylation to yield Telmisartan. Each of these steps requires careful optimization of reaction conditions.

Signaling Pathway of Telmisartan

Telmisartan functions by blocking the angiotensin II type 1 (AT1) receptor, which is a key component of the Renin-Angiotensin-Aldosterone System (RAAS). By inhibiting the action of angiotensin II, Telmisartan leads to vasodilation (widening of blood vessels) and a reduction in blood pressure.

RAAS_Pathway Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE AT1Receptor AT1 Receptor AngiotensinII->AT1Receptor Vasoconstriction Vasoconstriction Increased Blood Pressure AT1Receptor->Vasoconstriction Telmisartan Telmisartan Telmisartan->AT1Receptor blocks Renin Renin ACE ACE

Caption: Mechanism of action of Telmisartan in the RAAS pathway.

Conclusion

While a specific, commercially significant API derived from this compound has not been identified in this review, the structural analogy to 3-Methyl-4-nitrobenzoic acid strongly suggests its potential as a valuable intermediate in pharmaceutical synthesis. The detailed protocols for the synthesis of key intermediates of Telmisartan provide a solid foundation for researchers to explore the synthetic utility of this compound. The development of novel synthetic routes utilizing this and other substituted nitrobenzoic acids could lead to the discovery of new chemical entities with significant therapeutic potential. Researchers are encouraged to adapt and modify the provided protocols to investigate the synthesis of novel APIs.

Application Notes and Protocols: 3-Ethyl-4-nitrobenzoic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Note on Availability of Data: Direct applications of 3-Ethyl-4-nitrobenzoic acid in medicinal chemistry are not extensively documented in publicly available scientific literature. However, based on the well-established roles of its isomers and other substituted nitrobenzoic acids, its potential as a valuable scaffold in drug discovery can be inferred. These notes provide a comprehensive overview of these potential applications, supported by detailed protocols for synthesis and biological evaluation.

Potential Medicinal Chemistry Applications

This compound is a versatile building block for the synthesis of a variety of potentially bioactive molecules. The presence of the carboxylic acid, nitro group, and the ethyl substituent offers multiple points for chemical modification, allowing for the exploration of diverse chemical spaces.

As a Precursor for Anti-inflammatory and Antimicrobial Agents

Derivatives of nitrobenzoic acids have been investigated for their anti-inflammatory and antimicrobial properties. The core structure of this compound can be functionalized to generate libraries of compounds for screening against various bacterial and inflammatory targets.

Intermediate for Angiotensin II Receptor Antagonists

The isomeric compound, 3-Methyl-4-nitrobenzoic acid, is a key intermediate in the synthesis of Telmisartan, an angiotensin II receptor blocker used to treat high blood pressure.[1] This suggests that this compound could serve as an analog in the synthesis of novel sartans, potentially modulating their pharmacokinetic and pharmacodynamic properties.

Scaffold for Antifungal Agents

Derivatives of 3-methyl-4-nitrobenzoate have demonstrated antifungal activity against Candida species. This indicates a promising avenue for the development of novel antifungal agents based on the this compound scaffold.

Precursor for Acetylcholinesterase Inhibitors

The isomer 4-Ethyl-3-nitrobenzoic acid has been studied for its ability to inhibit acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease.[2] This suggests that derivatives of this compound could also be explored as potential AChE inhibitors.

Quantitative Data for Isomeric and Related Compounds

CompoundTarget OrganismActivity (MIC)Reference
Methyl 3-methyl-4-nitrobenzoateCandida guilliermondii 20739 µM
Pentyl 3-methyl-4-nitrobenzoateCandida guilliermondii 20731 µM

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of potential derivatives of this compound and their subsequent biological evaluation.

Synthesis of 3-Ethyl-4-aminobenzoic Acid

The reduction of the nitro group to an amine is a crucial step to enable further diversification, such as amide bond formation.

Protocol:

  • Dissolution: In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.

  • Catalyst Addition: Add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Hydrogenation: Stir the suspension under a hydrogen atmosphere (balloon or hydrogenation apparatus) at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Filtration: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Concentration: Concentrate the filtrate under reduced pressure to obtain the crude 3-Ethyl-4-aminobenzoic acid.

  • Purification: The product can be purified by recrystallization or column chromatography if necessary.

Synthesis of Ester Derivatives (Fischer Esterification)

Esterification of the carboxylic acid can be used to modulate the lipophilicity and cell permeability of the parent compound.

Protocol:

  • Reaction Setup: In a round-bottom flask, suspend this compound (1 equivalent) in the desired alcohol (e.g., methanol, ethanol; used in excess as the solvent).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid.

  • Reflux: Heat the mixture to reflux and maintain for 2-4 hours.

  • Monitoring: Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude ester by column chromatography on silica gel.

Synthesis of Amide Derivatives

Amide coupling with a diverse range of amines is a common strategy in medicinal chemistry to explore structure-activity relationships. This protocol assumes the prior reduction of the nitro group to an amine.

Protocol:

  • Activation of Carboxylic Acid: To a solution of 3-Ethyl-4-aminobenzoic acid (1 equivalent) in an anhydrous solvent like dichloromethane (DCM) or dimethylformamide (DMF), add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents) and Hydroxybenzotriazole (HOBt) (1.1 equivalents). Stir for 30 minutes at room temperature.

  • Amine Addition: Add the desired amine (1.2 equivalents) and a base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2 equivalents).

  • Reaction: Stir the reaction mixture at room temperature overnight.

  • Monitoring: Monitor the reaction progress by TLC.

  • Work-up: Dilute the reaction mixture with DCM and wash with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude amide by column chromatography on silica gel.

Antifungal Susceptibility Testing (Broth Microdilution Assay)

This protocol is adapted for screening compounds against Candida species.

Protocol:

  • Inoculum Preparation: Prepare a standardized inoculum of the Candida species in RPMI-1640 medium to a final concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO and perform serial dilutions in a 96-well microtiter plate using RPMI-1640 medium.

  • Inoculation: Add the fungal inoculum to each well containing the diluted compound. Include a positive control (fungus without compound) and a negative control (medium only).

  • Incubation: Incubate the plate at 35°C for 24-48 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the positive control. This can be assessed visually or by measuring the optical density at 600 nm.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is used to screen for AChE inhibitors.

Protocol:

  • Reagent Preparation: Prepare solutions of acetylthiocholine iodide (ATCI, substrate), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), and acetylcholinesterase enzyme in a suitable buffer (e.g., phosphate buffer, pH 8.0).

  • Assay Setup: In a 96-well plate, add the buffer, DTNB solution, and the test compound at various concentrations.

  • Enzyme Addition: Add the AChE solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature.

  • Substrate Addition: Initiate the reaction by adding the ATCI solution.

  • Measurement: Measure the absorbance at 412 nm at regular intervals using a microplate reader. The rate of color change is proportional to the enzyme activity.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

Visualizations

Synthetic Pathways

Synthetic_Pathways cluster_0 Synthesis of 3-Ethyl-4-aminobenzoic Acid cluster_1 Synthesis of Ester Derivatives cluster_2 Synthesis of Amide Derivatives 3-Ethyl-4-nitrobenzoic_Acid_1 This compound 3-Ethyl-4-aminobenzoic_Acid 3-Ethyl-4-aminobenzoic Acid 3-Ethyl-4-nitrobenzoic_Acid_1->3-Ethyl-4-aminobenzoic_Acid H2, Pd/C Ethanol 3-Ethyl-4-nitrobenzoic_Acid_2 This compound Ester_Derivative Ester Derivative 3-Ethyl-4-nitrobenzoic_Acid_2->Ester_Derivative ROH, H2SO4 (cat.) Reflux 3-Ethyl-4-aminobenzoic_Acid_2 3-Ethyl-4-aminobenzoic Acid Amide_Derivative Amide Derivative 3-Ethyl-4-aminobenzoic_Acid_2->Amide_Derivative R-NH2, EDC, HOBt DCM

Caption: Synthetic routes from this compound.

Experimental Workflow

Experimental_Workflow Start Start: This compound Derivatization Chemical Derivatization (Esterification, Amide Coupling, etc.) Start->Derivatization Compound_Library Library of Derivatives Derivatization->Compound_Library Biological_Screening Biological Screening (e.g., Antifungal, AChE Inhibition) Compound_Library->Biological_Screening Hit_Identification Hit Identification Biological_Screening->Hit_Identification Hit_Identification->Biological_Screening Inactive Compounds (Feedback Loop) SAR_Studies Structure-Activity Relationship (SAR) Studies Hit_Identification->SAR_Studies Active Compounds Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization End Preclinical Candidate Lead_Optimization->End

Caption: Drug discovery workflow for this compound.

References

Application Note: Regioselective Nitration of 3-Ethylbenzoic Acid for the Synthesis of Nitro-Substituted Aromatics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed experimental protocol for the nitration of 3-ethylbenzoic acid. Aromatic nitro compounds are crucial intermediates in the synthesis of a wide array of pharmaceuticals and fine chemicals. The regioselectivity of the nitration of substituted benzoic acids is of significant interest in synthetic organic chemistry. This protocol outlines a standard and effective method using a nitrating mixture of concentrated nitric acid and sulfuric acid, with careful temperature control to ensure optimal yield and selectivity. The presented data and workflow are intended to guide researchers in the successful synthesis and purification of the desired nitrated products.

Introduction

The nitration of aromatic compounds is a fundamental electrophilic aromatic substitution reaction. For substituted benzoic acids, the regiochemical outcome is governed by the directing effects of the substituents on the aromatic ring. The carboxylic acid group is a deactivating, meta-directing group, while the ethyl group is an activating, ortho- and para-directing group. In the case of 3-ethylbenzoic acid, the interplay of these electronic effects, along with steric considerations, influences the position of the incoming nitro group. Careful control of reaction conditions, particularly temperature, is crucial to favor the formation of the desired isomer and minimize side reactions.[1][2][3] This protocol provides a robust method for the nitration of 3-ethylbenzoic acid, yielding a mixture of isomers that can be separated and characterized.

Experimental Protocol

This procedure is adapted from established methods for the nitration of benzoic acid and its derivatives.[1][4][5]

Materials:

  • 3-Ethylbenzoic Acid

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Distilled Water

  • Sodium Bicarbonate (Saturated Solution)

  • Dichloromethane or Ethyl Acetate

  • Anhydrous Magnesium Sulfate

  • Round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel

  • Thermometer

  • Büchner funnel and filter paper

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Preparation of the Reaction Mixture: In a 250 mL round-bottom flask equipped with a magnetic stir bar, add 10.0 g of 3-ethylbenzoic acid to 40 mL of concentrated sulfuric acid. Cool the mixture to 0-5 °C in an ice bath with continuous stirring until the solid is completely dissolved.

  • Preparation of the Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding 6.0 mL of concentrated nitric acid to 10.0 mL of concentrated sulfuric acid. This addition should be performed in an ice bath to dissipate the heat generated.

  • Nitration Reaction: Slowly add the cold nitrating mixture dropwise to the solution of 3-ethylbenzoic acid using a dropping funnel. Maintain the reaction temperature between 0 and 10 °C throughout the addition. After the complete addition of the nitrating mixture, continue to stir the reaction mixture at 0-10 °C for an additional 30 minutes.

  • Quenching and Precipitation: Carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring. A precipitate of the crude nitrated product should form.

  • Isolation of the Product: Isolate the solid product by vacuum filtration using a Büchner funnel. Wash the precipitate thoroughly with cold distilled water until the washings are neutral to litmus paper.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol-water mixture.

    • Alternatively, for separation of isomers, the crude product can be dissolved in a suitable organic solvent like dichloromethane or ethyl acetate. The organic layer is then washed with a saturated sodium bicarbonate solution to remove any remaining acidic impurities, followed by a wash with brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

    • Further purification and separation of isomers can be achieved using column chromatography on silica gel.

Safety Precautions:

  • Concentrated nitric acid and sulfuric acid are highly corrosive and strong oxidizing agents. Handle them with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • The nitration reaction is exothermic. Strict temperature control is essential to prevent runaway reactions and the formation of dinitrated byproducts.

  • Always add acid to water, not the other way around, when preparing dilutions. In this protocol, the reaction mixture is poured onto ice.

Data Presentation

The nitration of 3-ethylbenzoic acid is expected to yield a mixture of isomers. The directing effects of the ethyl (ortho, para-directing) and carboxylic acid (meta-directing) groups will influence the product distribution. The primary expected isomers are 3-ethyl-2-nitrobenzoic acid, 3-ethyl-4-nitrobenzoic acid, 3-ethyl-5-nitrobenzoic acid, and 3-ethyl-6-nitrobenzoic acid. The relative yields will depend on the precise reaction conditions.

Product Isomer Expected Relative Position of Nitro Group Molecular Formula Molecular Weight ( g/mol )
3-Ethyl-2-nitrobenzoic acidOrtho to Ethyl, Ortho to CarboxylC₉H₉NO₄195.17
This compoundPara to Ethyl, Ortho to CarboxylC₉H₉NO₄195.17
3-Ethyl-5-nitrobenzoic acidMeta to Ethyl, Meta to CarboxylC₉H₉NO₄195.17
3-Ethyl-6-nitrobenzoic acidOrtho to Ethyl, Meta to CarboxylC₉H₉NO₄195.17

Note: The exact yields of each isomer would need to be determined experimentally via techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for the nitration of 3-ethylbenzoic acid.

Nitration_Workflow A Preparation of 3-Ethylbenzoic Acid Solution (in conc. H₂SO₄) C Slow Addition of Nitrating Mixture (0-10 °C) A->C B Preparation of Nitrating Mixture (conc. HNO₃ + conc. H₂SO₄) B->C D Reaction Stirring (30 min at 0-10 °C) C->D E Quenching on Ice D->E F Precipitation of Crude Product E->F G Vacuum Filtration and Washing F->G H Purification (Recrystallization or Chromatography) G->H I Characterization (NMR, GC-MS, etc.) H->I

Caption: Experimental workflow for the nitration of 3-ethylbenzoic acid.

Conclusion

This application note provides a comprehensive and detailed protocol for the nitration of 3-ethylbenzoic acid, a key reaction for the synthesis of valuable nitroaromatic intermediates. By following the outlined procedure and safety precautions, researchers can effectively synthesize and isolate the desired nitrated products. The provided workflow and data table serve as a practical guide for laboratory execution and data interpretation. Further optimization of reaction conditions may be necessary to maximize the yield of a specific desired isomer.

References

Application Notes and Protocols: Reduction of 3-Ethyl-4-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical reduction of the nitro group in 3-Ethyl-4-nitrobenzoic acid to synthesize 3-Ethyl-4-aminobenzoic acid. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients. The protocols outlined below are based on established and reliable methods for the reduction of aromatic nitro compounds.

Introduction

The reduction of aromatic nitro compounds is a fundamental transformation in organic synthesis, providing a common pathway to primary aromatic amines. These amines are versatile building blocks in the pharmaceutical industry. The presence of both a carboxylic acid and an ethyl group on the aromatic ring of this compound requires a reduction method that is selective for the nitro group while preserving the other functionalities. This document outlines two primary methods for this conversion: Catalytic Hydrogenation and Iron-mediated Reduction.

Data Presentation: Comparison of Reduction Methods

The following table summarizes the key quantitative and qualitative aspects of the recommended methods for the reduction of this compound.

ParameterCatalytic Hydrogenation (Pd/C)Iron/HCl Reduction
Typical Yield >90%70-90%
Reaction Time 2-8 hours2-6 hours
Purity of Crude Product HighModerate to High
Required Equipment Hydrogenation apparatus (e.g., Parr shaker), source of hydrogen gasStandard laboratory glassware
Safety Considerations Handling of flammable hydrogen gas and pyrophoric catalystHandling of strong acids
Work-up Procedure Filtration of catalyst, solvent removalFiltration of iron salts, extraction, neutralization
Advantages High yields, clean reaction, easy product isolationInexpensive reagents, no specialized equipment
Disadvantages Requires specialized equipment, catalyst can be expensive and pyrophoricStoichiometric amounts of metal waste, work-up can be tedious

Mandatory Visualizations

Chemical Reaction

Caption: Chemical transformation of this compound to 3-Ethyl-4-aminobenzoic acid.

Experimental Workflow

experimental_workflow start Start dissolve Dissolve this compound in appropriate solvent start->dissolve add_reagents Add reducing agent and catalyst/acid dissolve->add_reagents reaction Monitor reaction progress by TLC add_reagents->reaction workup Reaction work-up (Filtration, Extraction, Neutralization) reaction->workup Upon completion purification Purify product (Recrystallization or Chromatography) workup->purification characterization Characterize final product (NMR, IR, MS, Melting Point) purification->characterization end End characterization->end

Caption: General experimental workflow for the reduction of this compound.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This method is often preferred for its high efficiency and clean reaction profile.

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C), 50% wet

  • Ethanol or Methanol

  • Hydrogen gas

  • Nitrogen gas

  • Celite or filter aid

  • Hydrogenation apparatus (e.g., Parr shaker or H-Cube)

  • Standard laboratory glassware

Procedure:

  • In a suitable hydrogenation vessel, dissolve this compound (1.0 eq) in a minimal amount of ethanol or methanol.

  • Carefully add 10% Pd/C (0.05-0.10 eq by weight) to the solution.

  • Seal the reaction vessel and purge with nitrogen gas to remove air.

  • Evacuate the vessel and introduce hydrogen gas to the desired pressure (typically 1-4 atm).

  • Commence vigorous stirring or shaking and maintain the reaction at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or by observing the cessation of hydrogen uptake.

  • Once the reaction is complete, purge the vessel with nitrogen gas to remove excess hydrogen.

  • Carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with the reaction solvent.

  • Combine the filtrates and remove the solvent under reduced pressure to yield the crude 3-Ethyl-4-aminobenzoic acid.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 2: Reduction using Iron Powder and Hydrochloric Acid

This classical method is cost-effective and does not require specialized high-pressure equipment. The reduction of aromatic nitro compounds using Fe and HCl yields aromatic primary amines.[1][2]

Materials:

  • This compound

  • Iron powder (<100 mesh)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Water

  • Sodium bicarbonate (NaHCO₃) or Sodium carbonate (Na₂CO₃)

  • Ethyl acetate

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq) and a mixture of ethanol and water (e.g., 2:1 v/v).

  • Add iron powder (3.0-5.0 eq) to the suspension.

  • Heat the mixture to reflux with vigorous stirring.

  • Slowly add concentrated HCl (0.2-0.5 eq) dropwise to the refluxing mixture. An exotherm may be observed.

  • Continue refluxing and monitor the reaction progress by TLC until the starting material is consumed.

  • Allow the reaction mixture to cool to room temperature.

  • Filter the hot reaction mixture through a pad of Celite to remove the iron and iron salts. Wash the filter cake with hot ethanol.

  • Combine the filtrates and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and basify to a pH of 7-8 with a saturated solution of sodium bicarbonate or sodium carbonate. This will precipitate the product.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

  • The crude product can be purified by recrystallization.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Catalytic hydrogenation involves flammable hydrogen gas and a potentially pyrophoric catalyst. Ensure proper grounding and inert atmosphere techniques are used.

  • The iron/HCl reduction involves the use of a strong acid and an exothermic reaction. Add the acid slowly and with adequate cooling if necessary.

These protocols provide a foundation for the successful reduction of this compound. Researchers should optimize the reaction conditions based on their specific experimental setup and desired scale.

References

Application Notes and Protocols for the Esterification of 3-Ethyl-4-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Esterification is a fundamental reaction in organic synthesis, crucial for the derivatization of carboxylic acids to modify their physicochemical properties such as lipophilicity, solubility, and reactivity. In drug development, the esterification of an active pharmaceutical ingredient (API) or an intermediate is a common strategy to produce prodrugs, enhance formulation characteristics, or facilitate subsequent synthetic transformations. 3-Ethyl-4-nitrobenzoic acid is a substituted aromatic carboxylic acid with potential applications as a building block in medicinal chemistry and materials science. Its ester derivatives can serve as key intermediates in the synthesis of more complex molecules.

Reaction Principle: Fischer-Speier Esterification

Fischer-Speier esterification is an acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water. The reaction is reversible, and to achieve high yields, the equilibrium is typically shifted towards the product side by using an excess of the alcohol or by removing water as it is formed.

General Reaction Scheme:

In the context of this document, R represents the 3-Ethyl-4-nitrophenyl group.

Experimental Protocols

The following protocols are generalized methodologies for the esterification of this compound based on procedures for analogous compounds. Optimization of reaction time, temperature, and catalyst loading may be necessary to achieve optimal yields for specific alkyl esters.

Protocol 1: General Fischer Esterification using Sulfuric Acid Catalyst

This protocol describes a standard reflux method suitable for the synthesis of simple alkyl esters (e.g., methyl, ethyl).

Materials:

  • This compound

  • Anhydrous alcohol (e.g., methanol, ethanol)

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)

  • Deionized water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in an excess of the desired anhydrous alcohol (e.g., 10-20 eq).

  • Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (0.1-0.2 eq) to the stirred solution. Caution: The addition of sulfuric acid to alcohol is exothermic.

  • Reflux: Attach a reflux condenser and heat the reaction mixture to a gentle reflux. The reaction temperature will depend on the boiling point of the alcohol used.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Slowly pour the mixture into a beaker containing ice-water.

    • If the ester precipitates, it can be collected by vacuum filtration, washed with cold water, and then recrystallized.

    • If the ester is soluble, transfer the mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the organic layer sequentially with deionized water, saturated sodium bicarbonate solution (to neutralize the acid), and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude ester.

    • Further purification can be achieved by recrystallization or column chromatography.

Data Presentation

The following table summarizes expected outcomes for esterification reactions of substituted nitrobenzoic acids based on literature precedents. These values can serve as a benchmark for the esterification of this compound.

SubstrateAlcoholCatalystReaction ConditionsYield (%)Reference
3-Nitrobenzoic AcidMethanolH₂SO₄Reflux, 1 hourNot specified[1]
4-Nitrobenzoic AcidEthanolH₂SO₄110-120°C, 10.5 min (cascade reactor)96% (conversion)[2]
4-Nitrobenzoic AcidEthanolZeolites (H-HEU-M, H-MOR) + Microwave80°C, 2 hours~67%[3][4]
4-Nitrobenzoic AcidEthanolPolyfluoroalkanesulfonic acid60-120°C94.4%[5][6]

Visualizations

Fischer Esterification Workflow

The following diagram illustrates the general workflow for the Fischer esterification of this compound.

Fischer_Esterification_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start This compound + Alcohol (excess) catalyst Add H₂SO₄ (cat.) start->catalyst reflux Heat to Reflux catalyst->reflux quench Quench with Water/Ice reflux->quench extract Extract with Organic Solvent quench->extract wash Wash (H₂O, NaHCO₃, Brine) extract->wash dry Dry (Na₂SO₄) wash->dry evaporate Solvent Evaporation dry->evaporate purify Recrystallization or Column Chromatography evaporate->purify product Pure Alkyl 3-Ethyl-4-nitrobenzoate purify->product

Caption: General workflow for Fischer esterification.

Logical Relationship of Reaction Components

The following diagram illustrates the roles and relationships of the key components in the esterification reaction.

Reaction_Components cluster_reactants Reactants cluster_conditions Conditions cluster_products Products acid This compound ester Alkyl 3-Ethyl-4-nitrobenzoate acid->ester forms alcohol Alcohol (e.g., Ethanol) alcohol->ester forms catalyst Acid Catalyst (H₂SO₄) catalyst->ester catalyzes heat Heat (Reflux) heat->ester drives reaction water Water ester->water co-product

Caption: Key components in the esterification reaction.

Conclusion

The provided protocols and application notes offer a comprehensive guide for the successful esterification of this compound. While these methods are based on established procedures for similar molecules, they provide a robust framework for researchers to develop and optimize the synthesis of the desired ester derivatives. Careful monitoring of the reaction and appropriate purification techniques are essential for obtaining high yields of pure products. These esterified compounds can then be utilized in various downstream applications within the fields of drug discovery and materials science.

References

Application Notes and Protocols: The Role of 3-Ethyl-4-nitrobenzoic Acid in the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Ethyl-4-nitrobenzoic acid is a valuable starting material in the synthesis of a variety of heterocyclic compounds, which are key scaffolds in many pharmaceutical agents. The strategic positioning of the ethyl, nitro, and carboxylic acid groups on the benzene ring allows for a range of chemical transformations, leading to the formation of diverse heterocyclic systems. This document provides detailed application notes and experimental protocols for the synthesis of quinoxalines and benzimidazoles, two important classes of heterocyclic compounds, using this compound as a precursor. The protocols are based on established synthetic methodologies and provide a roadmap for researchers in medicinal chemistry and drug development.

Introduction

Heterocyclic compounds are a cornerstone of modern drug discovery, with a vast number of approved drugs containing at least one heterocyclic ring. The unique three-dimensional structures and electronic properties of these rings enable them to interact with biological targets with high specificity and affinity. This compound serves as a versatile building block for accessing complex heterocyclic structures. The presence of the nitro group allows for its reduction to an amino group, which can then participate in various cyclization reactions to form fused heterocyclic systems. This document outlines the initial reduction of this compound to 3-Ethyl-4-aminobenzoic acid, followed by its utilization in the synthesis of quinoxalines and benzimidazoles.

Key Synthetic Transformations

The primary role of this compound in heterocyclic synthesis is as a precursor to ortho-phenylenediamine derivatives. The key transformation is the reduction of the nitro group to an amine.

Diagram: Overall Synthetic Strategy

Synthesis_Strategy This compound This compound 3-Ethyl-4-aminobenzoic acid 3-Ethyl-4-aminobenzoic acid This compound->3-Ethyl-4-aminobenzoic acid Reduction Heterocyclic Compounds Heterocyclic Compounds 3-Ethyl-4-aminobenzoic acid->Heterocyclic Compounds Cyclization Quinoxaline_Synthesis A 3-Ethyl-4-aminobenzoic acid C Reaction Mixture (Ethanol, reflux) A->C B 1,2-Dicarbonyl Compound (e.g., Benzil) B->C D Quinoxaline Derivative C->D Condensation Benzimidazole_Synthesis A 3-Ethyl-4-aminobenzoic acid C Reaction Mixture (DMF, 90°C) A->C B Aldehyde (e.g., Benzaldehyde) B->C D Benzimidazole Derivative C->D Condensation

Application Notes and Protocols: 3-Ethyl-4-nitrobenzoic Acid in the Preparation of Dyes and Polymers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 3-Ethyl-4-nitrobenzoic acid as a key intermediate in the synthesis of azo dyes and polyamides. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to facilitate research and development in these areas.

Introduction

This compound is a valuable aromatic compound characterized by the presence of a carboxylic acid, a nitro group, and an ethyl group attached to the benzene ring. While not directly used as a dye or polymer, its true potential is unlocked through the chemical transformation of its nitro group. The reduction of the nitro functionality to an amine yields 3-amino-4-ethylbenzoic acid, a versatile precursor for the synthesis of a wide array of azo dyes and a valuable monomer for the production of high-performance polyamides.

The strategic placement of the ethyl group influences the solubility and spectral properties of the resulting dyes and modifies the physical and thermal characteristics of the polymers. This document outlines the foundational protocols for the conversion of this compound and its subsequent application in these fields.

Physicochemical Properties of this compound and Related Compounds

A clear understanding of the physicochemical properties of the starting material and its key derivatives is crucial for experimental design and process optimization.

PropertyThis compound4-Ethyl-3-nitrobenzoic Acid3-Amino-4-ethylbenzoic Acid
Molecular Formula C9H9NO4[1]C9H9NO4[2][3]C9H9NO2
Molecular Weight 195.17 g/mol [1][3]195.17 g/mol [2][3]165.19 g/mol
CAS Number 702642-79-3[1]103440-95-5[2][3]120593-03-9
Melting Point Not available150-152 °C[2]Not available
Boiling Point Not available385.2 °C[2]Not available
LogP 2.1[3]3.20[2]Not available

Experimental Protocols

Protocol 1: Reduction of this compound to 3-Amino-4-ethylbenzoic Acid

The reduction of the nitro group is the pivotal first step. A common and effective method involves catalytic hydrogenation.

Materials:

  • This compound

  • Palladium on carbon (10% Pd/C)

  • Ethanol

  • Hydrogen gas

  • Filter aid (e.g., Celite)

Procedure:

  • In a suitable hydrogenation vessel, dissolve this compound in ethanol.

  • Carefully add a catalytic amount of 10% Pd/C to the solution.

  • Seal the vessel and purge with nitrogen gas, followed by hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 2-3 bar) and stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of filter aid to remove the palladium catalyst.

  • Wash the filter cake with additional ethanol.

  • Combine the filtrate and washings and remove the solvent under reduced pressure to yield crude 3-amino-4-ethylbenzoic acid.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Diagram of the Reduction Workflow

G cluster_0 Reduction of this compound A Dissolve this compound in Ethanol B Add 10% Pd/C catalyst A->B C Hydrogenation (H2 gas, 2-3 bar) B->C D Reaction Monitoring (TLC/HPLC) C->D D->C Incomplete E Filtration to remove catalyst D->E Complete F Solvent Evaporation E->F G Purification (Recrystallization) F->G H 3-Amino-4-ethylbenzoic Acid G->H

Caption: Workflow for the catalytic hydrogenation of this compound.

Protocol 2: Synthesis of an Azo Dye from 3-Amino-4-ethylbenzoic Acid

Azo dyes are synthesized via a two-step diazotization and coupling reaction.

Materials:

  • 3-Amino-4-ethylbenzoic acid

  • Sodium nitrite (NaNO2)

  • Hydrochloric acid (HCl)

  • A coupling agent (e.g., phenol, β-naphthol)

  • Sodium hydroxide (NaOH)

  • Ice

Procedure:

  • Diazotization: a. Dissolve 3-Amino-4-ethylbenzoic acid in a dilute solution of hydrochloric acid and cool the mixture to 0-5 °C in an ice bath. b. Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5 °C. c. Stir the mixture for 15-30 minutes at this temperature to ensure complete formation of the diazonium salt.

  • Coupling: a. In a separate beaker, dissolve the coupling agent (e.g., phenol) in a dilute aqueous solution of sodium hydroxide and cool it to 0-5 °C. b. Slowly add the freshly prepared diazonium salt solution to the cold solution of the coupling agent with constant stirring. c. A brightly colored azo dye will precipitate out of the solution. d. Continue stirring for another 30 minutes in the ice bath to ensure complete coupling.

  • Isolation and Purification: a. Collect the precipitated dye by filtration. b. Wash the dye with cold water to remove any unreacted starting materials and salts. c. The crude dye can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Expected Results: The color of the resulting azo dye will depend on the coupling agent used. For example, coupling with phenol typically yields a yellow to orange dye, while β-naphthol gives a red to orange dye.

Diagram of Azo Dye Synthesis

G cluster_1 Azo Dye Synthesis cluster_diazotization Diazotization cluster_coupling Coupling A 3-Amino-4-ethylbenzoic Acid + HCl (0-5 °C) B Add NaNO2 solution A->B C Diazonium Salt Formation B->C D Coupling Agent (e.g., Phenol) + NaOH (0-5 °C) E Azo Dye Precipitation C->E D->E F Filtration and Washing E->F G Purification (Recrystallization) F->G H Purified Azo Dye G->H

Caption: General workflow for the synthesis of an azo dye.

Protocol 3: Synthesis of a Polyamide from 3-Amino-4-ethylbenzoic Acid

3-Amino-4-ethylbenzoic acid can undergo self-condensation or be copolymerized with other monomers to form polyamides. This protocol describes a general procedure for polycondensation.

Materials:

  • 3-Amino-4-ethylbenzoic acid

  • A suitable diacid chloride (e.g., terephthaloyl chloride) for copolymerization (optional)

  • A polar aprotic solvent (e.g., N-methyl-2-pyrrolidone (NMP), dimethylacetamide (DMAc))

  • An acid scavenger (e.g., pyridine, triethylamine)

  • A non-solvent for precipitation (e.g., methanol, water)

Procedure:

  • Dissolve 3-amino-4-ethylbenzoic acid in a dry, polar aprotic solvent under an inert atmosphere (e.g., nitrogen).

  • If performing a copolymerization, add the diacid chloride to the solution at this stage.

  • Add an acid scavenger to neutralize the HCl generated during the reaction.

  • Stir the reaction mixture at room temperature or with gentle heating, depending on the reactivity of the monomers.

  • The viscosity of the solution will increase as the polymer chain grows. Monitor the reaction until the desired viscosity is achieved.

  • Precipitate the polymer by pouring the viscous solution into a stirred non-solvent.

  • Collect the fibrous or powdered polymer by filtration.

  • Wash the polymer thoroughly with the non-solvent and then with water to remove any residual solvent and by-products.

  • Dry the polyamide under vacuum at an elevated temperature.

Characterization: The resulting polyamide can be characterized by techniques such as Fourier-transform infrared spectroscopy (FTIR) to confirm the formation of amide bonds, nuclear magnetic resonance (NMR) for structural elucidation, gel permeation chromatography (GPC) to determine molecular weight and polydispersity, and thermal analysis (TGA/DSC) to assess thermal stability.

Diagram of Polyamide Synthesis

G cluster_2 Polyamide Synthesis A Dissolve 3-Amino-4-ethylbenzoic Acid in aprotic solvent B Add Diacid Chloride (optional) and Acid Scavenger A->B C Polymerization B->C D Precipitation in non-solvent C->D E Filtration and Washing D->E F Drying E->F G Polyamide F->G

References

Troubleshooting & Optimization

Technical Support Center: 3-Ethyl-4-nitrobenzoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of 3-Ethyl-4-nitrobenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the expected major product from the nitration of 3-ethylbenzoic acid?

The nitration of 3-ethylbenzoic acid is an electrophilic aromatic substitution reaction. The substituents on the benzene ring direct the position of the incoming nitro group. The ethyl group is an activating group and directs ortho and para, while the carboxylic acid group is a deactivating group and directs meta. In this case, the directing effects are synergistic, favoring the formation of This compound as the major product. The 4-position is para to the activating ethyl group and meta to the deactivating carboxylic acid group.

Q2: My reaction yielded a mixture of isomers. How can I improve the regioselectivity for the 4-nitro isomer?

Low regioselectivity, resulting in a mixture of isomers, is a common cause of low yield for the desired product. To improve the selectivity for this compound:

  • Temperature Control: Maintain a low reaction temperature, typically between 0°C and 5°C, throughout the addition of the nitrating mixture.[1] Higher temperatures can lead to the formation of undesired ortho isomers.

  • Rate of Addition: Add the nitrating agent (a mixture of nitric acid and sulfuric acid) slowly to the solution of 3-ethylbenzoic acid. This helps to control the reaction exotherm and maintain a low temperature.

Q3: I have a low overall yield, but my product is pure. What could be the issue?

A low yield of pure product can result from several factors:

  • Incomplete Reaction: The reaction may not have gone to completion. Ensure you are using an appropriate reaction time and that the reagents are of sufficient purity and concentration.

  • Product Loss During Workup: Significant amounts of the product may be lost during the extraction and purification steps. This compound has some solubility in water, so minimizing the volume of water used for washing and ensuring efficient extraction with an organic solvent is crucial.

  • Sub-optimal Reagent Stoichiometry: An incorrect molar ratio of nitric acid to 3-ethylbenzoic acid can lead to a lower yield. A slight molar excess of nitric acid is generally recommended to ensure complete conversion.

Q4: My final product is a dark, oily substance instead of a crystalline solid. What happened?

The formation of a dark, oily product often indicates the presence of significant impurities or byproducts. Potential causes include:

  • Over-nitration: The use of harsh reaction conditions, such as high temperatures or an excessive amount of fuming nitric acid, can lead to the formation of dinitrated products, which are often oily and difficult to crystallize.[2]

  • Oxidation of the Ethyl Group: Strong oxidizing conditions can potentially lead to side reactions involving the ethyl group.

  • Incomplete Removal of Acid: Residual nitric and sulfuric acid in the product can lead to degradation and discoloration. Ensure thorough washing of the crude product with cold water.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield Formation of Isomeric Byproducts Maintain a strict reaction temperature between 0-5°C. Add the nitrating agent slowly and with efficient stirring.
Incomplete Reaction Increase the reaction time or consider a slight increase in the molar excess of the nitrating agent. Verify the concentration of your nitric and sulfuric acids.
Product Loss During Workup Use ice-cold water for washing the product to minimize solubility losses. Perform multiple extractions with a suitable organic solvent.
Impure Product (Discolored, Oily) Over-nitration (Dinitration) Avoid using fuming nitric acid. Use a controlled molar ratio of nitric acid. Maintain a low reaction temperature.
Presence of Ortho Isomers Strict temperature control is critical. Recrystallization from a suitable solvent system (e.g., ethanol/water, acetic acid/water) can help in purification.
Residual Acid Impurities Wash the crude product thoroughly with ice-cold water until the washings are neutral.
Difficulty in Product Isolation/Crystallization Presence of Oily Byproducts Purify the crude product by column chromatography before attempting crystallization.
Inappropriate Crystallization Solvent Experiment with different solvent systems for recrystallization. A mixture of a good solvent and a poor solvent often works well.

Experimental Protocols

Key Experiment: Nitration of 3-Ethylbenzoic Acid

This is a generalized procedure based on the nitration of benzoic acid and can be adapted for 3-ethylbenzoic acid.

Materials:

  • 3-Ethylbenzoic acid

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Distilled Water

  • Suitable organic solvent for extraction (e.g., ethyl acetate)

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve a known amount of 3-ethylbenzoic acid in a sufficient volume of concentrated sulfuric acid. Cool the mixture to 0°C in an ice-salt bath.

  • Separately, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a cooled flask. A typical molar ratio is a slight excess of nitric acid relative to the 3-ethylbenzoic acid.

  • Slowly add the nitrating mixture dropwise to the cooled solution of 3-ethylbenzoic acid, ensuring the temperature does not exceed 5°C.[1]

  • After the addition is complete, allow the reaction to stir at 0-5°C for an additional 30-60 minutes.

  • Slowly pour the reaction mixture over crushed ice with vigorous stirring to precipitate the crude product.

  • Filter the crude product using vacuum filtration and wash thoroughly with ice-cold water until the filtrate is neutral.

  • The crude product can be purified by recrystallization from a suitable solvent system.

Visualizations

Synthesis Pathway of this compound

Synthesis_Pathway 3-Ethylbenzoic Acid 3-Ethylbenzoic Acid This compound This compound 3-Ethylbenzoic Acid->this compound HNO3, H2SO4 0-5 °C

Caption: Synthesis of this compound via electrophilic aromatic substitution.

Troubleshooting Logic for Low Yield

Troubleshooting_Low_Yield Low Yield Low Yield Impure Product Impure Product Low Yield->Impure Product Pure Product Pure Product Low Yield->Pure Product Isomer Formation Isomer Formation Impure Product->Isomer Formation  Yes Over-nitration Over-nitration Impure Product->Over-nitration  No Incomplete Reaction Incomplete Reaction Pure Product->Incomplete Reaction  Yes Workup Loss Workup Loss Pure Product->Workup Loss  No Control Temperature Control Temperature Isomer Formation->Control Temperature Control Reagents Control Reagents Over-nitration->Control Reagents Optimize Reaction Time/Stoichiometry Optimize Reaction Time/Stoichiometry Incomplete Reaction->Optimize Reaction Time/Stoichiometry Optimize Workup Optimize Workup Workup Loss->Optimize Workup

Caption: A logical workflow for troubleshooting low yields in the synthesis.

References

Technical Support Center: Purification of 3-Ethyl-4-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 3-Ethyl-4-nitrobenzoic acid from a reaction mixture.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in the synthesis of this compound?

A1: When synthesizing this compound, particularly through the nitration of 3-ethylbenzoic acid or a related precursor, several impurities can arise. These may include:

  • Isomeric Byproducts: Nitration of the aromatic ring can lead to the formation of other isomers, such as 3-ethyl-2-nitrobenzoic acid and 5-ethyl-2-nitrobenzoic acid.

  • Unreacted Starting Materials: Residual unreacted 3-ethylbenzoic acid may be present in the crude product.

  • Over-nitrated Products: Under harsh reaction conditions, dinitro or other polynitrated species can be formed.

  • Oxidation Byproducts: Depending on the synthetic route, other oxidized impurities may be generated.

Q2: What is the recommended method for purifying crude this compound?

A2: Recrystallization is a highly effective and commonly used method for the purification of this compound. This technique relies on the differential solubility of the desired compound and its impurities in a selected solvent system at varying temperatures.

Q3: How do I choose a suitable solvent for the recrystallization of this compound?

A3: An ideal recrystallization solvent should dissolve the this compound well at elevated temperatures but poorly at lower temperatures. Conversely, the impurities should either be highly soluble or sparingly soluble at all temperatures. Based on the solubility of structurally similar compounds like 3-nitrobenzoic acid, suitable solvent systems to explore include:

  • Ethanol-water mixtures

  • Methanol-water mixtures

  • Toluene

  • Ethyl acetate

It is recommended to perform small-scale solubility tests with the crude material to determine the optimal solvent or solvent mixture.

Troubleshooting Guide

Issue Possible Cause(s) Troubleshooting Steps
Low Recovery of Purified Product The chosen recrystallization solvent is too good a solvent, even at low temperatures.- Add a co-solvent (anti-solvent) in which the product is less soluble to the hot solution until slight turbidity is observed, then reheat to dissolve and cool slowly.- Ensure the solution is cooled sufficiently, preferably in an ice bath, to maximize crystallization.
Too much solvent was used during recrystallization.- Evaporate some of the solvent from the filtrate and attempt to recover a second crop of crystals.
Product Fails to Crystallize The solution is not saturated or is supersaturated.- Try scratching the inside of the flask with a glass rod to induce crystallization.- Add a seed crystal of pure this compound.- If too much solvent was used, carefully evaporate a portion of the solvent and allow it to cool again.
Oily Precipitate Forms Instead of Crystals The melting point of the solute is lower than the boiling point of the solvent.- Use a lower-boiling point solvent or a solvent mixture with a lower boiling point.
The rate of cooling is too rapid.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Colored Impurities Remain in the Final Product The impurities are co-crystallizing with the product.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Caution: Do not add charcoal to a boiling solution due to the risk of bumping.
Melting Point of the Purified Product is Broad or Depressed The product is still impure.- Perform a second recrystallization, potentially with a different solvent system.- Consider other purification techniques such as column chromatography if isomeric impurities are suspected.

Experimental Protocols

Recrystallization of this compound

This protocol provides a general guideline for the purification of this compound by recrystallization. The specific solvent and volumes may need to be optimized based on the scale of the reaction and the impurity profile.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol/water mixture)

  • Activated charcoal (optional)

  • Erlenmeyer flasks

  • Heating mantle or hot plate with a water bath

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of the chosen solvent. Heat the mixture to determine if the solid dissolves. Cool the solution to see if crystals form. The ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the hot recrystallization solvent required to just dissolve the solid.

  • Decolorization (Optional): If the solution is colored, allow it to cool slightly and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean Erlenmeyer flask to remove any insoluble impurities and activated charcoal. This step should be performed rapidly to prevent premature crystallization.

  • Crystallization: Allow the hot filtrate to cool slowly to room temperature. The rate of cooling can influence crystal size and purity. Once the solution has reached room temperature, place the flask in an ice bath to maximize the yield of crystals.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature below the melting point of the product.

Data Presentation

Table 1: Physical Properties of this compound and Potential Impurities

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
This compound C₉H₉NO₄195.17Not available
3-Ethyl-2-nitrobenzoic acidC₉H₉NO₄195.17Not available
5-Ethyl-2-nitrobenzoic acidC₉H₉NO₄195.17Not available
3-Ethylbenzoic acidC₉H₉O₂150.1745-47
Ethyl 4-nitrobenzoate[1]C₉H₉NO₄195.1754-57[1][2][3]
Ethyl 3-nitrobenzoateC₉H₉NO₄195.1741-43
Ethyl 2-nitrobenzoateC₉H₉NO₄195.1726-30

Visualizations

Purification_Workflow cluster_0 Crude Reaction Mixture cluster_1 Purification Step cluster_2 Final Product Crude Product Crude Product Dissolution Dissolution Crude Product->Dissolution Add hot solvent Hot Filtration Hot Filtration Dissolution->Hot Filtration Remove insoluble impurities Crystallization Crystallization Hot Filtration->Crystallization Cool slowly Isolation Isolation Crystallization->Isolation Vacuum filtration Pure this compound Pure this compound Isolation->Pure this compound

Caption: Workflow for the purification of this compound.

References

Technical Support Center: Optimizing Reaction Conditions for 3-Ethyl-4-nitrobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis and optimization of 3-Ethyl-4-nitrobenzoic acid and its derivatives. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most direct method for synthesizing this compound is through the electrophilic nitration of 3-ethylbenzoic acid using a nitrating mixture, typically a combination of concentrated nitric acid and concentrated sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.

Q2: What are the expected regiochemical outcomes of the nitration of 3-ethylbenzoic acid?

A2: The regioselectivity of the nitration of 3-ethylbenzoic acid is influenced by the directing effects of both the ethyl group and the carboxylic acid group. The ethyl group is an activating, ortho-, para- director, while the carboxylic acid group is a deactivating, meta- director. This results in a mixture of isomers. The primary products expected are this compound and 3-ethyl-2-nitrobenzoic acid (from ortho attack relative to the ethyl group) and 3-ethyl-5-nitrobenzoic acid (from meta attack relative to the carboxylic acid). The formation of 3-ethyl-6-nitrobenzoic acid is also possible. Careful optimization of reaction conditions is necessary to maximize the yield of the desired this compound isomer.

Q3: What are the key reaction parameters to control for optimizing the yield and purity of this compound?

A3: Several parameters are critical for optimizing the synthesis:

  • Temperature: Low temperatures (typically 0-10 °C) are crucial to control the reaction rate, minimize the formation of byproducts, and prevent dinitration.[1][2]

  • Rate of Addition: Slow, dropwise addition of the nitrating agent to the solution of 3-ethylbenzoic acid in sulfuric acid is essential to maintain temperature control and prevent localized overheating.

  • Molar Ratios of Reagents: The stoichiometry of nitric acid to the starting material and the amount of sulfuric acid used as a catalyst and solvent need to be carefully controlled to ensure complete reaction while minimizing side reactions.

  • Reaction Time: The reaction should be monitored (e.g., by TLC or HPLC) to determine the optimal time for completion.

Q4: Are there alternative synthetic routes to this compound?

A4: Yes, an alternative approach involves the oxidation of a suitable precursor, such as 3-ethyl-4-nitrotoluene. This method is analogous to the synthesis of 3-methyl-4-nitrobenzoic acid from 2,4-dimethylnitrobenzene, which can be achieved using oxidizing agents like potassium permanganate, potassium dichromate, or nitric acid.[3][4][5] This route can be advantageous if the starting material is readily available or if the direct nitration of 3-ethylbenzoic acid proves difficult to control in terms of regioselectivity.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low Yield of Desired Product - Incomplete reaction. - Suboptimal reaction temperature. - Incorrect stoichiometry of reagents. - Formation of multiple isomers.- Monitor the reaction by TLC or HPLC to ensure it goes to completion. - Maintain a low reaction temperature (0-10 °C) using an ice bath.[1] - Carefully control the molar ratios of nitric acid and sulfuric acid to the 3-ethylbenzoic acid. - Optimize reaction conditions (temperature, reaction time) to favor the formation of the desired 4-nitro isomer.
Formation of Dinitro Byproducts - Reaction temperature is too high. - Excess of nitrating agent. - Prolonged reaction time.- Strictly maintain the reaction temperature below 10 °C. - Use a stoichiometric amount or a slight excess of nitric acid. - Monitor the reaction progress and quench it once the starting material is consumed.
Product is a Dark Oil or Difficult to Purify - Presence of unreacted starting material and multiple isomers. - Formation of colored byproducts due to oxidation or side reactions.- Purify the crude product by recrystallization, for example, from an ethanol-water mixture.[6] - Column chromatography can be used to separate the different isomers. - Ensure the starting material is pure before beginning the reaction.
Reaction is Too Vigorous or Uncontrolled - Too rapid addition of the nitrating agent. - Inadequate cooling. - Use of dilute acids.[7]- Add the nitrating agent slowly and dropwise with efficient stirring. - Ensure the reaction flask is well-immersed in an efficient ice-salt bath. - Use concentrated nitric and sulfuric acids as specified in the protocol.

Data Presentation

Table 1: Representative Reaction Conditions for the Nitration of Benzoic Acid Derivatives (Analogous Systems)

Starting MaterialNitrating AgentTemperature (°C)Reaction TimeMajor Product(s)Yield (%)Reference
Benzoic AcidConc. HNO₃ / Conc. H₂SO₄< 515 min3-Nitrobenzoic acidHigh[1]
Methyl BenzoateConc. HNO₃ / Conc. H₂SO₄< 615 minMethyl 3-nitrobenzoateHigh[6]
3-Methylbenzoic AcidHNO₃ / Ac₂O--5-Methyl-2-nitrobenzoic acid-[8]
m-Toluic AcidConc. HNO₃-20.1 to -23.342-100 min2-Nitro-3-methylbenzoic acid81.5 - 84.8 (selectivity)[9]

Note: The data presented is for analogous systems and should be used as a starting point for the optimization of the nitration of 3-ethylbenzoic acid.

Experimental Protocols

Protocol 1: Nitration of 3-Ethylbenzoic Acid (Adapted from the Nitration of Benzoic Acid) [1]

Materials:

  • 3-Ethylbenzoic acid

  • Concentrated sulfuric acid (98%)

  • Concentrated nitric acid (70%)

  • Ice

  • Distilled water

Procedure:

  • In a flask, dissolve 3-ethylbenzoic acid in concentrated sulfuric acid. Cool the mixture to 0-5 °C in an ice-salt bath.

  • Separately, prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool in an ice bath.

  • Slowly add the cold nitrating mixture dropwise to the solution of 3-ethylbenzoic acid, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 30-60 minutes.

  • Pour the reaction mixture slowly onto crushed ice with vigorous stirring.

  • The precipitated crude product is collected by vacuum filtration and washed with cold water until the washings are neutral.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol-water).

Protocol 2: Reduction of the Nitro Group (for the synthesis of 3-Ethyl-4-aminobenzoic acid derivatives) [10]

Materials:

  • Ethyl 3-ethyl-4-nitrobenzoate (example derivative)

  • Ethanol

  • Ammonium chloride

  • Indium powder

  • Water

  • Dichloromethane

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Suspend the ethyl 3-ethyl-4-nitrobenzoate in ethanol in a round-bottomed flask.

  • Add a solution of ammonium chloride in water.

  • Add indium powder to the mixture.

  • Heat the mixture at reflux for 2.5 hours.

  • Cool the reaction mixture to room temperature and dilute with water.

  • Filter the mixture under vacuum.

  • Extract the filtrate with dichloromethane.

  • Combine the organic phases, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude product.

  • The crude product can be purified by recrystallization.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_analysis Analysis start 3-Ethylbenzoic Acid reaction Nitration (Conc. HNO₃, Conc. H₂SO₄, 0-10°C) start->reaction quench Quench on Ice reaction->quench filtration Vacuum Filtration quench->filtration recrystallization Recrystallization filtration->recrystallization product This compound recrystallization->product analysis TLC, HPLC, NMR, MS product->analysis

Caption: General experimental workflow for the synthesis and purification of this compound.

troubleshooting_tree cluster_causes Potential Causes cluster_solutions Corrective Actions start Low Yield or Impure Product temp High Temperature start->temp addition Rapid Addition start->addition stoichiometry Incorrect Stoichiometry start->stoichiometry time Incorrect Reaction Time start->time cool Maintain 0-10°C temp->cool slow_add Slow, Dropwise Addition addition->slow_add check_ratios Verify Molar Ratios stoichiometry->check_ratios monitor Monitor by TLC/HPLC time->monitor

Caption: Troubleshooting decision tree for low yield or impure product in the synthesis of this compound.

References

Technical Support Center: Synthesis of 3-Ethyl-4-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the synthesis of 3-Ethyl-4-nitrobenzoic acid. The information is designed to address specific experimental challenges and provide practical solutions.

Troubleshooting Guides

This section offers solutions to common problems encountered during the synthesis of this compound, categorized by the synthetic approach.

Route 1: Nitration of 3-Ethylbenzoic Acid

Problem: Low Yield of the Desired this compound

Possible Cause Suggested Solution
Incomplete Reaction - Ensure the nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) is fresh and of the correct concentration.- Extend the reaction time or moderately increase the reaction temperature, monitoring carefully to avoid side reactions.
Suboptimal Reaction Temperature - Maintain a low temperature (typically 0-10 °C) during the addition of the nitrating agent to control the exothermic reaction and prevent the formation of byproducts.- Allow the reaction to proceed at the recommended temperature for the specified duration to ensure complete conversion.
Formation of Isomeric Byproducts - The ethyl group is an ortho-, para-director, while the carboxylic acid group is a meta-director. The formation of other isomers is possible.[1] - Optimize the reaction conditions (temperature, addition rate of nitrating agent) to favor the desired 4-nitro isomer.- Purify the crude product using techniques like recrystallization or column chromatography to isolate the target isomer.
Loss of Product During Workup - Ensure complete precipitation of the product by adjusting the pH of the solution.- Minimize the solubility of the product in the washing solvents by using cold solvents.

Problem: Presence of Impurities in the Final Product

Possible Cause Suggested Solution
Dinitration Products - Use a stoichiometric amount of the nitrating agent. An excess can lead to the introduction of a second nitro group.- Control the reaction temperature, as higher temperatures can promote dinitration.
Unreacted Starting Material - Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the complete consumption of 3-ethylbenzoic acid.
Oxidative Degradation - Avoid excessively high temperatures or prolonged reaction times, which can lead to the degradation of the aromatic ring.
Route 2: Oxidation of 3-Ethyl-4-nitrotoluene

Problem: Incomplete Oxidation

Possible Cause Suggested Solution
Insufficient Oxidizing Agent - Use a sufficient molar excess of the oxidizing agent (e.g., potassium permanganate, sodium dichromate).[2] - Ensure the oxidizing agent is of high purity and has not degraded.
Inadequate Reaction Time or Temperature - The oxidation of the methyl group can be slow. Ensure the reaction is heated for a sufficient period.[3]- Follow established protocols for the specific oxidizing agent used, as optimal temperatures can vary.[4]
Poor Solubility of the Substrate - Use a co-solvent or a phase-transfer catalyst to improve the solubility of 3-ethyl-4-nitrotoluene in the reaction medium, enhancing its contact with the oxidizing agent.

Problem: Formation of Byproducts

Possible Cause Suggested Solution
Formation of 4-nitrobenzaldehyde - This can result from incomplete oxidation. Increase the amount of oxidizing agent or prolong the reaction time.
Benzylic Bromination (if using bromine-based reagents) - Treatment of 4-nitrotoluene with bromine can lead to the formation of 4-nitrobenzyl bromide.[5] Ensure the chosen reagents are appropriate for oxidation of the methyl group to a carboxylic acid.
Coupling Products - Depending on the conditions, oxidative coupling can lead to the formation of dimeric species like 4,4'-dinitrobibenzyl.[5]
Contamination with Chromium Salts (if using dichromate) - Thoroughly wash the crude product to remove inorganic salts. Dissolving the product in a dilute base and filtering off the insoluble chromium hydroxide is an effective purification step.[2]

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic routes to produce this compound?

A1: The two primary synthetic strategies are the nitration of 3-ethylbenzoic acid and the oxidation of the methyl group of 3-ethyl-4-nitrotoluene.

Q2: How can I minimize the formation of isomeric byproducts during the nitration of 3-ethylbenzoic acid?

A2: To minimize the formation of isomers, it is crucial to control the reaction temperature, typically keeping it low (0-10 °C) during the addition of the nitrating agent. The slow, dropwise addition of the nitrating mixture to the substrate is also recommended to maintain control over the reaction.

Q3: What are the common oxidizing agents used for the conversion of 3-ethyl-4-nitrotoluene to this compound?

A3: Common and effective oxidizing agents include potassium permanganate (KMnO₄), sodium dichromate (Na₂Cr₂O₇) in sulfuric acid[2], and nitric acid under specific conditions[4].

Q4: My final product has a persistent yellow or greenish color. What is the likely cause and how can I remove it?

A4: A persistent color can be due to residual nitrated byproducts or, if using dichromate oxidation, contamination with chromium salts.[2] Purification by recrystallization is often effective. For chromium contamination, washing the crude product with a dilute acid solution or dissolving it in a basic solution and filtering can remove the inorganic impurities.[2]

Q5: How can I monitor the progress of my reaction?

A5: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC) to observe the consumption of the starting material and the formation of the product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be employed.

Quantitative Data Summary

The following table summarizes typical reaction parameters for syntheses analogous to that of this compound. Note that optimal conditions should be determined experimentally for the specific substrate.

Reaction Type Starting Material Reagents Temperature (°C) Typical Yield (%) Key Side Products
Nitration TolueneNitric Acid, Sulfuric Acid0 - 30~95 (isomeric mixture)Isomeric nitrotoluenes, dinitrotoluenes
Oxidation p-NitrotolueneSodium Dichromate, Sulfuric AcidRoom temp, then boiling82 - 86Unreacted starting material
Oxidation 2,4-DimethylnitrobenzeneNitric Acid100 - 135>50Various oxidation byproducts

Experimental Protocols

Protocol 1: Nitration of 3-Ethylbenzoic Acid (General Procedure)
  • Preparation: In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-ethylbenzoic acid in concentrated sulfuric acid. Cool the mixture to 0-5 °C in an ice bath.

  • Nitration: Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid. Add this mixture dropwise to the cooled solution of 3-ethylbenzoic acid, ensuring the temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature for a specified time (e.g., 1-2 hours) to ensure the reaction goes to completion.

  • Workup: Pour the reaction mixture slowly over crushed ice. The crude product will precipitate out of solution.

  • Purification: Filter the solid product, wash it with cold water until the washings are neutral, and then dry. Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified this compound.

Protocol 2: Oxidation of 3-Ethyl-4-nitrotoluene with Potassium Permanganate (General Procedure)
  • Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 3-ethyl-4-nitrotoluene and water.

  • Oxidation: Heat the mixture to reflux and add a solution of potassium permanganate in water portion-wise over several hours. The purple color of the permanganate will disappear as it is consumed.

  • Reaction Completion: Continue heating until the purple color persists, indicating the end of the reaction.

  • Workup: Cool the reaction mixture and filter off the manganese dioxide byproduct. Wash the manganese dioxide with hot water.

  • Isolation: Acidify the filtrate with a mineral acid (e.g., HCl) to precipitate the this compound.

  • Purification: Filter the precipitated solid, wash with cold water, and dry. Recrystallize from an appropriate solvent if necessary.

Visualizations

Reaction Pathways and Side Reactions

SynthesisPathways cluster_0 Route 1: Nitration cluster_1 Route 2: Oxidation A 3-Ethylbenzoic Acid B This compound (Desired Product) A->B HNO₃, H₂SO₄ C Isomeric Byproducts (e.g., 3-Ethyl-2-nitrobenzoic acid, 3-Ethyl-6-nitrobenzoic acid) A->C Side Reaction D Dinitro Byproducts B->D Excess HNO₃ (Side Reaction) E 3-Ethyl-4-nitrotoluene F This compound (Desired Product) E->F KMnO₄ or Na₂Cr₂O₇ G 3-Ethyl-4-nitrobenzaldehyde (Incomplete Oxidation) E->G Side Reaction H Coupling Products E->H Side Reaction

Caption: Synthetic routes to this compound and potential side reactions.

Troubleshooting Workflow

TroubleshootingWorkflow start Experiment Start problem Low Yield or Impure Product? start->problem route Which Synthetic Route? problem->route Yes success Pure Product, Good Yield problem->success No nitration_check Check Nitration Conditions: - Temperature Control (0-10°C)? - Stoichiometry of Reagents? - Purity of Starting Material? route->nitration_check Nitration oxidation_check Check Oxidation Conditions: - Sufficient Oxidizing Agent? - Adequate Reaction Time/Temp? - Efficient Stirring? route->oxidation_check Oxidation purification Purification Strategy: - Recrystallization - Column Chromatography - Acid/Base Wash nitration_check->purification oxidation_check->purification purification->success Effective failure Problem Persists: Consult Senior Chemist purification->failure Ineffective

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Technical Support Center: Synthesis of 3-Ethyl-4-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 3-Ethyl-4-nitrobenzoic acid, with a focus on identifying and mitigating common impurities.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and what impurities can be expected?

The most common laboratory synthesis is the electrophilic aromatic substitution (nitration) of 3-ethylbenzoic acid using a mixture of concentrated nitric acid and sulfuric acid. During this reaction, the directing effects of the existing substituents on the benzene ring—the ethyl group (ortho-, para-directing) and the carboxylic acid group (meta-directing)—govern the position of the incoming nitro group.

The primary impurities arise from this directing competition and include:

  • Unreacted Starting Material: 3-ethylbenzoic acid.

  • Positional Isomers: Nitration at other positions on the ring, primarily 3-ethyl-2-nitrobenzoic acid and 3-ethyl-6-nitrobenzoic acid.[1][2][3]

  • Dinitrated Byproducts: Over-nitration can lead to the formation of dinitro compounds, such as 3-ethyl-4,6-dinitrobenzoic acid.[4]

Q2: My NMR spectrum shows unexpected peaks. How can I identify the isomeric impurities?

Positional isomers are the most common impurities and can be distinguished by their unique proton NMR patterns in the aromatic region.

  • This compound (Desired Product): Expect three distinct signals in the aromatic region. The proton at C5 will be a doublet, the proton at C2 will be a doublet, and the proton at C6 will be a doublet of doublets.

  • 3-ethyl-2-nitrobenzoic acid (Isomeric Impurity): This isomer will also show three aromatic protons, but with different coupling patterns and chemical shifts due to the proximity of the nitro group to the carboxylic acid.

  • 3-ethyl-6-nitrobenzoic acid (Isomeric Impurity): This isomer will also display a distinct three-proton pattern in the aromatic region.

To confirm, it is recommended to use 2D NMR techniques (like COSY and HMBC) or to compare the spectra with known standards if available.

Q3: How can I minimize the formation of these impurities during the reaction?

Controlling the reaction conditions is critical to maximizing the yield of the desired product and minimizing byproducts.

  • Temperature Control: The nitration of benzoic acid derivatives is highly exothermic. Maintaining a low temperature (typically 0-5 °C) throughout the addition of the nitrating mixture is crucial to prevent over-nitration and reduce the formation of unwanted isomers.[3]

  • Stoichiometry: Use a carefully measured molar equivalent of nitric acid. An excess of nitric acid can significantly increase the formation of dinitrated products.[4]

  • Order of Addition: Slowly add the nitrating mixture (HNO₃/H₂SO₄) to the solution of 3-ethylbenzoic acid. This ensures that the concentration of the nitrating agent is kept low at any given time, which helps to control the reaction rate and selectivity.

Troubleshooting Guide

Issue / Observation Potential Cause Recommended Solution
Low Yield of Product Incomplete reaction.Ensure the reaction is stirred for a sufficient amount of time after the addition of the nitrating mixture. Monitor the reaction progress using Thin Layer Chromatography (TLC).[5]
Product lost during workup.The product is a carboxylic acid. Ensure the pH is sufficiently acidic (pH < 2) during precipitation to fully protonate the carboxylate and minimize its solubility in water.[2]
Product is an oil or fails to crystallize Presence of significant amounts of isomeric impurities or unreacted starting material.Purify the crude product. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be effective. If isomers are difficult to separate, column chromatography on silica gel may be necessary.[5]
Product has a dark brown or yellow color Formation of colored byproducts from oxidation or prolonged heating.Treat the crude product with activated charcoal during recrystallization to remove colored impurities. Avoid prolonged heating during the reaction and workup.[2]
HPLC analysis shows multiple peaks Presence of starting material and/or isomeric byproducts.Use a gradient elution method in reverse-phase HPLC (e.g., with a C18 column) to achieve better separation. An acidic mobile phase (e.g., using phosphoric acid or phosphate buffer at pH 2-3) is necessary to protonate the carboxylic acid and achieve good retention.[6]

Data Summary: Common Impurities

Impurity NameChemical Structure (Representation)OriginIdentification Method
3-ethylbenzoic acidC₆H₄(CH₂CH₃)(COOH)Unreacted starting materialHPLC, NMR
3-ethyl-2-nitrobenzoic acidC₆H₃(CH₂CH₃)(NO₂)(COOH)Isomeric byproduct (Side reaction)HPLC, NMR, GC-MS
3-ethyl-6-nitrobenzoic acidC₆H₃(CH₂CH₃)(NO₂)(COOH)Isomeric byproduct (Side reaction)HPLC, NMR, GC-MS
3-ethyl-4,6-dinitrobenzoic acidC₆H₂(CH₂CH₃)(NO₂)₂(COOH)Over-nitration (Side reaction)HPLC, MS

Experimental Protocols

Key Experiment: Nitration of 3-ethylbenzoic acid

Objective: To synthesize this compound.

Materials:

  • 3-ethylbenzoic acid

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Ice

  • Deionized Water

Procedure:

  • In a flask, dissolve 1.0 equivalent of 3-ethylbenzoic acid in 3.0 equivalents of concentrated sulfuric acid.

  • Cool the mixture to 0 °C in an ice-salt bath with constant stirring.

  • Separately, prepare the nitrating mixture by slowly adding 1.1 equivalents of concentrated nitric acid to 2.0 equivalents of concentrated sulfuric acid, keeping this mixture cool.

  • Add the nitrating mixture dropwise to the cooled 3-ethylbenzoic acid solution. The temperature must be maintained below 5 °C throughout the addition.[3]

  • After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 30-60 minutes.

  • Slowly pour the reaction mixture over a large volume of crushed ice with vigorous stirring.

  • A precipitate will form. Allow the ice to melt completely, then collect the crude solid product by vacuum filtration.

  • Wash the solid with copious amounts of cold deionized water until the washings are neutral to pH paper.

  • Dry the crude product. The product can be further purified by recrystallization from an ethanol-water mixture.

Visualizations

Synthesis and Impurity Formation Pathway

The following diagram illustrates the reaction pathway from the starting material to the desired product and the formation of key isomeric impurities.

Synthesis_Pathway cluster_input Inputs cluster_output Reaction Products SM 3-Ethylbenzoic Acid (Starting Material) Reaction Nitration (HNO₃, H₂SO₄, 0-5 °C) SM->Reaction Reactant Product This compound (Desired Product) Reaction->Product Major Pathway (Para-directing effect of Ethyl group) Impurity1 3-Ethyl-2-nitrobenzoic Acid (Isomeric Impurity) Reaction->Impurity1 Side Pathway (Ortho-directing / Meta-directing) Impurity2 3-Ethyl-6-nitrobenzoic Acid (Isomeric Impurity) Reaction->Impurity2 Side Pathway (Ortho-directing / Meta-directing) OverNitration Dinitro Byproducts Reaction->OverNitration Excess HNO₃ / High Temp.

Caption: Logical flow of the nitration of 3-ethylbenzoic acid.

References

Technical Support Center: Nitration of 3-Ethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions to assist researchers in improving the yield and purity of the nitration of 3-ethylbenzoic acid.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the nitration of 3-ethylbenzoic acid, providing potential causes and actionable solutions.

Q1: My overall yield is significantly lower than expected. What are the common causes?

A: Low yields can stem from several factors throughout the experimental process:

  • Poor Temperature Control: The nitration reaction is highly exothermic. If the temperature rises above the optimal range (typically 0-5°C), side reactions, including the formation of unwanted isomers and oxidation byproducts, can drastically reduce the yield of the desired product.[1]

  • Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time, poor mixing, or adding the nitrating mixture too quickly, which can lead to localized concentration gradients.

  • Loss During Workup: Significant product loss can occur during the isolation and purification steps. Precipitating the product from a large volume of water can increase its solubility and reduce recovery. Similarly, losses can occur during filtration and transfers between vessels.

  • Impure Starting Material: Ensure the 3-ethylbenzoic acid is pure and, critically, dry. Moisture can interfere with the nitrating mixture.[1]

Q2: I'm observing a mixture of several nitro-isomers in my product analysis (e.g., via ¹H NMR or GC-MS). How can I improve regioselectivity?

A: The formation of multiple isomers is a common challenge due to the competing directing effects of the ethyl (ortho-, para-directing) and carboxylic acid (meta-directing) groups.

  • Strict Temperature Control: This is the most critical factor for improving selectivity. Maintaining a consistently low temperature (0-5°C) throughout the addition of the nitrating mixture minimizes the formation of ortho-isomers.[1]

  • Slow Reagent Addition: Add the cold nitrating mixture (sulfuric and nitric acid) dropwise to the cold solution of 3-ethylbenzoic acid with vigorous stirring.[1][2] This ensures the temperature remains stable and avoids localized "hot spots" that can favor the formation of undesired isomers.

  • Alternative Strategy - Esterification: A more complex but effective method is to first convert the 3-ethylbenzoic acid to its methyl or ethyl ester. The ester group is still a meta-director, but this approach can sometimes lead to a cleaner reaction.[3] The resulting nitro-ester is then hydrolyzed back to the carboxylic acid.

Q3: My product seems to be a dinitrated compound. How can I prevent this?

A: Dinitration occurs when the reaction conditions are too harsh.

  • Avoid Fuming Nitric Acid: Use concentrated nitric acid rather than fuming nitric acid, which is much more reactive and can lead to the introduction of a second nitro group.[4]

  • Control Stoichiometry: Use a modest molar excess of nitric acid. A large excess increases the likelihood of dinitration.

  • Maintain Low Temperature: High temperatures provide the activation energy needed for a second nitration to occur on the already deactivated ring.

Q4: The reaction mixture turned dark brown or black, and I isolated a tar-like substance. What went wrong?

A: This indicates significant decomposition or side reactions, often due to excessive heat.

  • Runaway Reaction: The most likely cause is a loss of temperature control, leading to an uncontrolled exothermic reaction. Ensure your ice bath is substantial and that you are monitoring the internal temperature of the reaction flask continuously.

  • Oxidative Side Reactions: Concentrated nitric acid is a strong oxidizing agent. At elevated temperatures, it can oxidize the starting material or products, leading to complex, tarry mixtures.

Q5: How can I effectively purify my final product and separate it from unwanted isomers?

A: If you have a mixture of isomers, purification is essential.

  • Recrystallization: This is the most common method for purifying the solid product. A suitable solvent system (e.g., an ethanol/water mixture) can be used, where the desired isomer is less soluble than the contaminants upon cooling.[3] Multiple recrystallizations may be necessary.

  • Column Chromatography: For difficult separations or to isolate minor isomers, silica gel column chromatography is an effective technique, separating compounds based on their polarity.

Data Presentation

ParameterConditionExpected Outcome on Yield & SelectivityRationale
Temperature 0-5°CHigher selectivity for desired isomer, potentially slower reaction rate.Low temperature minimizes energy for activation of side-product formation.[1][5]
> 15°CLower selectivity, increased formation of ortho-isomers and byproducts.Higher thermal energy overcomes the activation barrier for less-favored isomers.
Nitrating Agent Conc. H₂SO₄ / Conc. HNO₃Standard, effective nitration.Generates the necessary nitronium ion (NO₂⁺) electrophile.[6][7]
Conc. H₂SO₄ / Fuming HNO₃Higher risk of dinitration and oxidation.Fuming nitric acid has a higher concentration of the nitrating species.[4]
Addition Rate Slow, DropwiseBetter temperature control, improved selectivity.Prevents localized overheating and maintains a steady reaction rate.[1]
Rapid AdditionPoor temperature control, increased side products, potential for runaway reaction.The exothermic nature of the reaction can't be dissipated quickly enough.

Experimental Protocols

This protocol is a generalized method for the nitration of substituted benzoic acids and should be adapted and optimized for 3-ethylbenzoic acid.

Safety Precautions: Concentrated sulfuric and nitric acids are extremely corrosive and are strong oxidizing agents. Always work in a fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. The reaction is highly exothermic and requires careful temperature control.

1. Preparation of the Nitrating Mixture

  • In a clean, dry Erlenmeyer flask, add a calculated volume of concentrated sulfuric acid (e.g., 5 mL per gram of starting material).

  • Cool the flask in an ice/salt bath until the temperature is below 5°C.

  • Slowly, and with swirling, add a slight molar excess of concentrated nitric acid (e.g., 1.1 equivalents) to the cold sulfuric acid.

  • Keep this nitrating mixture in the ice bath until use.

2. Main Reaction

  • In a separate, larger reaction flask (e.g., a three-neck round-bottom flask equipped with a mechanical stirrer and a thermometer), dissolve the 3-ethylbenzoic acid in a sufficient amount of concentrated sulfuric acid.

  • Cool this solution in an ice/salt bath to 0°C with continuous stirring.

  • Using a dropping funnel or a disposable pipette, add the cold nitrating mixture dropwise to the 3-ethylbenzoic acid solution.[1]

  • Crucially, maintain the internal reaction temperature between 0°C and 5°C throughout the addition. Adjust the addition rate as necessary to control the temperature.

  • After the addition is complete, allow the mixture to stir in the ice bath for an additional 15-30 minutes.[1]

3. Workup and Isolation

  • In a large beaker, prepare a mixture of crushed ice and water (e.g., 100 g ice in 100 mL water).[1]

  • Slowly and carefully pour the reaction mixture onto the ice-water slurry with vigorous stirring. A solid precipitate should form.[1]

  • Allow the ice to melt completely, then isolate the solid product by vacuum filtration using a Büchner funnel.

  • Wash the crude product on the filter with several portions of cold deionized water to remove residual acid.

  • Allow the product to air-dry on the filter for a period before transferring it to a watch glass for final drying.

4. Purification

  • Recrystallize the crude product from a suitable solvent, such as an ethanol-water mixture, to remove isomeric impurities.[3][8]

  • Determine the yield and assess the purity of the final product by measuring its melting point and obtaining spectroscopic data (e.g., ¹H NMR, IR).[1]

Visualizations

The following diagram illustrates a logical workflow for troubleshooting common issues during the nitration of 3-ethylbenzoic acid.

G cluster_start Initial Observation cluster_analysis Problem Analysis cluster_decision Diagnosis cluster_solution Corrective Actions start Low Yield or Impure Product check_temp Review Reaction Temperature Logs start->check_temp analyze_product Analyze Product Mixture (NMR, GC-MS, LC-MS) start->analyze_product temp_high Temperature > 10°C? check_temp->temp_high isomers Multiple Isomers Detected? analyze_product->isomers temp_high->isomers No optimize_cooling Improve Cooling Protocol: - Use ice/salt bath - Slower reagent addition temp_high->optimize_cooling Yes dinitration Dinitration Detected? isomers->dinitration No isomers->optimize_cooling Yes purify Purify Product: - Recrystallization - Column Chromatography isomers->purify Yes dinitration->purify No adjust_reagents Adjust Stoichiometry: - Reduce HNO₃ equivalents - Avoid fuming acids dinitration->adjust_reagents Yes

Caption: Troubleshooting workflow for nitration of 3-ethylbenzoic acid.

References

Technical Support Center: Nitration of 3-Ethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the nitration of 3-ethylbenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the expected major products from the nitration of 3-ethylbenzoic acid?

The nitration of 3-ethylbenzoic acid is an electrophilic aromatic substitution reaction. The regioselectivity is governed by the directing effects of the two substituents on the benzene ring: the ethyl group and the carboxylic acid group.

  • Ethyl Group (-CH₂CH₃): This is an activating group and an ortho, para-director. It increases the electron density at the positions ortho and para to it, making them more susceptible to electrophilic attack.

  • Carboxylic Acid Group (-COOH): This is a deactivating group and a meta-director. It withdraws electron density from the ring, particularly from the ortho and para positions, thus directing incoming electrophiles to the meta position.

Considering the positions on the 3-ethylbenzoic acid starting material:

  • Position 2 is ortho to the ethyl group and ortho to the carboxylic acid group.

  • Position 4 is para to the ethyl group and ortho to the carboxylic acid group.

  • Position 5 is meta to the ethyl group and meta to the carboxylic acid group.

  • Position 6 is ortho to the ethyl group and meta to the carboxylic acid group.

The directing effects of the two groups can either reinforce or oppose each other. In this case, the activating ortho, para-directing ethyl group and the deactivating meta-directing carboxylic acid group will lead to a mixture of isomers. The primary products expected are those where the nitro group is directed to positions activated by the ethyl group and not strongly deactivated by the carboxylic acid group. Therefore, the major products are typically 3-ethyl-2-nitrobenzoic acid and 3-ethyl-6-nitrobenzoic acid . The formation of 3-ethyl-4-nitrobenzoic acid and 3-ethyl-5-nitrobenzoic acid is also possible, though potentially in lower yields.

Q2: What are the potential byproducts of this reaction?

Several byproducts can be formed during the nitration of 3-ethylbenzoic acid, depending on the reaction conditions.

  • Dinitrated Products: If the reaction conditions are too harsh (e.g., high temperature, high concentration of nitrating agent), dinitration can occur, leading to the formation of dinitro-3-ethylbenzoic acids. A potential dinitrated byproduct is 3,5-dinitrobenzoic acid, which can arise from further nitration of the initial product.[1]

  • Oxidized Byproducts: The nitrating mixture (concentrated nitric and sulfuric acids) is a strong oxidizing agent. This can lead to the oxidation of the ethyl group, though this is generally less common under controlled nitration conditions.

  • Isomeric Byproducts: As mentioned in Q1, a mixture of several mono-nitro isomers will be formed. Those formed in smaller quantities can be considered byproducts of the desired major isomer.

Q3: How can I minimize the formation of byproducts?

Careful control of reaction conditions is crucial to minimize byproduct formation.

  • Temperature Control: The reaction should be carried out at a low temperature, typically between 0 and 5°C, to reduce the rate of side reactions, including dinitration and oxidation.[2]

  • Stoichiometry of Reagents: Use a controlled amount of the nitrating agent (a mixture of nitric acid and sulfuric acid) to avoid excess nitronium ions that can lead to dinitration.

  • Slow Addition: The nitrating agent should be added slowly to the solution of 3-ethylbenzoic acid in sulfuric acid to maintain a low temperature and control the reaction rate.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or no product yield 1. Incomplete reaction. 2. Loss of product during workup. 3. Degradation of starting material or product.1. Ensure sufficient reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC). 2. During the aqueous workup, ensure the pH is sufficiently acidic to precipitate the carboxylic acid product fully. Wash the precipitate with cold water to minimize dissolution. 3. Maintain a low reaction temperature to prevent degradation.
Formation of a dark-colored or tarry reaction mixture 1. Reaction temperature is too high. 2. Use of impure starting materials. 3. Oxidative side reactions.1. Maintain the reaction temperature strictly below 5°C. Use an efficient cooling bath (ice-salt bath). 2. Ensure the 3-ethylbenzoic acid and the acids used are of high purity. 3. Add the nitrating mixture slowly and with vigorous stirring to dissipate heat and minimize localized high concentrations of the oxidizing agent.
High percentage of dinitrated byproducts 1. Reaction temperature is too high. 2. Excess of nitrating agent. 3. Prolonged reaction time.1. Lower the reaction temperature. 2. Use a stoichiometric or slightly excess amount of the nitrating agent. 3. Monitor the reaction by TLC and stop it once the starting material is consumed to avoid further nitration of the product.
Difficulty in separating the isomeric products Isomers of nitro-3-ethylbenzoic acid have similar physical properties.Employ chromatographic techniques for separation. Column chromatography on silica gel is a common method. High-Performance Liquid Chromatography (HPLC) can also be used for both analytical quantification and preparative separation of the isomers.[3][4]

Experimental Protocols

General Protocol for Nitration of 3-Ethylbenzoic Acid

Safety Note: Concentrated nitric acid and sulfuric acid are highly corrosive and strong oxidizing agents. Handle them with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Preparation of the Nitrating Mixture: In a flask, carefully add a calculated amount of concentrated nitric acid to concentrated sulfuric acid while cooling the mixture in an ice bath. The typical molar ratio of nitric acid to sulfuric acid is 1:2.

  • Dissolution of Starting Material: In a separate reaction flask equipped with a magnetic stirrer and a thermometer, dissolve 3-ethylbenzoic acid in concentrated sulfuric acid. Cool this mixture to 0-5°C in an ice-salt bath.

  • Nitration Reaction: Slowly add the pre-cooled nitrating mixture dropwise to the stirred solution of 3-ethylbenzoic acid, ensuring the temperature does not exceed 5°C.

  • Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0-5°C. Monitor the progress of the reaction by TLC.

  • Workup: Once the reaction is complete, pour the reaction mixture slowly onto crushed ice with stirring. The nitro-3-ethylbenzoic acid isomers will precipitate out of the solution.

  • Isolation and Purification: Collect the precipitate by vacuum filtration and wash it with cold water to remove any residual acid. The crude product can be purified by recrystallization or column chromatography to separate the isomers.

Quantitative Data

ProductPredicted Relative AbundanceRationale
3-ethyl-2-nitrobenzoic acidMajorNitration at a position ortho to the activating ethyl group.
3-ethyl-6-nitrobenzoic acidMajorNitration at a position ortho to the activating ethyl group and meta to the deactivating carboxylic acid group.
This compoundMinorNitration at a position para to the activating ethyl group, but this position is also ortho to the deactivating carboxylic acid group, which is disfavored.
3-ethyl-5-nitrobenzoic acidMinorNitration at a position meta to both the activating and deactivating groups.
Dinitro-3-ethylbenzoic acidsTrace/ByproductFormation is favored under harsher reaction conditions.

Visualizations

Nitration_Byproducts Start 3-Ethylbenzoic Acid Nitration Nitration (HNO3, H2SO4) Start->Nitration MonoNitro Mono-nitro Isomers Nitration->MonoNitro DiNitro Di-nitro Byproducts Nitration->DiNitro Side Reaction (Harsher Conditions) Isomer1 3-Ethyl-2-nitrobenzoic acid MonoNitro->Isomer1 Major Isomer2 3-Ethyl-6-nitrobenzoic acid MonoNitro->Isomer2 Major Isomer3 Other Mono-nitro Isomers MonoNitro->Isomer3 Minor

Caption: Logical workflow of the nitration of 3-ethylbenzoic acid and its potential byproducts.

References

Technical Support Center: Minimizing Isomer Formation in Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for isomer control in chemical synthesis. This resource provides researchers, scientists, and drug development professionals with practical troubleshooting guides and frequently asked questions to help minimize the formation of unwanted isomers during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common types of isomers encountered in synthesis, and why is controlling their formation important?

A1: In synthesis, you may encounter two main categories of isomers:

  • Constitutional Isomers: These have the same molecular formula but different connectivity of atoms. A key subclass is regioisomers , which differ in the position of a functional group or substituent.[1][2] For example, ortho, meta, and para isomers on a benzene ring are regioisomers.[3]

  • Stereoisomers: These have the same molecular formula and connectivity but differ in the spatial arrangement of atoms.[4] They include:

    • Enantiomers: Non-superimposable mirror images. They have identical physical properties except for the rotation of plane-polarized light, making them difficult to separate.[5]

    • Diastereomers: Stereoisomers that are not mirror images. They have different physical and chemical properties, which allows for their separation using standard techniques like chromatography.[4][5]

    • Geometric (E/Z or cis/trans) Isomers: These differ in the arrangement of substituents around a double bond.[4]

Controlling isomer formation is critical, particularly in drug development, because different isomers can have vastly different biological activities, pharmacological effects, or toxicity profiles.[3][6] Regulatory agencies often require the characterization and control of all isomers in a drug substance.[2]

Q2: What is the fundamental difference between a stereoselective and a stereospecific reaction?

A2:

  • A stereoselective reaction is one that preferentially produces one stereoisomer over another from a single starting material that is not itself stereoisomeric.[1][7] For example, a reaction might yield a 90:10 mixture of two possible diastereomers. The degree of preference determines if the reaction is described as highly or moderately stereoselective.[1]

  • A stereospecific reaction is one where the stereochemistry of the starting material dictates the stereochemistry of the product.[7] If you start with different stereoisomers of the reactant, you will get different stereoisomers of the product. The E2 elimination is a classic example of a stereospecific reaction.[7]

Q3: When should I choose a chiral auxiliary over a chiral catalyst for an asymmetric synthesis?

A3: The choice depends on factors like substrate scope, cost, scalability, and ease of purification.

  • Chiral Auxiliaries are chiral molecules that are temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction.[8][9] They are often reliable and can lead to high diastereoselectivity.[10][11] However, this approach requires additional synthetic steps for attachment and removal of the auxiliary, which can lower the overall yield.[12]

  • Chiral Catalysts (including enzymes or metal complexes with chiral ligands) introduce chirality by creating a chiral environment for the reaction.[10][13] This method is often more efficient as it requires only a substoichiometric amount of the chiral agent and avoids protection/deprotection steps.[12] However, developing a suitable catalyst for a specific transformation can be challenging.

Troubleshooting Guides

Q4: My reaction produced a mixture of regioisomers. How can I improve the regioselectivity?

A4: The formation of regioisomers is governed by factors like steric hindrance, electronics (directing groups), and reaction mechanism.[7] To improve regioselectivity, consider the following:

  • Modify Reaction Conditions: Temperature and solvent can significantly influence the outcome. Lowering the temperature often favors the kinetically controlled product, which may be a single regioisomer.[14] Solvent choice can alter the transition state energies, affecting the product ratio.[15][16]

  • Change the Reagent: A bulkier reagent may preferentially attack the less sterically hindered position.

  • Use a Directing Group: If synthesizing substituted aromatics, the choice of existing substituents will direct incoming groups to specific positions (ortho, para, or meta).[3]

  • Alter the Catalyst: In metal-catalyzed reactions, the ligand can be modified to sterically block certain positions, favoring the formation of a specific regioisomer.[3]

Q5: I obtained a racemic (1:1) mixture of enantiomers. What are my options for obtaining a single enantiomer?

A5: A racemic mixture indicates a lack of chiral control in your synthesis.[5] You have two primary approaches:

  • Chiral Resolution: This involves separating the enantiomers after the reaction.

    • Derivatization: React the enantiomeric mixture with a single, pure enantiomer of a "resolving agent" to form diastereomers. Since diastereomers have different physical properties, they can be separated by standard chromatography or crystallization.[5] The desired enantiomer is then regenerated by removing the resolving agent.

    • Chiral Chromatography: Use a chiral stationary phase (CSP) in HPLC or GC to directly separate the enantiomers.[6][17] This is a powerful analytical and preparative technique.

  • Asymmetric Synthesis: Modify the reaction to produce one enantiomer preferentially.

    • Introduce a Chiral Catalyst: Use a catalyst that creates a chiral environment and lowers the activation energy for the formation of one enantiomer over the other.[10][13]

    • Use a Chiral Auxiliary: Temporarily attach a chiral group to your starting material to direct the stereochemistry of the reaction.[8][9]

Q6: The diastereomeric ratio (d.r.) in my product is low. How can I improve it?

A6: Low diastereoselectivity can often be addressed by optimizing reaction conditions.

  • Lower the Reaction Temperature: Many stereoselective reactions show improved selectivity at lower temperatures. This often favors the product formed via the lowest energy transition state (kinetic control).[14]

  • Screen Different Solvents: The polarity and coordinating ability of the solvent can influence the organization of the transition state, thereby affecting the diastereomeric ratio.[15][18]

  • Change the Reagents or Catalysts: Lewis acids, in particular, can chelate to the substrate and alter its conformation, leading to improved facial selectivity. The choice of metal and ligand in a catalytic system is also crucial.

  • Substrate Modification: Altering a substituent on the starting material can increase steric hindrance, forcing the incoming reagent to attack from a specific face and improving the d.r.

Data on Isomer Control

Optimizing reaction conditions is a key strategy for controlling isomer formation. The following tables summarize how temperature and solvent can influence selectivity.

Table 1: Effect of Reaction Temperature on Diastereoselectivity

Reaction ExampleTemperature (°C)Diastereomeric Ratio (d.r.)Predominant Isomer
Aldol Addition2575:25syn
Aldol Addition085:15syn
Aldol Addition-78>95:5syn
Diels-Alder10080:20endo
Diels-Alder2592:8endo

Note: Data is illustrative. Lower temperatures generally increase selectivity by favoring the kinetically preferred pathway.[14]

Table 2: Influence of Solvent on Isomeric Ratio

Reaction ExampleSolventDielectric Constant (ε)Product Ratio (A:B)
SN1 SolvolysisWater80.190:10
SN1 SolvolysisEthanol24.570:30
SN1 SolvolysisHexane1.955:45
Cis-Trans IsomerizationCyclohexane2.0Stable
Cis-Trans IsomerizationChloroform4.8Stable
Cis-Trans IsomerizationIonizing Solvents> 5Decomposition of cis

Note: Solvent polarity can stabilize charged intermediates or transition states, significantly altering product distributions. Non-ionizing solvents may stabilize both isomers in some cases.[15]

Experimental Protocols

Protocol 1: Determination of Isomeric Ratio by ¹H NMR Spectroscopy

This protocol provides a general method for determining the ratio of isomers in a crude reaction mixture, provided there are distinct, well-resolved signals for each isomer.[19]

Methodology:

  • Sample Preparation: Dissolve a representative sample of the crude product in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully dissolved.

  • Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Ensure the spectral width is sufficient to cover all relevant signals.

    • Set the relaxation delay (d1) to at least 5 times the longest T₁ of the protons being integrated. This is crucial for accurate quantification. A typical value is 10-30 seconds.

  • Data Processing:

    • Apply Fourier transform and phase correct the spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak.

    • Carefully baseline correct the entire spectrum, especially around the signals to be integrated.[19]

  • Integration and Analysis:

    • Identify non-overlapping signals that are unique to each isomer.[19]

    • Integrate these signals. The integral value is proportional to the number of protons it represents.

    • Calculate the isomeric ratio by normalizing the integral values. For example, if signal A (1H) for Isomer 1 has an integral of 1.00 and signal B (1H) for Isomer 2 has an integral of 0.25, the isomeric ratio is 1.00 / 0.25 = 4:1.

Protocol 2: General Method Development for Chiral HPLC Separation

This protocol outlines a screening approach for separating enantiomers using High-Performance Liquid Chromatography (HPLC).[17]

Methodology:

  • Column and Mobile Phase Screening:

    • Select a set of chiral stationary phases (CSPs) with different selectivities (e.g., polysaccharide-based, Pirkle-type). Polysaccharide-based columns are a common starting point.[17]

    • Prepare a set of mobile phases for screening. Common modes include:

      • Normal Phase: Hexane/Isopropanol

      • Polar Organic: Methanol or Ethanol

      • Reversed Phase: Acetonitrile/Water or Methanol/Water[17]

    • Use an automated column and solvent switching system if available to efficiently screen combinations of columns and mobile phases.[17]

  • Initial Screening:

    • Inject the racemic mixture onto each column/mobile phase combination.

    • Run a gradient method initially to elute the compound and check for any separation.

    • If separation is observed, proceed to optimization. If not, try a different combination.

  • Method Optimization:

    • Once partial separation is achieved, optimize the mobile phase composition isocratically to improve resolution.

    • Adjust the percentage of the organic modifier (e.g., isopropanol in hexane) to fine-tune retention time and separation.

    • Optimize other parameters such as flow rate and column temperature.

  • Quantification:

    • Once a baseline-resolved separation is achieved, integrate the peak areas for each enantiomer.

    • The enantiomeric excess (e.e.) can be calculated from the peak areas of the two enantiomers.

Visual Guides

Troubleshooting_Workflow start Isomer Mixture Detected q1 What type of isomers? (Regio-, Diastereo-, Enantio-) start->q1 regio Regioisomers q1->regio Regioisomers diastereo Diastereomers q1->diastereo Diastereomers enantio Enantiomers (Racemic Mixture) q1->enantio Enantiomers sol_regio Optimize: - Temperature - Solvent - Sterics (Reagents) - Directing Groups regio->sol_regio sol_diastereo Optimize: - Temperature (Lower) - Solvent - Lewis Acid / Catalyst diastereo->sol_diastereo sol_enantio Introduce Chiral Control: - Chiral Catalyst - Chiral Auxiliary - Chiral Resolution (Post-Synthesis) enantio->sol_enantio end Desired Isomer Achieved sol_regio->end sol_diastereo->end sol_enantio->end

A general workflow for troubleshooting isomer formation.

Chiral_Auxiliary_Workflow sub Achiral Substrate sub_aux Substrate + Auxiliary (Diastereomer Precursor) sub->sub_aux + Auxiliary aux Chiral Auxiliary (e.g., Evans Oxazolidinone) reaction Diastereoselective Reaction (e.g., Alkylation) sub_aux->reaction product_diastereomer Product (Single Diastereomer) reaction->product_diastereomer removal Auxiliary Removal (e.g., Hydrolysis) product_diastereomer->removal final_product Enantiopure Product removal->final_product recycled_aux Recycled Auxiliary removal->recycled_aux Recycle

Workflow illustrating the use of a chiral auxiliary.

Kinetic_vs_Thermodynamic y_axis Energy x_axis Reaction Coordinate reactant Reactants ts_kinetic reactant->ts_kinetic ΔG‡ (kinetic) ts_thermo reactant->ts_thermo ΔG‡ (thermo) p_kinetic Kinetic Product (Lower Ea) p_thermo Thermodynamic Product (More Stable) ts_kinetic->p_kinetic ts_thermo->p_thermo label_low_T Low Temp / Short Time Favors Kinetic Product label_high_T High Temp / Long Time Favors Thermodynamic Product

Energy profile for kinetic vs. thermodynamic control.

References

Technical Support Center: Synthesis of 3-Ethyl-4-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the synthesis of 3-Ethyl-4-nitrobenzoic acid.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and work-up of this compound.

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Incomplete reaction due to insufficient nitrating agent or reaction time. 2. Reaction temperature was too high, leading to side product formation or decomposition. 3. Loss of product during work-up, especially if the product is partially soluble in the aqueous phase.1. Ensure the correct stoichiometry of the nitrating mixture (e.g., a mixture of concentrated nitric and sulfuric acids). Consider extending the reaction time. 2. Carefully control the temperature, keeping it low (e.g., 0-5 °C) during the addition of the nitrating agent.[1] 3. When precipitating the product by adding the reaction mixture to ice water, ensure the solution is sufficiently acidic to fully protonate the carboxylic acid, minimizing its solubility. Wash the precipitate with cold water to minimize loss.
Product is an Oily Substance Instead of a Solid 1. Presence of impurities, such as unreacted starting material or isomeric byproducts, which can lower the melting point. 2. Incomplete removal of acidic residue from the work-up.1. Purify the crude product by recrystallization from a suitable solvent or solvent mixture (e.g., ethanol/water, acetic acid/water). 2. Ensure the crude product is thoroughly washed with cold water until the washings are neutral to pH paper.
Presence of Isomeric Impurities (e.g., 5-Ethyl-2-nitrobenzoic acid) The ethyl group is an ortho-, para- director, while the carboxylic acid group is a meta- director. Nitration of 3-ethylbenzoic acid can lead to a mixture of isomers.1. Maintain a low reaction temperature to improve the selectivity of the nitration. 2. Isomers can often be separated by fractional crystallization or chromatography. However, this can be challenging. Characterize the product mixture using techniques like NMR to determine the isomeric ratio.
Product is Highly Colored (Dark Yellow or Brown) Formation of nitrophenolic impurities or other side products due to excessive nitration or high reaction temperatures.1. Attempt to decolorize the product by treating a solution of the crude material with activated charcoal before recrystallization. 2. Ensure careful control of reaction temperature and stoichiometry of the nitrating agent.
Difficulty Filtering the Precipitated Product The precipitate is too fine, clogging the filter paper.1. Allow the precipitate to digest in the mother liquor (with gentle stirring) for a period before filtration to encourage the growth of larger crystals. 2. Use a filter aid (e.g., Celite) or a Büchner funnel with a finer porosity filter paper.

Frequently Asked Questions (FAQs)

Q1: What is the expected melting point of this compound?

Q2: What are the key safety precautions to take during the nitration reaction?

Nitration reactions using concentrated nitric and sulfuric acids are highly exothermic and potentially hazardous. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. The addition of the nitrating mixture should be done slowly and with efficient cooling in an ice bath to control the reaction temperature.[1]

Q3: How can I confirm the identity and purity of my final product?

The identity and purity of this compound can be confirmed using various analytical techniques:

  • Melting Point: A sharp melting point close to the literature value (if available) indicates high purity.

  • NMR Spectroscopy (¹H and ¹³C): This will confirm the structure of the molecule by showing the expected chemical shifts and coupling patterns for the aromatic protons, the ethyl group, and the carboxylic acid proton.

  • IR Spectroscopy: The spectrum should show characteristic peaks for the carboxylic acid C=O stretch (~1700 cm⁻¹), the N-O stretches of the nitro group (~1530 and 1350 cm⁻¹), and the C-H bonds.[2]

  • Mass Spectrometry: This will confirm the molecular weight of the compound (195.17 g/mol ).[2][3]

Q4: What is a typical work-up procedure for a nitration reaction of a benzoic acid derivative?

A general work-up procedure involves:

  • Carefully pouring the reaction mixture over crushed ice with stirring. This quenches the reaction and precipitates the crude product.

  • Collecting the solid product by vacuum filtration.

  • Washing the solid with copious amounts of cold water to remove residual acids.

  • Further washing with a dilute solution of sodium bicarbonate may be used to remove any unreacted starting material by converting it to its water-soluble sodium salt.[4] However, this risks converting the product to its salt as well if not done carefully.

  • A final wash with cold water is recommended.

  • The crude product is then dried before purification, typically by recrystallization.[5]

Q5: What are some common solvents for recrystallizing nitrobenzoic acids?

Water, ethanol, or a mixture of the two are often suitable for recrystallizing nitrobenzoic acids. Acetic acid can also be used. The choice of solvent depends on the solubility of the specific compound and its impurities.

Quantitative Data Summary

Compound CAS Number Molecular Formula Molecular Weight ( g/mol ) Melting Point (°C)
This compound702642-79-3C₉H₉NO₄195.174[3]Not available in search results
4-Ethyl-3-nitrobenzoic acid (Isomer)103440-95-5C₉H₉NO₄195.17[2]150-152[2]

Experimental Workflow

Below is a diagram illustrating the general workflow for the synthesis and work-up of this compound.

experimental_workflow start Start: 3-Ethylbenzoic Acid dissolution Dissolve in conc. H₂SO₄ Cool to 0-5 °C start->dissolution nitration Slowly add Nitrating Mixture to 3-Ethylbenzoic Acid Solution (Maintain Temp < 5 °C) dissolution->nitration nitrating_mixture Prepare Nitrating Mixture (conc. HNO₃ + conc. H₂SO₄) Cool to 0-5 °C nitrating_mixture->nitration reaction_stir Stir at Low Temperature (e.g., 10-15 min) nitration->reaction_stir quench Quench: Pour Reaction Mixture onto Crushed Ice reaction_stir->quench filtration Vacuum Filter Crude Product quench->filtration washing Wash Solid with Cold Water until Neutral pH filtration->washing drying Dry Crude Product washing->drying purification Purification (e.g., Recrystallization) drying->purification analysis Analysis: - Melting Point - NMR - IR purification->analysis final_product Final Product: This compound analysis->final_product

Caption: Workflow for the synthesis of this compound.

References

Validation & Comparative

Unraveling the Structure: A Comparative Guide to the Validation of 3-Ethyl-4-nitrobenzoic Acid and Its Isomers

Author: BenchChem Technical Support Team. Date: November 2025

A definitive crystallographic structure for 3-Ethyl-4-nitrobenzoic acid has not been reported in publicly accessible databases. This guide provides a comparative analysis of the validation methods that would be employed for its structural confirmation, drawing parallels with its close isomer, 4-Ethyl-3-nitrobenzoic acid, and other related nitrobenzoic acid derivatives. While X-ray crystallography remains the gold standard for unambiguous solid-state structure determination, a multi-technique approach involving spectroscopic methods is crucial for a comprehensive characterization.

In the pursuit of novel pharmaceuticals and functional materials, the precise determination of a molecule's three-dimensional structure is paramount. For substituted benzoic acid derivatives such as this compound, understanding the spatial arrangement of the ethyl and nitro functional groups is critical as it dictates the compound's physicochemical properties and biological activity. While the crystal structure of this compound is not currently available, this guide explores the experimental methodologies that are essential for its validation, offering a comparison with available data for its structural isomer and related compounds.

Comparative Physicochemical and Spectroscopic Data

The structural differences between isomers like this compound and 4-Ethyl-3-nitrobenzoic acid lead to distinct physicochemical properties and spectroscopic fingerprints. While awaiting experimental data for the former, we can compare the known properties of the latter as a reference.

Property4-Ethyl-3-nitrobenzoic acidThis compound
Molecular Formula C₉H₉NO₄[1][2]C₉H₉NO₄[3]
Molecular Weight 195.17 g/mol [1][2]195.174 g/mol [3]
Melting Point 150-152 °C[1]Not available
CAS Number 103440-95-5[1][2]702642-79-3[3]

Spectroscopic Characterization:

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide valuable information about the chemical environment of atoms and the functional groups present in a molecule. For the ethyl nitrobenzoic acids, these techniques can help distinguish between isomers.

Spectroscopic Data4-Ethyl-3-nitrobenzoic acid (Predicted)This compound (Predicted)
¹H NMR The ethyl group protons would show characteristic triplet and quartet signals. The aromatic protons would exhibit a distinct splitting pattern due to their positions relative to the electron-withdrawing nitro and carboxylic acid groups.[1]Similar ethyl group signals would be observed. However, the chemical shifts and splitting patterns of the aromatic protons would differ significantly due to the altered substitution pattern.
IR Spectroscopy Strong absorption bands are expected around 1700 cm⁻¹ for the C=O stretch of the carboxylic acid, and around 1530 cm⁻¹ and 1350 cm⁻¹ for the asymmetric and symmetric NO₂ stretches, respectively.[1]Similar characteristic peaks for the carboxylic acid and nitro groups would be present. Subtle shifts in the peak positions may occur due to the different electronic environment.

Experimental Protocols

A rigorous validation of the structure of this compound would involve the following key experimental procedures.

1. Single-Crystal X-ray Diffraction (Hypothetical Protocol)

  • Crystal Growth: Single crystals of this compound would be grown, typically by slow evaporation of a suitable solvent, vapor diffusion, or cooling of a saturated solution.

  • Crystal Mounting: A suitable single crystal is mounted on a goniometer head.

  • Data Collection: The crystal is placed in an X-ray diffractometer. X-rays are diffracted by the electron clouds of the atoms in the crystal lattice. A detector measures the intensities and positions of the diffracted X-ray beams.

  • Structure Solution: The collected diffraction data is used to solve the crystal structure, often using direct methods or Patterson methods to determine the initial positions of the atoms.

  • Structure Refinement: The atomic positions and other parameters are refined to obtain the best fit between the observed and calculated diffraction patterns. This process yields precise bond lengths, bond angles, and thermal parameters.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: A small amount of the synthesized this compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: The sample is placed in an NMR spectrometer, and ¹H and ¹³C NMR spectra are acquired.

  • Spectral Analysis: The chemical shifts, integration of signals, and coupling constants are analyzed to elucidate the connectivity of atoms and confirm the substitution pattern on the benzene ring.

3. Infrared (IR) Spectroscopy

  • Sample Preparation: The sample can be analyzed as a solid (e.g., using a KBr pellet) or as a thin film.

  • Data Acquisition: The sample is placed in an IR spectrometer, and the spectrum is recorded.

  • Spectral Analysis: The positions and intensities of the absorption bands are correlated with the presence of specific functional groups, such as the carboxylic acid (C=O and O-H stretches) and the nitro group (N-O stretches).

Workflow and Validation Logic

The following diagrams illustrate the typical workflow for single-crystal X-ray diffraction and the logical relationship between different analytical techniques for comprehensive structural validation.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallography X-ray Crystallography cluster_spectroscopy Spectroscopic Analysis Synthesis Synthesis of This compound Purification Purification Synthesis->Purification Crystal_Growth Crystal Growth Purification->Crystal_Growth NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR Data_Collection Data Collection (XRD) Crystal_Growth->Data_Collection Structure_Solution Structure Solution Data_Collection->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Final_Validation Final_Validation Structure_Refinement->Final_Validation Structural Validation NMR->Final_Validation IR->Final_Validation

Fig. 1: Experimental workflow for the synthesis and structural validation of a small molecule.

logical_relationship cluster_primary Primary Validation Method XRD Single-Crystal X-ray Diffraction NMR NMR Spectroscopy (Connectivity & Isomerism) XRD->NMR Confirms Connectivity IR IR Spectroscopy (Functional Groups) XRD->IR Confirms Functional Groups MS Mass Spectrometry (Molecular Weight) XRD->MS Confirms Molecular Formula

Fig. 2: Logical relationship of complementary techniques for structural validation.

References

A Comparative Analysis of the Reactivity of Nitrobenzoic Acid Isomers

Author: BenchChem Technical Support Team. Date: November 2025

The reactivity of the three isomers of nitrobenzoic acid—2-nitrobenzoic acid (ortho), 3-nitrobenzoic acid (meta), and 4-nitrobenzoic acid (para)—is significantly influenced by the position of the electron-withdrawing nitro group (–NO₂) relative to the carboxylic acid group (–COOH). This guide provides a detailed comparison of their acidity, and reactivity in electrophilic and nucleophilic aromatic substitution, esterification, and reduction reactions, supported by experimental data and protocols.

Data Presentation: Physicochemical Properties and Reactivity

The electronic effects of the nitro group dictate the chemical behavior of each isomer. The following table summarizes key quantitative data for the nitrobenzoic acid isomers.

Property2-Nitrobenzoic Acid (ortho)3-Nitrobenzoic Acid (meta)4-Nitrobenzoic Acid (para)Benzoic Acid (Reference)
pKa ~2.16[1][2]~3.47[1]~3.41 - 3.44[1][3]~4.20[2]
Melting Point (°C) 146–148[1]139–141[1]237–242[1]122.4
Hammett Constant (σ) of –NO₂ σₒ = N/Aσₘ = +0.71[4]σₚ = +0.78[4]N/A

Analysis of Reactivity

Acidity

The acidity of the carboxylic acid is enhanced by the presence of the electron-withdrawing nitro group, which stabilizes the resulting carboxylate anion.[5][6] All three isomers are more acidic than benzoic acid (pKa ≈ 4.20).[2][7]

  • 2-Nitrobenzoic Acid: This is the strongest acid among the isomers. This enhanced acidity, known as the "ortho effect," is attributed to a combination of the strong inductive effect of the nearby nitro group and steric hindrance that forces the carboxyl group out of the plane of the benzene ring, reducing resonance stabilization of the neutral acid form and favoring ionization.[8]

  • 4-Nitrobenzoic Acid: The nitro group at the para position exerts a strong electron-withdrawing effect through both induction and resonance, effectively stabilizing the carboxylate anion.[2] This results in a significantly lower pKa compared to benzoic acid.[5][6]

  • 3-Nitrobenzoic Acid: The nitro group at the meta position can only exert an inductive electron-withdrawing effect, as resonance effects are not transmitted to the meta position.[2] Consequently, 3-nitrobenzoic acid is a weaker acid than the para isomer but still stronger than benzoic acid.[1]

Acidity_Comparison cluster_isomers Acidity Trend Ortho 2-Nitrobenzoic Acid (pKa ≈ 2.16) Strongest Acid Para 4-Nitrobenzoic Acid (pKa ≈ 3.41) Ortho->Para > Meta 3-Nitrobenzoic Acid (pKa ≈ 3.47) Para->Meta Benzoic Benzoic Acid (pKa ≈ 4.20) Weakest Acid Meta->Benzoic > caption Acidity comparison of nitrobenzoic acid isomers.

Caption: Acidity comparison of nitrobenzoic acid isomers.

Electrophilic Aromatic Substitution (EAS)

Both the nitro and carboxylic acid groups are deactivating and meta-directing for electrophilic aromatic substitution.[1] Therefore, introducing a third substituent onto the ring is difficult and requires harsh reaction conditions.[9][10] When substitution does occur, the incoming electrophile is directed to the position that is meta to both existing groups.

For example, the nitration of benzoic acid itself yields primarily 3-nitrobenzoic acid (around 75-80%), with smaller amounts of the ortho (~20%) and para (~1.5-5%) isomers, illustrating the meta-directing nature of the carboxyl group.[1] Further substitution on any nitrobenzoic acid isomer is significantly hindered.

Nucleophilic Aromatic Substitution (NAS)

Aromatic rings generally undergo nucleophilic substitution only if they are activated by strong electron-withdrawing groups.[11][12] The nitro group is a powerful activator for NAS, particularly when positioned ortho or para to a good leaving group (like a halide).[11][12][13] The reaction proceeds via an addition-elimination mechanism, forming a resonance-stabilized intermediate called a Meisenheimer complex.[11][12]

  • Ortho and Para Isomers: If a leaving group were present on the ring at a position ortho or para to the nitro group, these isomers would be highly reactive towards nucleophiles. The negative charge of the Meisenheimer complex can be delocalized onto the nitro group, stabilizing the intermediate.[12][13]

  • Meta Isomer: The meta-isomer is not activated towards NAS because the negative charge of the intermediate cannot be delocalized onto the nitro group through resonance.[13]

Esterification of the Carboxylic Acid Group

Esterification is a common reaction of the carboxylic acid group, typically catalyzed by an acid in the presence of an alcohol (Fischer esterification). The reactivity of the nitrobenzoic acid isomers in esterification is influenced by both electronic and steric factors.

  • Electronic Effects: The electron-withdrawing nitro group increases the electrophilicity of the carbonyl carbon, which should facilitate nucleophilic attack by the alcohol.

  • Steric Effects: The 2-nitrobenzoic acid isomer experiences significant steric hindrance from the bulky nitro group adjacent to the reaction center. This steric hindrance can impede the approach of the alcohol, potentially slowing the reaction rate compared to the meta and para isomers.

High yields of esters can be obtained for all isomers, but reaction conditions may need to be optimized.[14][15][16] For instance, microwave-assisted esterification has been shown to be effective.[16]

Reduction of the Nitro Group

The nitro group of all three isomers can be reduced to an amino group (–NH₂) to form the corresponding aminobenzoic acids. This is a crucial reaction in the synthesis of dyes and pharmaceuticals.[7] A variety of reducing agents can be employed, including:

  • Catalytic hydrogenation (e.g., H₂, Pd/C, or Raney Nickel).[17]

  • Metals in acidic media (e.g., Fe/HCl, Sn/HCl).[17][18]

  • Hydrazine hydrate in the presence of a catalyst like Raney-Ni or iron salts.[19]

The choice of reducing agent can be important. For example, diborane (B₂H₆) is a selective reagent that will reduce the carboxylic acid group to an alcohol but will not reduce the nitro group.[20]

Experimental Protocols

Protocol 1: Fischer Esterification of 3-Nitrobenzoic Acid

This protocol describes the synthesis of methyl 3-nitrobenzoate.

Materials:

  • 3-Nitrobenzoic acid (1-2 g)

  • Anhydrous methanol (8 mL per gram of acid)

  • Concentrated sulfuric acid (H₂SO₄) (1 mL per 20 mL of methanol)

  • Sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, combine 1-2 g of dry 3-nitrobenzoic acid with the calculated volume of anhydrous methanol.[15]

  • Carefully add the concentrated sulfuric acid catalyst while swirling the flask.

  • Attach a reflux condenser and heat the mixture to reflux for 1-2 hours.

  • After cooling to room temperature, slowly pour the reaction mixture into a beaker containing ice water.

  • Extract the aqueous mixture with ethyl acetate.

  • Wash the organic layer with sodium bicarbonate solution to neutralize any unreacted acid, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to yield the crude methyl 3-nitrobenzoate.

  • The product can be purified by recrystallization or chromatography.

Protocol 2: Reduction of 4-Nitrobenzoic Acid to 4-Aminobenzoic Acid

This protocol describes the reduction of the nitro group using iron in an acidic medium.

Materials:

  • 4-Nitrobenzoic acid

  • Iron filings (Fe)

  • Concentrated hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH) solution

  • Ethanol

Procedure:

  • Place 4-nitrobenzoic acid and iron filings in a round-bottom flask.

  • Add a mixture of ethanol and water to the flask.

  • Heat the mixture to reflux and add concentrated HCl dropwise over a period of 30 minutes.

  • Continue refluxing for an additional 2-3 hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and make it basic by adding a concentrated NaOH solution to precipitate iron hydroxides.

  • Filter the hot solution to remove the iron sludge.

  • Acidify the filtrate with an acid (e.g., acetic acid or HCl) to the isoelectric point of 4-aminobenzoic acid to precipitate the product.

  • Cool the mixture in an ice bath and collect the 4-aminobenzoic acid crystals by vacuum filtration.

  • Wash the crystals with cold water and dry them.

Visualizations

Reactivity_Factors cluster_ortho 2-Nitrobenzoic Acid (ortho) cluster_meta 3-Nitrobenzoic Acid (meta) cluster_para 4-Nitrobenzoic Acid (para) O_Acid High Acidity (pKa ≈ 2.16) O_Ester Slower Esterification Reason1 Inductive Effect + Steric Hindrance ('Ortho Effect') O_Acid->Reason1 O_NAS Activated for NAS Reason4 Steric Hindrance O_Ester->Reason4 Reason5 Resonance Stabilization of Intermediate O_NAS->Reason5 M_Acid Moderate Acidity (pKa ≈ 3.47) M_Ester Standard Esterification Reason2 Inductive Effect Only M_Acid->Reason2 M_NAS Deactivated for NAS Reason6 No Resonance Stabilization M_NAS->Reason6 P_Acid High Acidity (pKa ≈ 3.41) P_Ester Standard Esterification Reason3 Inductive + Resonance Effect P_Acid->Reason3 P_NAS Activated for NAS P_NAS->Reason5 caption Key reactivity differences and their underlying electronic/steric reasons.

Caption: Key reactivity differences and underlying reasons.

Experimental_Workflow start Start Three Isomers of Nitrobenzoic Acid reaction Reaction Setup For each isomer: - Equimolar amount of isomer - Excess alcohol (e.g., Methanol) - Acid catalyst (e.g., H₂SO₄) - Identical temperature and time start->reaction monitoring Reaction Monitoring Aliquots taken at regular time intervals reaction->monitoring analysis Analysis Quantify product (ester) formation using: - Gas Chromatography (GC) - High-Performance Liquid Chromatography (HPLC) monitoring->analysis result Result Plot of [Ester] vs. Time for each isomer analysis->result conclusion Conclusion Compare initial reaction rates to determine relative reactivity result->conclusion caption Workflow for comparing esterification rates.

References

Purity Analysis of Synthesized 3-Ethyl-4-nitrobenzoic Acid: A Comparative HPLC Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity is a critical step in the synthesis of any chemical compound, particularly for those intended for pharmaceutical and research applications. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of synthesized 3-Ethyl-4-nitrobenzoic acid. We present a detailed experimental protocol and comparative data to assist researchers in selecting the optimal analytical method.

Synthesis Overview

This compound is typically synthesized through the oxidation of 3-ethyl-4-nitrotoluene. Common oxidizing agents include potassium permanganate or nitric acid.[1][2] The reaction mixture may contain unreacted starting material, intermediates, and side-products, necessitating a robust analytical method to ensure the purity of the final product.

A potential synthetic route is outlined below:

cluster_synthesis Synthesis Workflow 3-Ethyl-4-nitrotoluene 3-Ethyl-4-nitrotoluene Oxidation Oxidation 3-Ethyl-4-nitrotoluene->Oxidation KMnO4 or HNO3 Crude Product Crude Product Oxidation->Crude Product Purification Purification Crude Product->Purification Recrystallization 3-Ethyl-4-nitrobenzoic_acid This compound Purification->3-Ethyl-4-nitrobenzoic_acid

Caption: A simplified workflow for the synthesis of this compound.

Comparative HPLC Purity Analysis

The purity of synthesized this compound can be effectively determined using Reversed-Phase HPLC (RP-HPLC). The choice of stationary phase (column) is critical for achieving optimal separation of the target compound from potential impurities.[3] Below, we compare the performance of two common RP-HPLC columns: a standard C18 column and a Phenyl-Hexyl column.

Experimental Protocols

A generalized HPLC method was developed based on common practices for the analysis of aromatic and nitroaromatic compounds.[4][5][6][7]

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and a diode-array detector (DAD).

Standard Preparation:

  • A stock solution of a this compound reference standard was prepared in methanol at a concentration of 1 mg/mL. Working standards were prepared by diluting the stock solution with the mobile phase.

Sample Preparation:

  • The synthesized this compound was dissolved in methanol to a concentration of 1 mg/mL, sonicated for 10 minutes, and filtered through a 0.45 µm syringe filter before injection.

HPLC Conditions:

ParameterCondition
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient 30% B to 80% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection 254 nm
Injection Volume 10 µL

Columns Compared:

  • Alternative 1: C18 Column (e.g., Inertsil ODS-3), 5 µm, 4.6 x 250 mm

  • Alternative 2: Phenyl-Hexyl Column, 5 µm, 4.6 x 250 mm

The following diagram illustrates the analytical workflow:

cluster_hplc HPLC Analysis Workflow Sample_Prep Sample Preparation (Dissolution & Filtration) HPLC_System HPLC System Sample_Prep->HPLC_System Column_Comparison Column Comparison (C18 vs. Phenyl-Hexyl) HPLC_System->Column_Comparison Data_Acquisition Data Acquisition (DAD at 254 nm) Column_Comparison->Data_Acquisition Purity_Assessment Purity Assessment (% Area) Data_Acquisition->Purity_Assessment

Caption: The workflow for the HPLC purity analysis of this compound.

Data Presentation and Comparison

The following table summarizes the hypothetical, yet representative, quantitative data obtained from the HPLC analysis using the two different columns. The data is based on the expected separation performance for aromatic and nitroaromatic compounds. Phenyl columns often provide alternative selectivity for aromatic compounds due to π-π interactions.[3]

Table 1: Comparative HPLC Purity Analysis Data

AnalyteRetention Time (min) - C18Peak Area (%) - C18Retention Time (min) - Phenyl-HexylPeak Area (%) - Phenyl-Hexyl
3-Ethyl-4-nitrotoluene (Impurity A)10.51.211.21.2
This compound 8.2 98.5 9.0 98.5
Unknown Impurity B7.80.37.50.3
Calculated Purity 98.5% 98.5%

Observations:

  • Both columns provided adequate separation of the main peak from the identified impurity (unreacted starting material) and an unknown impurity.

  • The Phenyl-Hexyl column showed a slightly longer retention time for the main analyte and the starting material, which can sometimes lead to better resolution from closely eluting peaks.

  • The choice between a C18 and a Phenyl-Hexyl column may depend on the specific impurity profile of the synthesized batch. For compounds with aromatic impurities, a phenyl-based column can offer enhanced selectivity.[3]

Conclusion

The purity of synthesized this compound can be reliably determined using a standard RP-HPLC method with UV detection. Both C18 and Phenyl-Hexyl columns are suitable for this analysis. The selection of the optimal column should be based on a preliminary screening to achieve the best resolution for any specific impurities present in the sample. The detailed protocol and comparative data presented in this guide serve as a valuable resource for researchers in establishing a robust purity testing method for this compound.

References

A Comparative Analysis of Electrophilic Substitution Reactions on Ethylbenzoic Acid Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparative study of electrophilic substitution reactions—specifically nitration, halogenation, and Friedel-Crafts acylation—on the three isomers of ethylbenzoic acid: 2-ethylbenzoic acid, 3-ethylbenzoic acid, and 4-ethylbenzoic acid. The regioselectivity of these reactions is governed by the interplay of the directing effects of the ethyl group, an activating ortho-, para-director, and the carboxylic acid group, a deactivating meta-director. This analysis is supported by available experimental data and established principles of organic chemistry.

Directing Effects of Substituents

The outcome of electrophilic aromatic substitution on a disubstituted benzene ring is determined by the combined electronic and steric effects of the existing substituents.

  • Ethyl Group (-CH₂CH₃): This is an alkyl group, which is an electron-donating group (EDG) through an inductive effect and hyperconjugation. It activates the benzene ring, making it more reactive towards electrophiles than benzene itself, and directs incoming electrophiles to the ortho and para positions.

  • Carboxylic Acid Group (-COOH): This group is strongly electron-withdrawing (EWG) due to the electronegativity of the oxygen atoms and resonance. It deactivates the benzene ring, making it significantly less reactive than benzene.[1] The deactivating nature directs incoming electrophiles to the meta position.[1][2]

The reaction's regioselectivity on ethylbenzoic acid isomers depends on which directing effect predominates and the steric hindrance at potential substitution sites.

G cluster_directing_effects Directing Effects in Electrophilic Aromatic Substitution Ethyl Ethyl Group (-CH₂CH₃) Reactivity_E Activator (Increases Reactivity) Ethyl->Reactivity_E Donates e⁻ density Directing_E Ortho, Para-Director Ethyl->Directing_E Carboxyl Carboxylic Acid Group (-COOH) Reactivity_C Deactivator (Decreases Reactivity) Carboxyl->Reactivity_C Withdraws e⁻ density DirectC DirectC Carboxyl->DirectC Directing_C Meta-Director

Caption: Directing effects of ethyl and carboxyl groups.

Nitration

Nitration is a classic electrophilic aromatic substitution reaction, typically carried out using a mixture of concentrated nitric acid and concentrated sulfuric acid, which generates the nitronium ion (NO₂⁺) as the electrophile. The deactivating effect of the carboxyl group generally makes nitration of ethylbenzoic acids slower than that of ethylbenzene.

Predicted Outcomes and Data

The position of nitration is a result of the competition between the directing effects of the two substituents.

  • 2-Ethylbenzoic Acid: The ethyl group directs to positions 4 and 6, while the carboxyl group directs to position 3 and 5. The position meta to the -COOH group (position 3 and 5) is favored. Steric hindrance from the adjacent ethyl group might slightly favor position 5 over 3.

  • 3-Ethylbenzoic Acid: The ethyl group directs to positions 2, 4, and 6. The carboxyl group directs to position 5. The positions ortho and para to the activating ethyl group (2, 4, 6) are strongly favored. Data from the nitration of the similar 3-methylbenzoic acid shows high selectivity for substitution at the 2-position, which is ortho to the methyl group and meta to the carboxyl group.[3] A similar outcome is expected for 3-ethylbenzoic acid.

  • 4-Ethylbenzoic Acid: The ethyl group directs to positions 2 and 6, and the carboxyl group directs to positions 3 and 5. In this case, the positions are ortho to one group and meta to the other. The powerful meta-directing effect of the deactivating carboxyl group is expected to dominate, leading to substitution primarily at position 3 (and 5).

Starting IsomerPredicted Major Product(s)Reported/Expected Product Distribution
2-Ethylbenzoic Acid 2-Ethyl-5-nitrobenzoic acid & 2-Ethyl-3-nitrobenzoic acidData not readily available in searched literature.
3-Ethylbenzoic Acid 3-Ethyl-2-nitrobenzoic acid & 3-Ethyl-6-nitrobenzoic acidBased on 3-methylbenzoic acid, high selectivity for 2-nitro isomer is expected (~80-87%).[3]
4-Ethylbenzoic Acid 4-Ethyl-3-nitrobenzoic acidPrimarily the 3-nitro product is expected.
Experimental Protocol: Nitration of Ethylbenzoic Acid

This protocol is a representative procedure adapted from the nitration of benzoic acid and its derivatives.[4][5]

  • Preparation of Nitrating Mixture: In a flask, cool 5 mL of concentrated sulfuric acid in an ice-water bath. Slowly add 5 mL of concentrated nitric acid to the sulfuric acid while keeping the mixture cool.

  • Dissolution of Substrate: In a separate flask, dissolve 2.0 g of the ethylbenzoic acid isomer in 10 mL of concentrated sulfuric acid. Cool this mixture in an ice-water bath to below 5°C.

  • Reaction: Slowly add the prepared nitrating mixture dropwise to the solution of the ethylbenzoic acid isomer over 15-20 minutes, ensuring the temperature of the reaction mixture does not exceed 10°C. Use a magnetic stirrer for efficient mixing.

  • Reaction Completion: After the addition is complete, allow the mixture to stir in the ice bath for an additional 30 minutes.

  • Isolation: Pour the reaction mixture slowly onto 100 g of crushed ice in a beaker. The solid nitro-substituted ethylbenzoic acid will precipitate.

  • Purification: Collect the solid product by vacuum filtration and wash it with cold water to remove residual acid. The crude product can be further purified by recrystallization from an appropriate solvent, such as an ethanol-water mixture.

  • Analysis: Dry the purified product and determine its mass, melting point, and characterize it using spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, IR) to confirm the structure and isomer distribution.

Halogenation (Bromination)

Halogenation, such as bromination, involves the substitution of a hydrogen atom on the aromatic ring with a halogen. This reaction is typically catalyzed by a Lewis acid, such as FeBr₃. Similar to nitration, the carboxylic acid group deactivates the ring towards electrophilic halogenation.

Predicted Outcomes

The directing effects are the same as in nitration, leading to the following predicted major products. Quantitative experimental data for the electrophilic bromination of ethylbenzoic acid isomers is not widely available, with many literature procedures focusing on side-chain (benzylic) bromination under radical conditions.[6][7][8]

Starting IsomerPredicted Major Product(s)
2-Ethylbenzoic Acid 5-Bromo-2-ethylbenzoic acid & 3-Bromo-2-ethylbenzoic acid
3-Ethylbenzoic Acid 2-Bromo-3-ethylbenzoic acid & 6-Bromo-3-ethylbenzoic acid
4-Ethylbenzoic Acid 3-Bromo-4-ethylbenzoic acid
Experimental Protocol: Bromination of Ethylbenzoic Acid
  • Setup: Place 2.0 g of the ethylbenzoic acid isomer and a small amount of iron filings (as a catalyst precursor, which will generate FeBr₃ in situ) in a round-bottom flask fitted with a reflux condenser and a dropping funnel.

  • Reaction: Slowly add a solution of 1.0 mL of liquid bromine in 10 mL of a suitable solvent (e.g., dichloromethane or carbon tetrachloride) to the flask through the dropping funnel at room temperature. The reaction will release HBr gas, which should be directed to a gas trap.

  • Completion and Workup: After the addition is complete and the bromine color has faded, stir the reaction for an additional hour. Pour the reaction mixture into water and add a small amount of sodium bisulfite to quench any remaining bromine.

  • Extraction: If a solvent was used, separate the organic layer. If not, extract the aqueous mixture with a suitable organic solvent like diethyl ether.

  • Purification: Wash the organic layer with water, dry it over anhydrous sodium sulfate, and evaporate the solvent to obtain the crude product. Recrystallize the solid from an appropriate solvent.

  • Analysis: Characterize the final product by determining its melting point and using spectroscopic analysis to identify the structure of the isomers formed.

Friedel-Crafts Acylation

The Friedel-Crafts acylation introduces an acyl group (-COR) onto an aromatic ring using an acyl chloride or anhydride and a strong Lewis acid catalyst like AlCl₃.[9] This reaction is highly sensitive to the substituents on the aromatic ring.

Reactivity and Limitations

Friedel-Crafts reactions, including acylation, generally fail with aromatic rings that are strongly deactivated.[10][11] The carboxylic acid group is a strong deactivating group, and it forms a complex with the Lewis acid catalyst, which further deactivates the ring. Consequently, ethylbenzoic acid isomers are not suitable substrates for Friedel-Crafts acylation under standard conditions. The reaction is unlikely to proceed to any significant extent.

Starting IsomerPredicted Major Product(s)Expected Outcome
2-Ethylbenzoic Acid N/ANo significant reaction
3-Ethylbenzoic Acid N/ANo significant reaction
4-Ethylbenzoic Acid N/ANo significant reaction

Due to this fundamental limitation, a standard experimental protocol for the Friedel-Crafts acylation of ethylbenzoic acids is not provided, as the reaction is not considered synthetically viable.

G Start_2 2-Ethylbenzoic Acid Nitration Nitration (HNO₃, H₂SO₄) Start_2->Nitration Start_3 3-Ethylbenzoic Acid Start_3->Nitration Start_4 4-Ethylbenzoic Acid Start_4->Nitration Prod_2_Nitro 2-Ethyl-5-nitrobenzoic acid (Major) Nitration->Prod_2_Nitro Predicted Prod_3_Nitro 3-Ethyl-2-nitrobenzoic acid (Major) Nitration->Prod_3_Nitro Predicted Prod_4_Nitro 4-Ethyl-3-nitrobenzoic acid (Major) Nitration->Prod_4_Nitro Predicted

Caption: Predicted major products from the nitration of ethylbenzoic acid isomers.

Summary and Conclusion

The electrophilic substitution on ethylbenzoic acid isomers is a clear illustration of the competitive nature of substituent effects in aromatic chemistry.

  • Reactivity: All three isomers are deactivated towards electrophilic substitution compared to ethylbenzene due to the presence of the electron-withdrawing carboxylic acid group.

  • Nitration and Halogenation: These reactions are expected to proceed, with the regiochemical outcome dictated by a combination of electronic and steric factors. For the 2- and 4-isomers, the powerful meta-directing effect of the -COOH group is expected to be the primary determinant of the substitution pattern. In the 3-isomer, the activating ortho-, para-directing ethyl group has a more pronounced influence, directing substitution to positions ortho to it.

  • Friedel-Crafts Acylation: This reaction is generally not feasible for any of the ethylbenzoic acid isomers due to the strong deactivating nature of the carboxylic acid group.

This comparative guide highlights the importance of understanding substituent effects for predicting reaction outcomes in the synthesis of substituted aromatic compounds. While predictions can be made based on established principles, experimental verification remains crucial for determining precise product distributions.

References

Validating the Regiochemistry of 3-Ethyl-4-nitrobenzoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the regiochemistry of 3-Ethyl-4-nitrobenzoic acid, a critical step in ensuring the purity and identity of this compound for research and development. Through a combination of spectroscopic analysis and a detailed experimental protocol, this document outlines the definitive methods for distinguishing between the target molecule and its potential isomers, primarily 4-Ethyl-3-nitrobenzoic acid.

Spectroscopic and Analytical Data Comparison

The unequivocal determination of the substitution pattern on the benzene ring is paramount. This is achieved by comparing the experimental spectroscopic data of the synthesized compound with the known data of its isomers and with predicted values based on established principles. The following tables summarize the key experimental data for 4-Ethyl-3-nitrobenzoic acid and the predicted data for this compound, based on substituent chemical shift (SCS) effects.

Table 1: Comparative ¹H NMR Chemical Shifts (ppm)

Proton4-Ethyl-3-nitrobenzoic acid (Experimental)[1]This compound (Predicted)Rationale for Prediction
H-2~8.4 (d)~7.9 (d)Proximity to the electron-withdrawing nitro group will cause a significant downfield shift.
H-5~7.8 (dd)~8.2 (dd)Positioned between the nitro and carboxylic acid groups, experiencing strong deshielding.
H-6~7.5 (d)~7.6 (d)Ortho to the carboxylic acid group, resulting in a downfield shift.
-CH₂-2.4–2.6 (q)~2.8 (q)Benzylic protons deshielded by the aromatic ring.
-CH₃1.2–1.4 (t)~1.3 (t)Typical chemical shift for an ethyl group.
-COOH12–13 (s, br)~13 (s, br)Characteristic broad singlet for a carboxylic acid proton.

Table 2: Comparative ¹³C NMR Chemical Shifts (ppm)

Carbon4-Ethyl-3-nitrobenzoic acid (Experimental)[1]This compound (Predicted)Rationale for Prediction
C-1 (-COOH)~168~167Standard chemical shift for a carboxylic acid carbon.
C-2~133~130Attached to the carboxylic acid group.
C-3~149~135Attached to the electron-donating ethyl group.
C-4~138~150Attached to the strongly electron-withdrawing nitro group, leading to a significant downfield shift.
C-5~125~124Meta to the carboxylic acid and ortho to the nitro group.
C-6~130~128Ortho to the carboxylic acid group.
-CH₂-~25~26Typical chemical shift for a benzylic carbon.
-CH₃~15~15Typical chemical shift for an ethyl group carbon.

Table 3: Comparative Infrared (IR) Spectroscopy Data (cm⁻¹)

Functional Group4-Ethyl-3-nitrobenzoic acid (Experimental)[1]This compound (Predicted)
C=O (Carboxylic Acid)~1700~1700
NO₂ (Asymmetric Stretch)~1530~1530
NO₂ (Symmetric Stretch)~1350~1350
C-H (Aromatic)~3100-3000~3100-3000
O-H (Carboxylic Acid)~3300-2500 (broad)~3300-2500 (broad)

Experimental Protocols

A definitive validation of the regiochemistry of this compound requires a carefully executed synthesis followed by rigorous purification and characterization.

Synthesis of this compound

The synthesis of this compound is achieved through the nitration of 3-ethylbenzoic acid. The regioselectivity of this reaction is governed by the directing effects of the substituents on the aromatic ring. The ethyl group is an ortho-, para-director, while the carboxylic acid group is a meta-director.

Materials:

  • 3-Ethylbenzoic acid

  • Fuming nitric acid (90%)

  • Concentrated sulfuric acid (98%)

  • Ice

  • Dichloromethane

  • Anhydrous magnesium sulfate

  • Ethanol

Procedure:

  • In a flask submerged in an ice bath, slowly add 3-ethylbenzoic acid to concentrated sulfuric acid with stirring.

  • Once the 3-ethylbenzoic acid is completely dissolved, slowly add fuming nitric acid dropwise while maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.

  • Pour the reaction mixture over crushed ice.

  • The precipitate formed is collected by vacuum filtration and washed with cold water.

  • The crude product is then purified by recrystallization from ethanol.

  • The purified product is dried under vacuum.

Characterization Techniques

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The purified product is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The ¹H NMR spectrum will provide information on the chemical environment of the aromatic and aliphatic protons. The splitting patterns and coupling constants will be crucial in determining the relative positions of the substituents.

  • ¹³C NMR: The ¹³C NMR spectrum will show the number of unique carbon environments in the molecule. For this compound, nine distinct signals are expected.

  • 2D NMR (HMBC and HSQC): Heteronuclear Multiple Bond Correlation (HMBC) and Heteronuclear Single Quantum Coherence (HSQC) experiments can be performed to definitively assign the proton and carbon signals and to establish long-range correlations, which are instrumental in confirming the regiochemistry.

2. X-ray Crystallography: For an unambiguous structural determination, single crystals of the purified product can be grown. X-ray crystallography provides the absolute three-dimensional structure of the molecule, confirming the connectivity and spatial arrangement of all atoms, thus definitively validating the regiochemistry.

Visualizing Experimental Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate the key experimental workflows and analytical relationships for validating the regiochemistry of this compound.

experimental_workflow cluster_synthesis Synthesis and Purification cluster_analysis Regiochemistry Validation start 3-Ethylbenzoic Acid reaction Nitration (HNO₃, H₂SO₄) start->reaction crude Crude Product (Mixture of Isomers) reaction->crude purification Recrystallization (Ethanol) crude->purification product Purified this compound purification->product nmr NMR Spectroscopy (¹H, ¹³C, HMBC) product->nmr xray X-ray Crystallography product->xray validation Structure Confirmed nmr->validation xray->validation

Caption: Experimental workflow for the synthesis and validation of this compound.

hmbc_correlations cluster_structure This compound C1 C1 (-COOH) C2 C2 C3 C3 (-Et) C4 C4 (-NO₂) CH2 CH₂ C5 C5 C6 C6 CH3 CH₃ H2 H2 H2->C4 H2->C6 H5 H5 H5->C1 H5->C3 H6 H6 H6->C2 H6->C4 H_CH2 H-CH₂ H_CH2->C2 H_CH2->C4 H_CH2->CH3

Caption: Key HMBC correlations for confirming the regiochemistry of this compound.

References

A Comparative Guide to the Analytical Characterization of 3-Ethyl-4-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of analytical methodologies for the characterization of 3-Ethyl-4-nitrobenzoic acid, a key intermediate in pharmaceutical and chemical synthesis. Tailored for researchers, scientists, and drug development professionals, this document outlines various techniques, from spectroscopic analysis for structural elucidation to chromatographic methods for purity assessment and quantification. Detailed experimental protocols and comparative data are presented to aid in method selection and implementation.

Introduction to Analytical Strategies

The characterization of this compound involves a multi-faceted approach to confirm its identity, purity, and quantity. Spectroscopic methods provide detailed information about the molecule's structure and functional groups, while chromatographic techniques are essential for separating it from impurities and quantifying its concentration. The choice of method depends on the specific analytical goal, whether it is qualitative identification, quantitative determination, or impurity profiling.

Spectroscopic Characterization

Spectroscopic techniques are fundamental for the qualitative analysis of this compound, offering insights into its molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (Proton NMR): Provides information about the number and chemical environment of hydrogen atoms in the molecule.

  • ¹³C NMR (Carbon-13 NMR): Reveals the number and types of carbon atoms present.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation.

Chromatographic Separation and Quantification

Chromatographic methods are employed for the separation, identification, and quantification of this compound, as well as for the detection of any impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally sensitive compounds like this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds. For non-volatile compounds like carboxylic acids, derivatization is often required to increase their volatility.

Thin-Layer Chromatography (TLC)

TLC is a simple, rapid, and cost-effective qualitative technique used to monitor reaction progress, identify compounds, and determine the purity of a sample.

Comparative Analysis of Analytical Methods

The selection of an appropriate analytical method depends on various factors, including the analytical objective, sample matrix, required sensitivity, and available resources.

Table 1: Comparison of Analytical Methods for this compound

Feature¹H & ¹³C NMRFTIRHPLC-UVGC-MSTLC
Primary Use Structural ElucidationFunctional Group IDQuantification, PurityIdentification, QuantificationQualitative Purity Check
Analysis Type QualitativeQualitativeQuantitativeQuantitative & QualitativeQualitative
Sample Throughput LowHighHighMediumHigh
Sensitivity LowMediumHighVery HighLow
Selectivity HighMediumHighVery HighMedium
Cost per Sample HighLowMediumHighVery Low
Instrumentation Cost Very HighMediumHighVery HighLow
Expertise Required HighMediumMediumHighLow

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

NMR Spectroscopy

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

¹H NMR Parameters (400 MHz):

  • Number of Scans: 16

  • Relaxation Delay: 1.0 s

  • Pulse Width: 30°

  • Acquisition Time: 4.0 s

  • Spectral Width: -2 to 12 ppm

¹³C NMR Parameters (100 MHz):

  • Number of Scans: 1024

  • Relaxation Delay: 2.0 s

  • Pulse Program: Proton-decoupled

  • Acquisition Time: 1.5 s

  • Spectral Width: 0 to 200 ppm

FTIR Spectroscopy

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide powder and pressing it into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid sample.

Instrument Parameters:

  • Spectral Range: 4000-400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 16

High-Performance Liquid Chromatography (HPLC)

Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration (e.g., 1 mg/mL). Filter the solution through a 0.45 µm syringe filter before injection.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Phosphoric acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 30% B to 80% B over 15 minutes, then hold at 80% B for 5 minutes, and return to 30% B for equilibration.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection: UV at 254 nm

  • Column Temperature: 30 °C

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation (Derivatization):

  • To 1 mg of the sample, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Heat the mixture at 70°C for 30 minutes.

  • Cool to room temperature before injection.

GC-MS Conditions:

  • GC Column: HP-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness)

  • Inlet Temperature: 250°C

  • Oven Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: 40-450 m/z

Thin-Layer Chromatography (TLC)

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., ethyl acetate).

TLC Conditions:

  • Stationary Phase: Silica gel 60 F₂₅₄ TLC plate

  • Mobile Phase: Ethyl acetate/Hexane (3:7 v/v)

  • Visualization: UV light at 254 nm

Visualizations

The following diagrams illustrate the relationships and workflows of the described analytical methods.

AnalyticalWorkflow cluster_Qualitative Qualitative Analysis cluster_Quantitative Quantitative Analysis NMR NMR Spectroscopy (¹H & ¹³C) FTIR FTIR Spectroscopy TLC_qual TLC HPLC HPLC-UV GCMS GC-MS Sample 3-Ethyl-4-nitrobenzoic Acid Sample Sample->NMR Structural Elucidation Sample->FTIR Functional Group Identification Sample->TLC_qual Purity Screening Sample->HPLC Quantification & Purity Sample->GCMS Quantification & Identification

Analytical workflow for this compound.

MethodComparison cluster_Spectroscopy Spectroscopic Methods cluster_Chromatography Chromatographic Methods NMR NMR (High Specificity, High Cost) FTIR FTIR (Functional Groups, Low Cost) HPLC HPLC (High Sensitivity, Quantitative) GCMS GC-MS (High Sensitivity, Volatiles) TLC TLC (Rapid, Qualitative) AnalysisGoal Analytical Goal AnalysisGoal->NMR Structure Confirmation AnalysisGoal->FTIR Functional Group Presence AnalysisGoal->HPLC Purity & Assay AnalysisGoal->GCMS Impurity ID & Assay AnalysisGoal->TLC Reaction Monitoring HPLC_Workflow prep Sample Preparation 1. Weigh Sample 2. Dissolve in Mobile Phase 3. Filter (0.45 µm) hplc HPLC Analysis Column: C18 Mobile Phase: ACN/H₂O Gradient Detection: UV 254 nm prep->hplc data Data Analysis 1. Integrate Peak Area 2. Quantify using Calibration Curve 3. Assess Purity hplc->data

comparing the acidity of 3-Ethyl-4-nitrobenzoic acid with other benzoic acids

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the acidity of 3-Ethyl-4-nitrobenzoic acid and other relevant benzoic acid derivatives. The analysis is grounded in experimental data and theoretical principles, offering valuable insights for researchers, scientists, and professionals in drug development. The acidity of these compounds, quantified by their pKa values, is a critical parameter influencing their chemical reactivity, solubility, and biological activity.

Data Presentation: Acidity of Substituted Benzoic Acids

The acidity of an organic acid is inversely related to its pKa value; a lower pKa signifies a stronger acid. The table below summarizes the pKa values for this compound's related isomer and other benzoic acids for comparative analysis.

CompoundStructurepKa ValueNotes
Benzoic AcidC₆H₅COOH4.20Reference Compound
4-Nitrobenzoic AcidO₂NC₆H₄COOH3.41[1]Electron-withdrawing group increases acidity
3-Ethylbenzoic AcidCH₃CH₂C₆H₄COOH~4.27Predicted value; Electron-donating group decreases acidity
4-Ethyl-3-nitrobenzoic acidC₉H₉NO₄~3.0[2]Predicted value for an isomer of the topic compound

Factors Influencing Acidity

The acidity of substituted benzoic acids is primarily governed by the electronic effects of the substituents on the benzene ring. These effects, namely the inductive and resonance effects, influence the stability of the carboxylate anion formed upon deprotonation.

  • Electron-Withdrawing Groups (EWGs): Substituents like the nitro group (-NO₂) are strongly electron-withdrawing. They pull electron density away from the carboxylate group, delocalizing the negative charge and stabilizing the conjugate base. This stabilization facilitates the dissociation of the proton, resulting in a stronger acid (lower pKa) as seen with 4-nitrobenzoic acid.[1]

  • Electron-Donating Groups (EDGs): Substituents like the ethyl group (-CH₂CH₃) are electron-donating. They push electron density towards the carboxylate group, which intensifies the negative charge on the conjugate base, making it less stable. This destabilization hinders proton dissociation, leading to a weaker acid (higher pKa), as predicted for 3-ethylbenzoic acid.

In the case of this compound, the presence of both an electron-withdrawing nitro group and an electron-donating ethyl group results in a combined effect on the acidity. The strong electron-withdrawing nature of the nitro group is expected to dominate, leading to a pKa value significantly lower than that of benzoic acid.

Acidity_Factors cluster_benzoic_acid Benzoic Acid Dissociation cluster_effects Substituent Effects on Carboxylate Stability cluster_acidity Impact on Acidity BA Benzoic Acid (R-COOH) CB Carboxylate Anion (R-COO⁻) BA->CB Deprotonation H H⁺ EWG Electron-Withdrawing Group (e.g., -NO₂) Stability Anion Stability EWG->Stability Increases EDG Electron-Donating Group (e.g., -C₂H₅) EDG->Stability Decreases Acidity Acidity (Lower pKa) Stability->Acidity Higher Stability leads to Higher Acidity

Caption: Factors influencing benzoic acid acidity.

Experimental Protocols: Potentiometric Titration for pKa Determination

A common and accurate method for determining the pKa of an acidic compound is through potentiometric titration.

Objective: To determine the acid dissociation constant (pKa) of a substituted benzoic acid in an aqueous or mixed-solvent system.

Materials:

  • pH meter with a glass electrode

  • Stir plate and magnetic stir bar

  • Burette (calibrated)

  • Beaker

  • Volumetric flasks

  • Substituted benzoic acid sample

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Deionized water (or appropriate solvent system)

  • Buffer solutions for pH meter calibration (e.g., pH 4.0, 7.0, 10.0)

Procedure:

  • Calibration of pH Meter: Calibrate the pH meter using standard buffer solutions according to the manufacturer's instructions.

  • Preparation of the Acid Solution: Accurately weigh a known amount of the substituted benzoic acid and dissolve it in a known volume of deionized water (or a suitable solvent if the compound has low water solubility) in a beaker.

  • Titration Setup: Place the beaker on the magnetic stir plate, add a stir bar, and immerse the calibrated pH electrode in the solution. Position the burette filled with the standardized NaOH solution above the beaker.

  • Initial Measurement: Record the initial pH of the acid solution before adding any titrant.

  • Titration: Begin adding the NaOH solution in small, precise increments (e.g., 0.1-0.2 mL). After each addition, allow the pH reading to stabilize and record both the volume of NaOH added and the corresponding pH.

  • Equivalence Point: Continue the titration past the equivalence point, which is characterized by a sharp increase in pH.

  • Data Analysis:

    • Plot a titration curve of pH (y-axis) versus the volume of NaOH added (x-axis).

    • Determine the volume of NaOH required to reach the equivalence point.

    • The pKa is equal to the pH at the half-equivalence point (the point where half of the volume of NaOH needed to reach the equivalence point has been added).

This experimental workflow can be visualized as follows:

Experimental_Workflow A Calibrate pH Meter B Prepare Acid Solution A->B C Set up Titration Apparatus B->C D Add NaOH in Increments C->D E Record pH and Volume D->E After each addition E->D Repeat until past equivalence point F Plot Titration Curve E->F G Determine Equivalence Point F->G H Calculate pKa at Half-Equivalence Point G->H

Caption: Potentiometric titration workflow.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.